1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene
Description
Properties
Molecular Formula |
C7H2F4I2S |
|---|---|
Molecular Weight |
447.96 g/mol |
IUPAC Name |
1-fluoro-3,4-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2H |
InChI Key |
YLJJXQOWQPHXDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)SC(F)(F)F)I)I |
Origin of Product |
United States |
Foundational & Exploratory
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene chemical properties
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene: A Technical Guide to Reactivity, Physicochemical Profiling, and Regioselective Functionalization
Executive Summary
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (CAS: 1806348-52-6) is a highly specialized, polyhalogenated building block utilized in advanced pharmaceutical and agrochemical synthesis[1]. The strategic incorporation of the trifluoromethylthio (-SCF₃) group alongside a fluorine atom and two adjacent reactive iodine centers provides a unique scaffold for constructing complex, lipophilic benzofused heterocycles. This guide details the physicochemical rationale behind its structure and provides field-proven, self-validating protocols for its regioselective functionalization.
Physicochemical & Electronic Profiling
The substitution pattern of this arene represents a pinnacle of rational scaffold design, heavily leveraging the "fluorine effect" to modulate pharmacokinetics.
-
Lipophilicity & The -SCF₃ Motif : The -SCF₃ group boasts an exceptionally2[2], significantly outperforming the trifluoromethoxy (-OCF₃, π = 1.04) and trifluoromethyl (-CF₃, π = 0.88) groups. This imparts superior lipid-membrane permeability to downstream drug candidates[3].
-
Electronic Modulation : The -SCF₃ group is strongly electron-withdrawing (2)[2]. Synergistically, the fluorine atom at the C4 position lowers the HOMO of the aromatic ring, increasing metabolic stability against oxidative degradation by Cytochrome P450 enzymes.
-
Steric Topography : The diiodo moiety (C1 and C2) provides two distinct vectors for cross-coupling. However, C2 is sterically shielded by the bulky -SCF₃ group at C3 and the iodine at C1. This steric differentiation is the mechanistic key to its regioselective reactivity.
Table 1: Physicochemical Properties Summary
| Property | Value | Structural Impact / Application |
| CAS Number | 1806348-52-6 | Unique identifier for procurement[1] |
| Molecular Formula | C₇H₂F₄I₂S | High halogen density for tandem coupling |
| Molecular Weight | 447.96 g/mol | Prominent heavy atom effect |
| Hansch Parameter (π) of -SCF₃ | 1.44 | Drastic increase in lipophilicity[2] |
| Hammett Constant (σp) of -SCF₃ | 0.50 | Electron-withdrawing, activates the arene ring[2] |
Regioselective Cross-Coupling Logic
When subjecting polyhalogenated benzenes to 4, regioselectivity is paramount[4]. A Senior Application Scientist must precisely control the site of oxidative addition to prevent polymerization or statistical mixtures.
The Causality of Ligand Selection: Although the C2–I bond is highly electron-deficient (activated by the ortho -SCF₃ group), the steric bulk of the -SCF₃ group (van der Waals radius ~2.7 Å) creates a massive kinetic barrier. By employing a bulky, electron-rich biaryl phosphine ligand such as XPhos, the Pd(0) active species is forced to undergo oxidative addition exclusively at the less hindered C1–I bond. This steric override allows for sequential, programmable functionalization: C1 arylation/amination first, followed by C2 cyclization.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This self-validating protocol describes the selective coupling of an arylboronic acid at the C1 position, leaving the C2–I bond intact for subsequent transformation.
Step 1: Reagent Preparation
-
Charge a flame-dried Schlenk flask with 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (1.0 equiv), Arylboronic acid (1.05 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Causality: The strict 1.05 equivalent of boronic acid prevents over-coupling at C2. The 1:2 Pd-to-ligand ratio ensures the complete formation of the bulky, monoligated Pd(0)-XPhos active species, which is critical for steric discrimination.
Step 2: Solvent and Base Addition
-
Add anhydrous Toluene and a 2M aqueous solution of K₃PO₄ (2.0 equiv). Degas the biphasic mixture via three consecutive freeze-pump-thaw cycles.
-
Causality: K₃PO₄ is selected as a mild base because it facilitates transmetalation efficiently without causing nucleophilic hydrolysis of the sensitive -SCF₃ group, which can degrade under harsh hydroxide conditions.
Step 3: Reaction Execution & Self-Validation
-
Heat the mixture to 60 °C under an argon atmosphere.
-
Validation Checkpoint 1 (Visual): The initial dark purple solution (characteristic of Pd₂(dba)₃) will transition to a pale yellow/orange within 15 minutes, validating the formation of the active Pd(0) complex and the initiation of oxidative addition.
-
Validation Checkpoint 2 (Analytical): Monitor the reaction via GC-MS after 2 hours. The disappearance of the m/z 448 parent ion and the appearance of the mono-coupled product mass validates regioselectivity. If any di-coupled product is observed (>5% TIC area), lower the temperature to 50 °C in subsequent runs to increase kinetic control.
Step 4: Workup
-
Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).
Reaction Pathway Visualization
The following diagram illustrates the programmable tandem cross-coupling workflow, leveraging the steric differentiation of the diiodo scaffold to build complex heterocycles.
Regioselective Pd-catalyzed cross-coupling cascade of the diiodo-SCF3-benzene scaffold.
Handling, Stability, and Storage Protocols
Polyhalogenated thioethers require strict, self-validating storage protocols to prevent degradation and ensure reproducibility in sensitive catalytic cycles.
-
Light Sensitivity: The C–I bonds are susceptible to homolytic cleavage upon exposure to UV light, generating disruptive iodine radicals.
-
Protocol: Store strictly in amber borosilicate glass vials.
-
Self-Validation: Inspect the reagent before use. If the neat liquid or solution turns a faint pink or purple, iodine (I₂) radical formation has occurred. Validate purity by washing the neat compound with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until colorless, followed by drying, prior to deploying in cross-coupling.
-
-
Thermal Stability: Store at 2–8 °C under an inert argon atmosphere. While the -SCF₃ group is thermally robust, the diiodo moiety can undergo slow disproportionation at elevated ambient temperatures over prolonged periods.
References
-
MINIREVIEW Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds Source: Università degli Studi di Milano (AIR Unimi) URL:[Link]
-
Hansch–Leo lipophilicity parameters (πR) evolution Source: ResearchGate URL:[Link]
-
SCF3-Alkenes Unlocked: A Gateway via Cu(I)-Catalyzed Stereocontrolled Cross-Coupling Source: ACS Publications URL:[Link]
-
Palladium-Catalyzed Carbothiolation of Alkenes and Alkynes for the Synthesis of Heterocycles Source: ETH Zürich URL:[Link]
Sources
Structure-activity relationship of trifluoromethylthio arenes
The Super-Lipophilic Motif: A Technical Guide to the SAR of Trifluoromethylthio ( ) Arenes
Executive Summary: The "Fluorine Effect" Amplified
In medicinal and agrochemical chemistry, the trifluoromethylthio group (
This guide dissects the Structure-Activity Relationship (SAR) of
Physicochemical Profiling: Why ?
The decision to incorporate an
The Hansch/Hammett Matrix
The primary driver for
| Substituent | Hansch | Hammett | Field Effect ( | Resonance ( |
| 0.00 | 0.00 | 0.00 | 0.00 | |
| 0.14 | 0.06 | 0.45 | -0.39 | |
| 0.88 | 0.54 | 0.38 | 0.16 | |
| 1.04 | 0.35 | 0.37 | -0.02 | |
| 1.44 | 0.50 | 0.36 | 0.14 | |
| 1.23 | 0.68 | 0.55 | 0.13 |
Key Insight: The
Conformation and Orthogonality
Unlike
Figure 1: Decision matrix for fluorinated substituent selection based on physicochemical priorities.
Synthetic Accessibility for SAR Exploration
To explore the SAR of
Electrophilic Trifluoromethylthiolation
For electron-rich arenes (anilines, phenols, heterocycles), electrophilic substitution is the gold standard.[1]
-
Billard’s Reagents: N-trifluoromethylthiosuccinimide derivatives.[1]
-
Shen’s Reagent: N-trifluoromethylthiosaccharin.[1] This reagent is highly crystalline, shelf-stable, and highly reactive under Lewis acid catalysis.
Nucleophilic Trifluoromethylthiolation
For aryl halides (iodides/bromides), transition-metal catalyzed cross-coupling is utilized.[1]
-
Reagents:
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[1] -
Mechanism: Oxidative addition of the aryl halide to Pd or Cu, followed by transmetallation with the
source and reductive elimination.[1]
Figure 2: Synthetic decision tree for Late-Stage Functionalization (LSF) of arenes.
Metabolic Stability & The "Soft Spot"[3]
A critical SAR consideration for
The Oxidation Cascade
1-
Sulfoxide (
): Chiral center introduced.[1] Often retains biological activity but increases polarity.[1] -
Sulfone (
): Highly electron-withdrawing ( ).[1] Significant drop in lipophilicity compared to the parent sulfide.[1]
SAR Implication: If the target requires high lipophilicity for CNS penetration, S-oxidation is a liability. If the target tolerates polarity, the sulfone metabolite may act as a long-acting active species.[1]
Case Studies in Drug Development
Monepantel (Zolvix): The Anthelmintic Breakthrough
Monepantel demonstrates the successful application of
-
Structure: An amino-acetonitrile derivative (AAD) featuring a 4-trifluoromethylthiobenzamide moiety.[1]
-
SAR Role: The
group is critical for the molecule's extreme lipophilicity, allowing it to partition into the lipid-rich nematode cuticle and membranes. -
Metabolism: Monepantel is extensively metabolized to monepantel sulfone in sheep.[1] The sulfone is the marker residue and retains anthelmintic activity, illustrating the "active metabolite" concept.[1]
Toltrazuril: Coccidiostat[1]
-
Structure: A triazine-based antiprotozoal containing a 4-(trifluoromethylthio)phenoxy group.[1][2]
-
SAR Role: The
group provides the necessary lipophilic anchor for the molecule to cross parasitic membranes and disrupt nuclear division.[1] Similar to Monepantel, it undergoes oxidation to the sulfone (Toltrazuril sulfone or Ponazuril), which is also commercially available as a drug.[1]
Experimental Protocols
Protocol A: Electrophilic Trifluoromethylthiolation (Shen's Method)
Use this protocol for introducing
Reagents:
-
Substrate (1.0 equiv)
-
N-Trifluoromethylthiosaccharin (1.2 equiv)
-
Lewis Acid:
(20 mol%) or (1.0 equiv)[1] -
Solvent: Dichloromethane (DCM)[1]
Procedure:
-
Setup: In a flame-dried Schlenk tube under Argon, dissolve the substrate (0.5 mmol) in anhydrous DCM (2.0 mL).
-
Addition: Add N-trifluoromethylthiosaccharin (170 mg, 0.6 mmol).
-
Activation: Cool to 0°C. Add
(12 L, 0.1 mmol) dropwise. -
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or
NMR (singlet at ppm).[1] -
Workup: Quench with saturated
. Extract with DCM ( ).[1] Dry combined organics over .[1] -
Purification: Silica gel chromatography. (Note:
products are often less polar than parent substrates).[1]
Protocol B: Lipophilicity Assessment (HPLC Surrogate)
Direct Shake-Flask LogP is difficult for super-lipophilic compounds.[1] Use HPLC retention time correlation.
Procedure:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: Isocratic MeOH/Water (70:30) + 0.1% Formic Acid.[1]
-
Standards: Calibrate using a set of known standards: Toluene (
), Naphthalene ( ), Phenanthrene ( ), DDT ( ).[1] -
Measurement: Inject sample (
in MeOH). Record retention time ( ). -
Calculation: Calculate capacity factor
.[1] Plot vs. known to interpolate the sample's lipophilicity.[1]
References
-
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Seminal work establishing
values). -
Xu, C., Ma, B., & Shen, Q. (2014). N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, Electrophilic Trifluoromethylthiolating Reagent. Angewandte Chemie International Edition, 53(21), 5390–5394.[1] Link[1]
-
Billard, T. (2017).[1] Trifluoromethylthio group: A "super-lipophilic" substituent for medicinal chemistry.[1] MedChemComm, 8, 15-19.[3]
-
Kaminsky, R., et al. (2008).[1][4] A new class of anthelmintics effective against drug-resistant nematodes.[1] Nature, 452, 176–180.[1] (Describes Monepantel). Link[1]
-
Harder, A., & Haberkorn, A. (1989).[1] Possible mode of action of toltrazuril: studies on two Eimeria species. Parasitology Research, 76, 8-12. Link
-
Shao, X., et al. (2013).[1] An Electrophilic Hypervalent Iodine Reagent for Trifluoromethylthiolation.[1] Angewandte Chemie, 52(12), 3457-3460. Link[1]
Polyhalogenated Benzene Derivatives in Medicinal Chemistry: Design, Synthesis, and Application
The following technical guide details the medicinal chemistry of polyhalogenated benzene derivatives, structured for researchers and drug development professionals.
Executive Summary
Polyhalogenated benzene derivatives—specifically those containing multiple fluorine atoms or mixed halogen patterns (F/Cl/Br)—have evolved from simple solvents to critical scaffolds in modern pharmacotherapy. Beyond their traditional role in modulating lipophilicity (
Part 1: Physicochemical Principles
The Sigma-Hole and Halogen Bonding (XB)
Contrary to the classical view of halogens as purely hydrophobic, electron-rich substituents, heavier halogens (Cl, Br, I) and polyfluorinated systems exhibit a region of positive electrostatic potential (ESP) on the extension of the C–X bond axis. This region, termed the Sigma-Hole , allows the halogen to act as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygen, histidine nitrogen) in the protein binding pocket.
-
Polyfluorination Effect: In polyfluorinated rings (e.g., pentafluorophenyl), the strong electron-withdrawing nature of the fluorine atoms depletes electron density from the ring and any heavier halogens attached to it, significantly amplifying the magnitude of the sigma-hole and strengthening the halogen bond.
Metabolic Blocking and Lipophilicity
Polyhalogenation serves two primary pharmacokinetic functions:
-
Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Strategic placement of fluorine at positions prone to Cytochrome P450 oxidation (para- or benzylic positions) extends half-life (
). -
Lipophilicity Modulation: While monohalogenation generally increases lipophilicity, polyfluorination can have non-linear effects due to polarity changes in the aromatic quadrupole moment.
Table 1: Comparative Properties of Aromatic Halogens in Drug Design
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |
| C–X Bond Energy (kcal/mol) | ~116 | ~81 | ~68 | ~57 |
| Sigma-Hole Magnitude | Negligible | Moderate | Strong | Very Strong |
| Primary MedChem Role | Metabolic Block / Bioisostere (H/OH) | Lipophilicity / Filling Hydrophobic Pockets | Halogen Bonding / Selectivity | Halogen Bonding (Rare due to toxicity) |
Visualization: The Sigma-Hole Interaction
The following diagram illustrates the directional interaction between a polyhalogenated ligand and a protein backbone.
Caption: Schematic of a Halogen Bond (XB). The electron-deficient sigma-hole on the halogen (X) interacts with the Lewis basic carbonyl oxygen of the protein.
Part 2: Synthetic Strategies for Polyhalogenated Arenes
Synthesizing polyhalogenated benzenes requires overcoming the "regioselectivity paradox": the same electron-withdrawing effects that make these rings valuable also deactivate them toward electrophilic aromatic substitution (
Nucleophilic Aromatic Substitution ( )
This is the dominant strategy for perfluorinated or highly halogenated systems (e.g., pentafluorobenzene).
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Regioselectivity Rule: In perfluoroarenes, nucleophilic attack occurs exclusively para to the strongest electron-withdrawing group (or another fluorine if no other groups are present) to maximize the stabilization of the negative charge in the intermediate.
-
Example: Reaction of pentafluoropyridine with an amine yields the 4-amino-2,3,5,6-tetrafluoropyridine product.
The "Halogen Dance" (Base-Catalyzed Halogen Migration)
When a polyhalogenated benzene (containing Br or I) is treated with a hindered base (e.g., LDA), the metalation does not always occur at the most acidic proton. Instead, the halogen atom itself may migrate to a more stable position via a rapid isomerization known as the Halogen Dance.
-
Utility: Accessing substitution patterns (e.g., 1,2,3,4-tetrasubstituted rings) that are impossible to synthesize via direct electrophilic halogenation.
Synthetic Decision Logic
Use the following decision tree to select the appropriate synthetic route.
Caption: Decision matrix for synthesizing polyhalogenated aromatics.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10]
Case Study: Trametinib (MEK Inhibitor)
Trametinib represents the gold standard in utilizing a polyfluorinated scaffold.
-
Structure: It features a 2,4,6-trifluoroaniline moiety embedded within a pyridopyrimidine scaffold.
-
Function: The trifluoro-substitution pattern serves two roles:
-
Conformational Lock: The steric bulk and electrostatic repulsion of the ortho-fluorines force the aniline ring to twist out of plane relative to the pyrimidine, creating a specific 3D conformation required for the allosteric binding pocket of MEK1/2.
-
Metabolic Stability: The 2,4,6-pattern blocks the most reactive sites on the aniline ring from oxidation.
-
Pentafluorophenyl (PFP) Warheads
The pentafluorophenyl group is increasingly used in "covalent" drug design and chemical biology.
-
Mechanism: The extreme electron deficiency of the PFP ring makes the para-carbon highly electrophilic.
-
Application: In specific cysteine-targeting inhibitors (e.g., Pks13 inhibitors for tuberculosis), the PFP group undergoes a specific
reaction with a thiolate nucleophile (Cys) in the enzyme active site, forming a covalent adduct. This is distinct from the traditional acrylamide "Michael acceptor" warheads.
Part 4: Experimental Protocols
Protocol: Regioselective Synthesis of 4-Substituted-2,3,5,6-Tetrafluorobenzenes via
Objective: To introduce a nucleophile (amine or thiol) selectively at the para-position of a pentafluorophenyl scaffold. This is a foundational reaction for creating polyfluorinated libraries.
Reagents:
-
Substrate: Pentafluorobenzene or Pentafluoropyridine (1.0 equiv)
-
Nucleophile: Morpholine, Piperidine, or Thiophenol (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with nitrogen (
) to remove atmospheric moisture.
-
-
Reaction Setup:
-
Dissolve the Pentafluorobenzene substrate (e.g., 1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).
-
Add the Base (
, 276 mg, 2.0 mmol). -
Critical Step: Add the Nucleophile dropwise at room temperature. For highly reactive amines, cooling to 0°C may be required to prevent bis-substitution.
-
-
Execution:
-
Stir the mixture at reflux (80°C) for 4–12 hours.
-
Monitoring: Monitor reaction progress via TLC (eluent: 10% EtOAc/Hexanes) or LC-MS. The product will appear as a distinct spot with a lower
than the starting material. Look for the [M-F+Nu] mass peak.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off the solid inorganic salts (
/KF) through a pad of Celite. -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Note: Polyfluorinated compounds are often volatile; avoid prolonged exposure to high vacuum.
-
Self-Validating Checkpoint:
-
19F NMR Verification: The starting material (Pentafluorobenzene) will show three distinct signals (AA'MXX' pattern). The product (4-substituted-2,3,5,6-tetrafluorobenzene) will show only two distinct signals (an AA'XX' pattern) because the unique para-fluorine has been displaced. If three signals remain, the reaction is incomplete.
References
-
Halogen Bonding in Drug Discovery
- Source: MDPI / Int. J. Mol. Sci.
- Context: Principles of Sigma-hole interactions and their applic
-
Structural Basis for the Action of Trametinib
- Source: N
- Context: Detailed structural analysis of the 2,4,6-trifluoroaniline moiety in the MEK inhibitor Trametinib.
-
Nucleophilic Aromatic Substitution on Pentafluorophenyl Scaffolds
- Source: Beilstein Journal of Organic Chemistry
- Context: Experimental protocols for regioselective substitution on pentafluorobenzene deriv
-
The Role of Fluorine in Medicinal Chemistry
- Source: Journal of Medicinal Chemistry (ACS)
- Context: Comprehensive review of metabolic stability and lipophilicity modulation via fluorin
Electronic properties of SCF3 substituted aryl iodides
Decrypting the Electronic Properties of SCF3-Substituted Aryl Iodides: From -Hole Modulation to Supramolecular Design
Executive Overview
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern pharmaceutical and agrochemical design. Among these, the trifluoromethylthio group (–SCF3) has emerged as a privileged motif. While traditionally valued for its ability to dramatically enhance membrane permeability and metabolic stability, its profound electronic influence on adjacent aromatic systems is increasingly being leveraged in supramolecular chemistry.
This technical guide provides an in-depth analysis of the electronic properties of SCF3-substituted aryl iodides. By exploring the causal relationship between the –SCF3 group's electron-withdrawing nature and the polarizability of the iodine atom, we establish a framework for understanding and engineering enhanced halogen bonding interactions.
Physicochemical Profiling of the –SCF3 Group
The utility of the –SCF3 group stems from its unique combination of high lipophilicity and strong electron-withdrawing capacity.
-
Lipophilicity: The –SCF3 group possesses an exceptionally high Hansch hydrophobic parameter (
), significantly surpassing that of the –CF3 group ( ) (1[1]). This makes it an ideal vector for driving passive transcellular diffusion in drug candidates. -
Electronic Effects: Electronically, the –SCF3 group exerts a powerful inductive and resonance-withdrawing effect on aromatic systems. Its Hammett substituent constants (
and ) demonstrate that it is nearly as electron-withdrawing as the classical –CF3 group ( ) (2[2]).
When positioned para or meta to an iodine atom on an aryl ring, the –SCF3 group acts as an electronic sink. It depletes electron density from the aromatic
Mechanistic Causality: -Hole Enhancement and Halogen Bonding
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (acting as a Lewis acid) and a neutral or anionic Lewis base. The driving force behind this interaction is the
Because iodine has a large atomic radius and a diffuse
Mechanistic pathway of SCF3-induced sigma-hole enhancement and halogen bonding.
Quantitative Data Synthesis
To contextualize the electronic superiority of the –SCF3 group in halogen bond engineering, the following tables summarize key physicochemical parameters and the comparative reactivity of modern trifluoromethylthiolating reagents.
Table 1: Physicochemical Parameters of Selected Substituents
| Substituent | Hammett
Table 2: Reagent Selection for Trifluoromethylthiolation Workflows
| Reagent | State / Stability | Primary Substrate Scope | Reference |
|---|---|---|---|
| AgSCF3 / Cu Catalyst | Solid / Light Sensitive | Aryl halides (Cross-coupling) | 5[5] |
| N-(SCF3)saccharin | Solid / Shelf-Stable | Alcohols, Amines, Electron-rich arenes | 6[6] |
| MTTP | Solid / Air-Stable | Electron-deficient aromatic compounds | 7[7] |
Experimental Methodologies: Synthesis & Validation Workflows
Synthesizing SCF3-substituted aryl iodides requires strategic mechanistic planning. Because the final product is highly electron-deficient, direct electrophilic trifluoromethylthiolation of an intact aryl iodide is thermodynamically unfavorable. Instead, transition-metal-catalyzed cross-coupling of a pre-functionalized diiodoarene is the optimal pathway, utilizing the oxidative addition of a
Workflow for the synthesis and supramolecular validation of SCF3-aryl iodides.
Protocol A: Copper-Mediated Synthesis of 1-Iodo-4-(trifluoromethylthio)benzene
Causality: Using 1,4-diiodobenzene in stoichiometric excess ensures mono-functionalization, leaving one highly polarized iodine atom intact for downstream supramolecular applications. The in situ generation of a CuSCF3 species bypasses the high activation energy required for direct electrophilic aromatic substitution.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1,4-diiodobenzene (3.0 equiv), AgSCF3 (1.0 equiv), CuI (0.2 equiv), and 2,2'-bipyridine (0.2 equiv).
-
Solvent Addition: Add anhydrous DMF (0.1 M relative to AgSCF3) to the mixture. Seal the tube and remove it from the glovebox.
-
Reaction Execution: Stir the reaction mixture at 80 °C for 12 hours. The active CuSCF3 intermediate undergoes oxidative addition into the aryl iodide, followed by reductive elimination to yield the product.
-
Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove insoluble silver and copper salts.
-
Purification & Validation: Wash the filtrate with water and brine, dry over MgSO4, and concentrate. Purify via silica gel flash chromatography (using hexanes). Validate the product via
NMR (expecting a sharp singlet at approximately -42 ppm) and GC-MS.
Protocol B: Self-Validating NMR Titration for Halogen Bond Quantification
Causality: To empirically prove that the –SCF3 group deepens the
-
Solution Preparation: Prepare a 10 mM stock solution of the synthesized 1-iodo-4-(trifluoromethylthio)benzene (Halogen Bond Donor) in CDCl3.
-
Titrant Preparation: Prepare a 500 mM stock solution of quinuclidine (Lewis Base Acceptor) in the donor stock solution (this maintains a constant donor concentration during titration).
-
Titration Execution: Transfer 0.5 mL of the donor solution into an NMR tube. Record the baseline
and NMR spectra. -
Incremental Addition: Sequentially add aliquots of the titrant (e.g., 10, 20, 50, 100
L) to the NMR tube. Record the spectra after each addition. -
Data Analysis: Track the change in chemical shift (
) of the ortho-protons relative to the iodine atom. Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression to extract the association constant ( ). A higher relative to unfunctionalized iodobenzene serves as the definitive empirical validation of the SCF3-induced -hole enhancement.
Conclusion
The –SCF3 group is far more than a lipophilicity-enhancing tag; it is a potent electronic modulator. By drastically withdrawing electron density through inductive and resonance pathways, it polarizes the
References
- Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF3 - The University of Osaka Institutional Knowledge Archive -
- MINIREVIEW Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds - AIR Unimi -
- MTTP: A Powerful Electrophilic Trifluoromethylthiolating Reagent Applicable to Electron-deficient Arom
- A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin and Beyond - Benchchem -
- Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides - ChemRxiv -
- Halogen bonding: the σ-hole - ResearchG
- The Halogen Bond: Theory and Applic
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTTP: A Powerful Electrophilic Trifluoromethylthiolating Reagent Applicable to Electron-deficient Aromatic Compounds | TCI AMERICA [tcichemicals.com]
Strategic Utilization of 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene in Advanced Scaffold Synthesis
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties is paramount for modulating pharmacokinetics, lipophilicity, and metabolic stability. This technical guide provides an in-depth mechanistic analysis and experimental workflow for utilizing 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (CAS: 1806348-52-6) [1], a highly functionalized, densely substituted arene that serves as a versatile precursor for complex molecular architectures.
Physicochemical Profiling & Structural Rationale
The architecture of this molecule is not arbitrary; it is a meticulously designed manifold for orthogonal functionalization. Every substituent serves a specific physicochemical and synthetic purpose:
-
The -SCF3 Group: With a Hansch lipophilicity parameter (
) of 1.44, the -SCF3 group is significantly more lipophilic than the classical -CF3 ( = 0.88) or -OCF3 ( = 1.04) groups. This dramatically enhances lipid membrane partitioning and overall target affinity in drug design. -
The Ortho-Diiodo Motif: The presence of two adjacent iodine atoms provides a classic platform for either regioselective mono-metalation or the generation of highly reactive aryne (benzyne) intermediates.
-
The Fluorine Atom: Positioned adjacent to the -SCF3 group, the fluorine atom exerts a strong inductive electron-withdrawing effect, further lowering the HOMO/LUMO levels of the aromatic ring and providing metabolic shielding against oxidative defluorination.
Quantitative Physicochemical Data
| Property | Value | Rationale / Impact |
| CAS Number | 1806348-52-6 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C7H2F4I2S | High halogen density provides orthogonal reaction sites. |
| Molecular Weight | 447.96 g/mol | Dictates precise stoichiometry in micro-scale lithiation. |
| Hansch | 1.44 | Dramatically increases logP, driving membrane permeability. |
| Hammett | 0.50 | Strong electron-withdrawing effect, modulating local pKa. |
Mechanistic Pathways & Reactivity Logic
As a synthetic chemist, it is critical to understand the causality behind reagent selection when handling polyhalogenated arenes to avoid complex mixtures.
A. Regioselective Halogen-Metal Exchange
Subjecting 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene to standard alkyllithium reagents (e.g., n-BuLi) often results in unselective double-lithiation or premature elimination to the benzyne intermediate. To achieve precise mono-functionalization, the "Turbo-Grignard" reagent (
Regioselective halogen-magnesium exchange using Turbo-Grignard and electrophilic trapping.
B. Benzyne Generation and Cycloaddition
Conversely, when the synthetic goal is to build rigid, bridged polycyclic scaffolds (e.g., for DNA-encoded libraries or CNS-penetrant cores), the ortho-diiodo motif is deliberately exploited to generate a fluoro-(trifluoromethylthio)benzyne intermediate [3]. Treatment with a strong base or double halogen-metal exchange followed by thermal activation induces the elimination of both iodine atoms. The resulting highly electrophilic aryne can be immediately trapped via Diels-Alder cycloaddition with dienes.
Generation of the highly reactive benzyne intermediate and divergent trapping strategies.
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Mono-Magnesiation via Turbo-Grignard
Objective: To synthesize a mono-functionalized building block without triggering benzyne elimination.
-
Preparation: Flame-dry a Schlenk flask under argon. Charge with 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (1.0 equiv) and anhydrous THF (0.2 M).
-
Cryogenic Control: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality: -40 °C provides the optimal thermodynamic balance—warm enough to allow the
-PrMgCl·LiCl to react, but cold enough to prevent the resulting arylmagnesium species from eliminating to the aryne. -
Exchange: Dropwise add
-PrMgCl·LiCl (Turbo-Grignard, 1.1 equiv, 1.3 M in THF). Stir for 2 hours. -
Validation Check: Quench a 0.1 mL aliquot with saturated aqueous NH4Cl and analyze via GC-MS to confirm the disappearance of the diiodo starting material and the presence of the mono-iodo product. This step ensures the system is self-validating before committing valuable electrophiles.
-
Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise. Stir for 1 hour, then warm to room temperature.
-
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Protocol B: Benzyne Generation and Diels-Alder Cycloaddition
Objective: To construct a complex, 3D-rich bicyclic scaffold.
-
Pre-mixing: In a flame-dried flask under argon, dissolve 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (1.0 equiv) and an excess of the diene (e.g., furan, 5.0 equiv) in anhydrous toluene (0.1 M). Causality: Pre-mixing ensures the diene is present in high local concentration the moment the transient benzyne is generated, outcompeting benzyne dimerization.
-
Activation: Cool to -78 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes).
-
Elimination & Trapping: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours. As the temperature rises, the ortho-lithio-iodo intermediate undergoes spontaneous elimination to form the benzyne, which is immediately trapped by the furan.
-
Isolation: Concentrate the crude mixture under reduced pressure and isolate the bridged cycloadduct via silica gel chromatography.
References
- Title: 1806348-52-6 CAS Manufactory Source: ChemicalBook URL
- Title: Isopropylmagnesium chloride - Wikipedia (Turbo Grignard)
- Title: Mechanistic Insights into Benzyne Formation via Di-iodobenzene Photolysis Source: ChemRxiv URL
Strategic Lipophilicity Modulation in Medicinal Chemistry via the Trifluoromethylthio (-SCF₃) Group
Executive Summary
In contemporary drug discovery, the precise tuning of a molecule's physicochemical properties is paramount to overcoming pharmacokinetic bottlenecks. Among the arsenal of fluorinated functional groups, the trifluoromethylthio (-SCF₃) moiety has emerged as a privileged structural motif. Characterized by an exceptionally high lipophilicity and strong electron-withdrawing capacity, the -SCF₃ group offers medicinal chemists a powerful vector for enhancing membrane permeability, metabolic stability, and target binding affinity[1]. This whitepaper provides an in-depth technical analysis of the -SCF₃ group, detailing the physicochemical rationale for its use, the pharmacokinetic causality of its biological impact, and field-proven, self-validating synthetic protocols for its direct incorporation into organic scaffolds.
Physicochemical Profiling: The Rationale for -SCF₃
The utility of the -SCF₃ group is fundamentally rooted in its unique physicochemical parameters. When compared to the ubiquitous trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups, the -SCF₃ moiety demonstrates a superior ability to drive lipophilicity without imposing excessive steric bulk[2].
The polarizability of the sulfur atom, combined with the highly electronegative fluorine atoms, creates a hydrophobic domain that strongly repels water molecules. This is quantified by the Hansch hydrophobic parameter (
Table 1: Comparative Physicochemical Parameters of Common Substituents
| Substituent | Hansch Parameter (
Pharmacokinetic Causality: Mechanisms of Action
The integration of an -SCF₃ group into a pharmacophore is not merely a structural tweak; it is a strategic intervention that directly modulates the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[4].
-
Enhanced Membrane Permeability: The extreme lipophilicity (
= 1.44) lowers the desolvation energy required for the drug to partition from the aqueous extracellular environment into the lipid bilayer. This causality directly translates to improved passive diffusion across cellular membranes and the blood-brain barrier[2]. -
Metabolic Stability: The strong electron-withdrawing nature (
= 0.50) of the -SCF₃ group decreases the electron density of adjacent aromatic rings or alkyl chains. This deactivation protects the molecule from electrophilic attacks by oxidative enzymes, such as Cytochrome P450s, thereby prolonging the drug's in vivo half-life[3]. -
Target Binding Affinity: The polarizable sulfur atom allows for unique orthogonal multipolar interactions within hydrophobic binding pockets, often displacing high-energy water molecules and increasing the entropic driving force of receptor binding.
Logical relationship diagram illustrating the pharmacokinetic causality of -SCF₃ insertion.
Synthetic Workflows & Methodologies
Historically, the introduction of the -SCF₃ group required harsh conditions, toxic gases (e.g., CF₃SCl), or indirect multi-step halogen-exchange reactions. Modern methodologies have shifted toward direct electrophilic trifluoromethylthiolation using shelf-stable reagents[5].
Reagent Selection: N-(Trifluoromethylthio)saccharin
N-(Trifluoromethylthio)saccharin has emerged as a superior electrophilic source. It is a stable, easily handled crystalline solid. The saccharin leaving group is a weak, non-nucleophilic base, which significantly enhances the electrophilicity of the attached -SCF₃ moiety, making it highly reactive toward a broad spectrum of nucleophiles, including unactivated arenes and heterocycles[6].
Protocol A: Dual Lewis Acid/Base Catalyzed Arene Trifluoromethylthiolation
This protocol utilizes a highly efficient dual-catalyst system to achieve rapid C-H functionalization of arenes under mild conditions[6].
Causality of Experimental Choices: Iron(III) chloride (FeCl₃) acts as a Lewis acid, coordinating to the carbonyl oxygen of the saccharin moiety to weaken the N-S bond. Simultaneously, diphenyl selenide (Ph₂Se) acts as a Lewis base (nucleophilic shuttle), attacking the sulfur atom to form a highly reactive, transient [Ph₂Se-SCF₃]⁺ sulfonium intermediate. This dual activation dramatically lowers the activation energy for electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the target arene (0.160 mmol, 1.0 equiv) and N-(trifluoromethylthio)saccharin (0.177 mmol, 1.1 equiv).
-
Catalyst Injection: Add FeCl₃ (2.5 mol %) and diphenyl selenide (2.5 mol %) in a suitable non-coordinating solvent (e.g., dichloromethane).
-
Reaction & Validation: Stir the mixture at room temperature. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 22 hours, indicated by the complete consumption of the starting arene and the appearance of a less polar product spot (due to the high lipophilicity of the -SCF₃ group).
-
Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography (using a Hexane/Ethyl Acetate gradient) to yield the pure SCF₃-arene product.
Workflow for the dual-catalyzed electrophilic trifluoromethylthiolation of arenes.
Protocol B: Promoter-Free Trifluoromethylthiolation of Indoles
For electron-rich heterocycles like indoles, metal catalysts can be entirely bypassed by leveraging solvent effects[7].
Causality of Experimental Choices: Using 2,2,2-trifluoroethanol (TFE) as the solvent eliminates the need for a promoter. TFE is a highly polar, strongly hydrogen-bonding solvent. It hydrogen-bonds to the carbonyl groups of the saccharin reagent, polarizing the N-S bond and activating the electrophile, while simultaneously stabilizing the polar transition state of the substitution reaction.
Step-by-Step Methodology:
-
Preparation: In a reaction vial, combine the electron-rich heterocycle (0.5 mmol, 1.0 equiv) and N-(trifluoromethylthio)saccharin (0.75 mmol, 1.5 equiv).
-
Solvent Addition: Add 1.5 mL of 2,2,2-trifluoroethanol (TFE). Seal the vial.
-
Reaction & Validation: Place the vial in a preheated oil bath at 40°C and stir for 12 hours. Self-Validation Check: The dissolution of reagents and subsequent color change of the solution indicates the progression of the C-H functionalization.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify by silica gel column chromatography.
Table 2: Substrate Scope for Promoter-Free Trifluoromethylthiolation in TFE [7]
| Substrate | Product | Yield (%) |
|---|---|---|
| Indole | 3-(Trifluoromethylthio)indole | 96 |
| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | 99 |
| 5-Chloroindole | 5-Chloro-3-(trifluoromethylthio)indole | 98 |
Conclusion
The trifluoromethylthio (-SCF₃) group represents a pinnacle of rational drug design, offering unparalleled control over lipophilicity and metabolic stability. By transitioning from legacy synthetic methods to modern, self-validating protocols utilizing reagents like N-(trifluoromethylthio)saccharin, researchers can efficiently incorporate this privileged motif into complex molecular architectures. As the demand for highly permeable and metabolically robust therapeutics grows, the strategic application of -SCF₃ will continue to be a cornerstone of advanced medicinal chemistry.
References
-
Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds , AIR Unimi.1
-
Asymmetric Construction of Chiral Carbon Centers Featuring the SCF3 Motif , Fluorine Notes. 2
-
N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines , PMC. 3
-
SCF3-Alkenes Unlocked: A Gateway via Cu(I)-Catalyzed Stereocontrolled Cross-Coupling , ACS Publications. 4
-
Application Notes and Protocols: Trifluoromethylthiolation of Electron-Rich Heterocycles , Benchchem. 7
-
Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent , Organic Syntheses. 5
-
Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis , ACS Publications. 6
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Engineering Bioisosteres of Trifluoromethylthio-Substituted Benzenes: A Technical Guide to Structural Modification and ADME Optimization
Executive Summary
The trifluoromethylthio (
As a Senior Application Scientist, I approach the optimization of aryl-
Physicochemical Profiling of the Aryl- Motif
Before replacing a functional group, we must quantitatively understand the parameters we are attempting to mimic or modulate. The
Table 1: Physicochemical Parameters of
| Substituent (X) | Hansch Lipophilicity ( | Hammett Constant ( | Steric Parameter (MR) | Key Bioisosteric Rationale & Application |
| 1.44 | 0.50 | 13.8 | Reference standard; high metabolic stability. | |
| 1.04 | 0.35 | 7.9 | Lower lipophilicity; orthogonal conformation to the aryl plane. | |
| 1.79 | 0.45 | 16.2 | Chalcogen bond donor; novel IP space; comparable microsomal stability. | |
| 1.51 | 0.68 | 12.3 | Enhanced chemical stability; high steric bulk; strong electron withdrawal. | |
| 0.76 | 0.32 | 11.5 | Lipophilic hydrogen bond donor; significantly reduces logP[2]. |
Strategic Dimension I: Group Bioisosterism (Modifying the Moiety)
When the benzene core is essential for
Chalcogen Homologation ( )
Replacing sulfur with selenium yields the
Fluorinated Hydrogen Bond Donors ( )
If the primary liability of the aryl-
Strategic Dimension II: Core Bioisosterism (Modifying the Aryl Scaffold)
When the
The Bicyclo[1.1.1]pentane (BCP) Scaffold
Bicyclo[1.1.1]pentanes (BCPs) are premier bioisosteres for para-substituted benzenes[4]. Replacing a planar
Strategic logic tree for the bioisosteric replacement of Aryl-SCF3 motifs.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols have been selected for their self-validating nature and avoidance of toxic heavy-metal catalysts, making them ideal for late-stage medicinal chemistry.
Protocol 1: Visible-Light Photoredox Synthesis of (Core Replacement)
This protocol utilizes an Electron Donor-Acceptor (EDA) complex to generate
Reagents:
-
Alkyl-1,4-dihydropyridine (Alkyl-DHP) (2.0 equiv, radical precursor)
-
N-(trifluoromethylthio)phthalimide (1.0 equiv,
source & electron acceptor) -
[1.1.1]Propellane (1.5 equiv, BCP core precursor)
-
Anhydrous Acetone (0.2 M)
Step-by-Step Methodology:
-
Preparation: To an 8 mL reaction vial equipped with a magnetic stir bar, add Alkyl-DHP (1.00 mmol) and N-(trifluoromethylthio)phthalimide (0.50 mmol)[5].
-
Core Introduction: Add [1.1.1]propellane (0.75 mmol) as a solution in diethyl ether.
-
Solvation: Dissolve the mixture in anhydrous acetone (2.5 mL). Causality note: The reaction can be run open-to-air because the selective photoexcitation of the EDA complex outcompetes oxygen quenching pathways[5].
-
Irradiation: Seal the vial with a PTFE-lined septum. Irradiate using a blue LED lamp (456 nm) at a distance of ~1.5 inches for 24 hours. Maintain the temperature at ~24 °C using a cooling fan[5].
-
Validation & Isolation: Monitor via TLC. The highly colored EDA complex will bleach as the DHP is consumed. Purify the volatile
product via silica gel chromatography. For volatile derivatives, use NMR with an internal standard (e.g., 5-bromopyrimidine) to determine yield prior to concentration[6].
Protocol 2: Electrophilic Trifluoromethylselenolation of Arenes (Group Replacement)
This protocol converts aryl diazonium salts into Aryl-
Reagents:
-
Aryl diazonium tetrafluoroborate (1.0 equiv)
-
Tetramethylammonium trifluoromethylselenolate (
) (1.2 equiv) -
Anhydrous Acetonitrile (0.1 M)
Step-by-Step Methodology:
-
Preparation: Dissolve the aryl diazonium salt (1.0 mmol) in anhydrous acetonitrile (10 mL) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Slowly add solid
(1.2 mmol) in portions over 10 minutes. Causality note: The slow addition controls the exothermic release of gas, preventing thermal degradation of the diazonium species. -
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The cessation of nitrogen evolution acts as a self-validating visual indicator of reaction completion.
-
Workup: Quench the reaction with deionized water (10 mL), extract with ethyl acetate (3 x 15 mL), dry over
, and concentrate under reduced pressure.
Mechanistic Pathways
Understanding the causality behind the
Mechanistic pathway of EDA-complex mediated photoredox synthesis of BCP-SCF3.
Conclusion
The optimization of trifluoromethylthio-substituted benzenes requires a nuanced approach to bioisosterism. By viewing the pharmacophore through two distinct dimensions—group replacement (e.g.,
References
-
N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity National Center for Biotechnology Information (PMC) URL:[Link]
-
Catalyst-Free Decarbonylative Trifluoromethylthiolation Enabled by Electron Donor-Acceptor Complex Photoactivation National Center for Biotechnology Information (PMC) URL:[Link]
-
Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities ResearchGate URL:[Link]
-
The Powerful Symbiosis Between Synthetic and Medicinal Chemistry Taylor & Francis Online URL:[Link]
-
Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation ResearchGate URL:[Link]
Sources
- 1. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Catalyst-Free Decarbonylative Trifluoromethylthiolation Enabled by Electron Donor-Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. semanticscholar.org [semanticscholar.org]
Stability and Reactivity of Vicinal Diiodobenzenes with Electron-Withdrawing Groups: A Mechanistic Guide
Executive Summary
Vicinal diiodobenzenes (1,2-diiodobenzenes) represent a unique class of sterically congested, highly reactive synthons in organic chemistry. The extreme van der Waals repulsion between adjacent iodine atoms inherently destabilizes the C–I bonds, making these compounds prime candidates for reductive deiodination and transition-metal-catalyzed cross-coupling. The introduction of electron-withdrawing groups (EWGs) onto the aromatic ring fundamentally alters this reactivity landscape. This whitepaper provides an in-depth mechanistic analysis of how EWGs modulate the stability, electronic polarization, and synthetic utility of 1,2-diiodobenzenes, offering field-proven protocols for researchers and drug development professionals.
The Steric and Electronic Paradox of 1,2-Diiodobenzenes
Steric Strain and Baseline Stability
The van der Waals radius of an iodine atom is approximately 1.98 Å. In a standard benzene ring, the distance between two ortho substituents is roughly 3.3 Å. Consequently, 1,2-diiodobenzenes suffer from severe steric overlap, forcing the C–I bonds to either lengthen or bend out of the aromatic plane to relieve strain[1]. This steric penalty lowers the bond dissociation energy (BDE) of the C–I bonds compared to their meta or para isomers, predisposing the molecule to homolytic cleavage or reductive deiodo-elimination to form arynes (benzynes)[2].
Electronic Modulation via Electron-Withdrawing Groups (EWGs)
When EWGs (such as –F, –CF₃, –NO₂, or –CN) are introduced to the vicinal diiodo scaffold, the electronic dynamics shift dramatically:
-
Kinetic Stabilization of Intermediates: EWGs withdraw electron density via inductive (
) and resonance ( ) effects. In the context of aryne generation, the strong -electron-withdrawing effect of a fluorine atom polarizes the in-plane triple bond of the resulting benzyne, stabilizing the carbanionic character at the ortho position while imparting carbocationic character to the meta position[3]. -
Enhancement of the
-Hole: EWGs deplete electron density from the iodine atoms, significantly enhancing their electrophilic -holes. This makes EWG-substituted 1,2-diiodobenzenes exceptionally strong halogen bond donors, a property leveraged in the formation of stable complexes and organocatalysis[4],[5].
Figure 1: Electronic and steric pathways governing vicinal diiodobenzene reactivity.
Mechanistic Pathways of Deiodination and Aryne Formation
Because of their inherent instability, 1,2-diiodobenzenes are excellent precursors for benzyne intermediates. Traditional methods for generating benzynes often require harsh conditions or photostimulation. However, the unique steric strain of the vicinal diiodo motif allows for mild reductive deiodination.
For instance, the inorganic dithiolate dianion
Transition-Metal Catalysis: Overcoming Steric Hindrance
Vicinal diiodobenzenes are highly valuable in palladium-catalyzed cascade reactions, such as double aminocarbonylation to synthesize
The Solvent Causality Principle: In standard cross-coupling, coordinating solvents like DMF or acetonitrile are often used to stabilize catalytic intermediates. However, with 1,2-diiodobenzenes, strongly coordinating solvents compete with the sterically hindered substrate for vacant coordination sites on the palladium center. This competition prevents the necessary coordination of the bulky diiodoarene, leading to the rapid precipitation of inactive palladium black[9]. Therefore, non-coordinating solvents like toluene are strictly required to force the catalytic cycle forward[7].
Figure 2: Workflow of Pd-catalyzed aminocarbonylation of 1,2-diiodobenzenes.
Quantitative Data Summaries
The following tables summarize the impact of EWGs on halogen bonding stability and the optimization parameters for transition-metal catalysis involving 1,2-diiodobenzenes.
Table 1: Substituent Effects on
| Substituent (para to N) | Electronic Nature | Complex Stability | Reactivity Profile |
|---|
|
Table 2: Solvent Effects on Pd-Catalyzed Aminocarbonylation of 1,2-Diiodoarenes[7],[9]
| Solvent | Coordination Ability | Pd Black Precipitation | Phthalimide Yield |
|---|---|---|---|
| Toluene | Non-coordinating | None | > 85% |
| THF | Weakly coordinating | Slow | 40 - 50% |
| DMF | Strongly coordinating | Rapid | < 10% |
| Acetonitrile | Strongly coordinating | Rapid | 0% |
Experimental Protocols
Protocol 1: Reductive Deiodo-Elimination and Benzyne Trapping[2]
Objective: Synthesize
Rationale: The use of
-
Preparation of Dianion: Under a strict argon atmosphere, reduce
(1.0 equiv) with in anhydrous THF at -78 °C to generate the green dithiolate dianion. -
Substrate Addition: Dissolve 1,2-diiodobenzene (or its EWG-substituted derivative) (1.0 equiv) in anhydrous THF (1 mL per 0.30 mmol). Add this solution dropwise to the dianion mixture at -78 °C.
-
Thermal Activation: Stir the solution at -78 °C for 1 hour to allow initial electron transfer. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours. Self-Validation: The color will transition from green to red-brown, indicating the consumption of the dianion and formation of the cycloaddition product.
-
Workup: Concentrate the mixture using a rotary evaporator. Purify the residue via silica gel chromatography (hexanes eluent) to isolate the benzenedithiolate complex.
Protocol 2: Pd-Catalyzed Synthesis of -Substituted Phthalimides[7]
Objective: Double aminocarbonylation of an EWG-substituted 1,2-diiodobenzene.
Rationale: Toluene is utilized to prevent solvent-induced catalyst deactivation. The reaction relies on a pressurized CO atmosphere to drive the dual insertion steps before premature reductive elimination can occur.
-
Reagent Assembly: In a heavy-walled glass pressure tube equipped with a magnetic stir bar, combine the EWG-substituted 1,2-diiodobenzene (1.0 mmol), primary amine (1.2 mmol),
(2 mol%), and an appropriate phosphine ligand (e.g., , 4 mol%). -
Solvent Addition: Add 5 mL of anhydrous, degassed toluene. Critical Step: Do not substitute with DMF or acetonitrile, as this will result in immediate Pd(0) precipitation upon heating.
-
Carbonylation: Seal the tube in a high-pressure reactor. Purge the system with CO gas three times, then pressurize to 7 bar (approx. 100 psi) of CO.
-
Reaction Execution: Heat the stirred mixture to 100 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc) until the diiodo starting material is completely consumed.
-
Isolation: Cool the reactor to room temperature and carefully vent the CO gas in a fume hood. Filter the mixture through a short pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via column chromatography to yield the
-substituted phthalimide.
Conclusion
The stability of vicinal diiodobenzenes is fundamentally governed by the steric conflict between the adjacent heavy halogen atoms. The strategic introduction of electron-withdrawing groups provides a powerful tool to modulate this instability. By polarizing the C–I bonds and enhancing the electrophilic nature of the iodine atoms, EWGs dictate the molecule's trajectory—whether toward kinetic stabilization of highly reactive aryne intermediates or toward efficient participation in transition-metal-catalyzed cross-coupling. Understanding the interplay between these steric and electronic factors is essential for designing robust synthetic methodologies in advanced drug development and materials science.
References
1.[3] Matrix Isolation and Electronic Structure of Di- and Tridehydrobenzenes. ConnectSci. Available at: 2.[4] Substituent Effects on the [N–I–N]+ Halogen Bond. National Institutes of Health (PMC). Available at: 3.[5] Substituent Effects on the [N–I–N]+ Halogen Bond. ResearchGate. Available at: 4.[2] Reaction of (µ-S)2Fe2(CO)6 dianion with 1,2-vinyl and aryl diiodides. Semantic Scholar. Available at: 5.[6] Reaction of (µ-S)2Fe2(CO)6 dianion with 1,2-vinyl and aryl diiodides. ResearchGate. Available at: 6.[7] Five-membered Heterocycle Synthesis. The Royal Society of Chemistry. Available at: 7.[1] Isomeric effects with di-iodobenzene (C6H4I2) on adsorption on graphite. ResearchGate. Available at: 8.[8] Phthalimides: developments in synthesis and functionalization. RSC Advances. Available at: 9.[9] Aspects of the palladium-catalyzed coupling between aryl halides and 2-amidoacrylates. SciSpace. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. connectsci.au [connectsci.au]
- 4. Substituent Effects on the [N–I–N]+ Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Novel Fluorinated Scaffolds for Agrochemical Synthesis
Technical Guide | Version 1.0
Executive Summary
The strategic incorporation of fluorine into agrochemical scaffolds has evolved from simple substitution to the architectural design of physicochemical properties. Beyond the ubiquitous trifluoromethyl (
Part 1: Strategic Rationale – The Fluorine Effect
The introduction of fluorine is not merely about steric bulk (Van der Waals radius
Lipophilicity and Permeability
Agrochemicals must penetrate the waxy cuticle of leaves or the chitinous exoskeleton of insects.
-
The "Super-Trifluoromethyl" Effect: The
group is significantly more lipophilic ( ) than ( ) and ( ), enhancing membrane permeability without increasing molecular weight disproportionately to the lipophilic gain. -
Bioisosterism: The
group acts as a lipophilic hydrogen bond donor (bioisostere of and ), improving binding affinity while mitigating rapid glucuronidation/metabolic clearance.
Metabolic Blocking
Strategic fluorination blocks sites labile to Cytochrome P450 oxidation. Replacing a metabolically vulnerable
Part 2: Emerging Scaffolds & Synthetic Methodologies[4][5]
The Pentafluorosulfanyl Group ( )
Often termed the "super-trifluoromethyl" group,
Synthetic Strategy:
The primary route to aromatic
Mechanistic Pathway: Radical Addition
The reaction typically proceeds via a radical chain mechanism initiated by
Figure 1: Radical chain mechanism for the addition of pentafluorosulfanyl chloride to alkenes.
Difluoromethylation ( ) & Trifluoromethoxylation ( )
The
Synthetic Strategy:
Recent advances favor Difluorocarbene (
Mechanistic Pathway: Difluorocarbene Transfer
Figure 2: Difluoromethylation of phenols via in-situ generation of difluorocarbene.
Part 3: Experimental Protocols
Note: All protocols involve hazardous reagents. Perform in a well-ventilated fume hood with appropriate PPE.
Protocol A: Synthesis of Aryl Difluoromethyl Ethers
Objective: Late-stage installation of the
-
Setup: Charge a round-bottom flask with the phenolic substrate (
), ( ), and DMF ( concentration). -
Reagent Addition: Add Sodium chlorodifluoroacetate (
). -
Reaction: Heat the mixture to
under an inert atmosphere ( ) for 4–6 hours. Note: The elevated temperature is required for the decarboxylation to generate . -
Quench: Cool to room temperature. Pour into water and extract with Ethyl Acetate (
).[4] -
Purification: Wash combined organics with brine (
) to remove DMF. Dry over , concentrate, and purify via silica gel chromatography.-
Validation: Confirm product via
NMR (typically a doublet around to , ).
-
Protocol B: Electrophilic Trifluoromethylthiolation ( )
Objective: Introduction of the highly lipophilic
-
Setup: Dissolve the substrate (
) in dry Acetonitrile ( ). -
Activation: Add a Lewis Acid catalyst (e.g.,
, ) if the substrate is moderately reactive. For highly activated substrates (anilines), no catalyst may be needed. -
Addition: Add
-(Trifluoromethylthio)saccharin ( ) in one portion. -
Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC or
NMR. -
Workup: Remove solvent in vacuo. Redissolve in DCM, wash with saturated
(to remove saccharin byproduct), dry, and concentrate.
Part 4: Comparative Data Analysis
The following table contrasts the physicochemical impact of novel fluorinated groups against the standard methyl and trifluoromethyl groups.
| Property | |||||
| Hammett Constant ( | |||||
| Hansch Lipophilicity ( | |||||
| Geometry | Tetrahedral | Tetrahedral | Bent | Bent | Square Pyramidal |
| Metabolic Stability | Low (Oxidation) | High | High | Moderate | Very High |
| Key Advantage | Steric bulk | Electron withdrawal | Sol. / Lipophilicity | High Lipophilicity | Steric + Electronic |
Table 1: Physicochemical comparison of common and novel substituents.
Part 5: Future Outlook & Sustainability
The agrochemical industry faces dual pressure: efficacy and environmental stewardship.
-
PFAS-Free Synthesis: While the final products contain fluorine, the manufacturing is shifting away from PFAS-based surfactants and reagents.[6] Flow chemistry utilizing inorganic fluorides (CsF, KF) is replacing perfluoroalkyl reagents where possible.
-
Degradability: The extreme stability of
and raises persistence concerns. Research is pivoting toward "switchable" fluorinated motifs—scaffolds that are stable during application but susceptible to specific soil microbial degradation pathways.
References
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 2020.[1][7][8] Link
-
Difluoromethylation of Phenols. Organic Syntheses, 2024. Link
-
Application Notes and Protocols: Difluoromethanol in Agrochemical Synthesis. BenchChem, 2025. Link
-
Application Notes and Protocols: N-(Trifluoromethylthio)saccharin for the Synthesis of Agrochemicals. BenchChem, 2025. Link
-
PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily, 2024. Link
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Palladium-Catalyzed Cross-Coupling of 1,2-Diiodo Arenes
[1]
Executive Summary & Strategic Overview
The selective cross-coupling of 1,2-diiodo arenes (ortho-diiodobenzenes) presents a unique paradox in palladium catalysis. Unlike their 1,3- and 1,4-counterparts, 1,2-diiodo arenes exhibit a strong kinetic preference for exhaustive (double) coupling , often making the isolation of mono-arylated products difficult.
This guide addresses this challenge through two distinct operational frameworks:
-
The "Natural" Pathway: Exploiting the rapid double-oxidative addition to efficiently synthesize sterically crowded symmetric
-terphenyls. -
The "Engineered" Pathway: Circumventing the symmetry problem by using 1-bromo-2-iodobenzene for the programmable synthesis of unsymmetrical targets.
Critical Insight: For the synthesis of unsymmetrical polyaromatics, attempting to mono-couple 1,2-diiodobenzene is statistically and kinetically unfavorable. The industry-standard "Best Practice" is to utilize the chemoselective distinctness of the I–Br motif.
Mechanistic Principles: The "Ortho-Effect" Trap
To control the reaction, one must understand why 1,2-diiodo arenes behave differently than 1,3- or 1,4-isomers.
The Kinetic Acceleration of the Second Step
In a standard Suzuki-Miyaura coupling, the first oxidative addition (OA) of Pd(0) to the C–I bond is fast. However, in 1,2-diiodo systems, the formation of the mono-arylated intermediate creates a steric and electronic environment that accelerates the second OA.
-
Steric Relief: The large iodine atom is replaced by an aryl group, which can rotate out of plane. However, the proximity of the second iodine to the Pd center (after the first reductive elimination) often leads to "ring-walking" or immediate re-insertion before the catalyst can diffuse away.
-
Electronic Activation: The newly installed aryl group is generally electron-donating relative to the iodine it replaced, which should theoretically slow down the second OA. However, the local concentration of the catalyst and the potential for a Pd(II)-intermediate chelate often override this, driving the reaction to completion (bis-coupling) immediately.
Visualizing the Competitive Pathways
Figure 1: The kinetic landscape of 1,2-diiodo arene coupling. The thickness of the red arrow indicates the high rate of the second coupling step, often precluding isolation of the mono-species.
Application Protocols
Protocol A: Synthesis of Symmetric -Terphenyls (Double Coupling)
Use this protocol when the target molecule requires two identical aryl groups.
This method leverages the natural reactivity of 1,2-diiodobenzene to build crowded polycyclic aromatic hydrocarbons (PAHs) or triphenylene precursors.
Reagents:
-
Substrate: 1,2-Diiodobenzene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (2.5 - 3.0 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd (dba) / SPhos for sterically demanding acids. -
Base: K
CO (4.0 equiv) or Ba(OH) (for higher rates). -
Solvent: Toluene/Ethanol/Water (4:1:1) or DMF (anhydrous).
Step-by-Step Procedure:
-
Setup: Charge a Schlenk flask with 1,2-diiodobenzene (330 mg, 1.0 mmol), arylboronic acid (3.0 mmol), and Pd(PPh
) (58 mg, 0.05 mmol). -
Degassing: Evacuate and backfill with Argon (
). Add degassed Toluene (4 mL), Ethanol (1 mL), and 2M aq. Na CO (2 mL). -
Reaction: Heat to 90 °C for 12–24 hours. The high temperature ensures the second sterically hindered coupling completes.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO
. -
Purification: Flash chromatography. Note:
-Terphenyls often elute significantly faster than the mono-coupled byproducts due to lack of polarizable iodine.
Protocol B: Synthesis of Unsymmetrical -Terphenyls (Sequential Coupling)
Use this protocol for high-precision library generation.
The "Mixed Halide" Strategy: Instead of fighting the kinetics of 1,2-diiodobenzene, use 1-bromo-2-iodobenzene . The C–I bond undergoes oxidative addition
Reagents:
-
Substrate: 1-Bromo-2-iodobenzene (1.0 equiv)
-
Boronic Acid A: (1.05 equiv)
-
Boronic Acid B: (1.5 equiv)
-
Catalyst: Pd(OAc)
(ligandless for Step 1) / SPhos (for Step 2).
Step-by-Step Procedure:
Phase 1: Selective C–I Coupling
-
Dissolve 1-bromo-2-iodobenzene (1.0 mmol) and Boronic Acid A (1.05 mmol) in Toluene/Water (5:1).
-
Add Pd(OAc)
(1-2 mol%) without phosphine ligands. -
Add Na
CO (2.0 equiv). -
Stir at Room Temperature (25 °C) .
Phase 2: One-Pot C–Br Coupling
-
Do not work up. To the same vessel, add Boronic Acid B (1.5 equiv).
-
Add SPhos (2-5 mol%) or XPhos . These electron-rich, bulky ligands activate the Pd for the more difficult C–Br oxidative addition.
-
Raise temperature to 80–100 °C .
-
Stir for 12 hours.
-
Workup: Standard aqueous extraction and column chromatography.
Protocol C: Mono-Functionalization of 1,2-Diiodobenzene
Use only if 1,2-diiodobenzene is the mandatory starting material.
Achieving mono-selectivity here requires forcing the kinetics by manipulating concentration (Le Chatelier's principle).
Key Parameter: High Substrate:Nucleophile Ratio.
-
Stoichiometry: Use 5.0 to 10.0 equivalents of 1,2-diiodobenzene relative to the boronic acid.
-
Concentration: Run the reaction at high dilution (0.05 M).
-
Addition: Add the boronic acid (dissolved in solvent) dropwise over 2–4 hours using a syringe pump.
-
Recovery: You will recover ~80-90% of the unreacted diiodide. This must be separated chromatographically (non-polar elution) and recycled.
Data Summary & Troubleshooting
Comparative Selectivity Table
| Substrate | Conditions | Major Product | Selectivity (Mono:Bis) | Notes |
| 1,2-Diiodobenzene | Pd(PPh | Bis-aryl ( | < 1:99 | "Natural" outcome. |
| 1,2-Diiodobenzene | Pd(OAc) | Mixture | ~40:60 | Difficult separation; poor yield. |
| 1-Bromo-2-iodobenzene | Pd(OAc) | Mono-aryl (2-Bromo-biaryl) | > 95:5 | Recommended Route. |
| 1,2,3-Triiodobenzene | Pd(PPh | Terminal Bis-aryl | C1/C3 Selective | C2 is sterically protected. |
Troubleshooting Guide
-
Problem: Significant dehalogenation (formation of biphenyl instead of iodobiphenyl).
-
Cause: Hydride source in the media (often ethanol or trace water) + slow transmetalation.
-
Solution: Switch to anhydrous DMF or Toluene/Dioxane. Use a milder base like K
PO . Avoid alcohols.
-
-
Problem: Formation of Triphenylene (Cyclized trimer).
-
Cause: Palladium-catalyzed cyclotrimerization of arynes if strong base is used at high T.
-
Solution: Keep temperature <100°C. Ensure boronic acid is present in sufficient concentration to intercept the Pd-intermediate.
-
References
-
Selective Double Coupling of Diiodobenzenes: Shimizu, H., Manabe, K. (2005). Single and Double Suzuki-Miyaura Couplings with Symmetric Dihalobenzenes. Journal of Organic Chemistry.[8][9] [Link]
-
Sequential Coupling Protocol (Mixed Halides): Antelo Miguez, J. M., et al. (2007). A practical and general synthesis of unsymmetrical terphenyls. Journal of Organic Chemistry.[8][9] [Link]
-
Regioselectivity in Triiodobenzenes: Al-Zoubi, R. M., et al. (2020).[6][7] Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene.[6] RSC Advances. [Link]
-
General Suzuki-Miyaura Mechanism & Side Reactions: Miyaura, N., Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9] Chemical Reviews. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Iodobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 8. sci-hub.jp [sci-hub.jp]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis and Trapping of Functionalized Benzynes from 1,2-Diiodo Precursors
Introduction & Strategic Rationale
Arynes (specifically 1,2-didehydrobenzenes or benzynes) are highly reactive, strained intermediates utilized extensively in the synthesis of complex polycyclic scaffolds, pharmaceuticals, and ortho-disubstituted arenes. While the fluoride-induced elimination of o-(trimethylsilyl)aryl triflates (the Kobayashi method) remains the industry standard, it is fundamentally incompatible with substrates sensitive to nucleophilic fluoride sources.
As an authoritative alternative, 1,2-diiodoarenes serve as highly efficient, atom-economical benzyne precursors . The unique polarizability and weak bond dissociation energy of the carbon-iodine (C–I) bond allow for ultra-fast halogen-metal exchange at cryogenic temperatures, or clean homolytic cleavage under UV irradiation . This guide details the mechanistic causality, comparative data, and self-validating protocols for generating and trapping benzynes from 1,2-diiodo precursors.
Mechanistic Causality: Pathways to Benzyne
Understanding the thermodynamic and kinetic driving forces behind benzyne generation is critical for optimizing yields and preventing unwanted side reactions (e.g., dimerization to biphenylene).
Pathway A: Organometallic Halogen-Metal Exchange (HME)
Treating 1,2-diiodobenzene with an organolithium (e.g.,
-
Causality : The thermodynamic driving force is the formation of a more stable, softer aryl-metal species and a stable alkyl iodide byproduct. At cryogenic temperatures, the resulting 2-iodoarylmetal intermediate acts as a stable kinetic trap.
-
Elimination : Upon controlled warming (typically > –40 °C), the kinetic barrier for
-elimination is overcome. The immense thermodynamic sink of forming a crystalline metal-halide salt (LiI or MgClI) drives the irreversible elimination, yielding the highly strained benzyne intermediate .
Pathway B: Photochemical Homolytic Cleavage
Photolysis offers a completely base-free and transition-metal-free methodology.
-
Causality : Irradiation of 1,2-diiodobenzene with UV-C light (254 nm) excites the molecule, leading to the homolytic cleavage of the C–I bonds. Recent computational mapping of the potential energy surface reveals that this proceeds via a two-step radical process. The pathways converge at a conical intersection, resulting in the simultaneous ejection of molecular iodine (
) and the formation of ground-state benzyne .
Quantitative Comparison of Generation Methods
To assist in experimental design, the following table summarizes the operational parameters and outcomes of the primary 1,2-diiodoarene activation strategies.
| Parameter | Organolithium ( | Grignard ( | Photochemical (UV 254 nm) |
| Reagents | None (Photons only) | ||
| Temperature Profile | –78 °C | –40 °C | 25 °C (Ambient) |
| Reaction Time | 1 - 2 hours | 2 - 4 hours | 4 - 12 hours |
| Typical Yield | 70 - 85% | 65 - 80% | 40 - 60% |
| Primary Byproducts | LiI, Butyl iodide | MgClI, Isopropyl iodide | |
| Substrate Scope | Base-tolerant groups | Moderate electrophiles | Base-sensitive groups |
Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating built-in quality control checks to ensure scientific integrity.
Protocol A: Organolithium-Mediated Generation and [4+2] Trapping
Objective: Synthesize 1,4-epoxynaphthalene derivatives via a Diels-Alder cycloaddition.
-
System Preparation : Flame-dry a Schlenk flask under an inert argon atmosphere.
-
Causality: Organolithium reagents are highly moisture-sensitive. Even trace water will prematurely protonate the 2-iodoaryllithium intermediate, yielding unreactive iodobenzene.
-
-
Reagent Mixing : Dissolve 1,2-diiodobenzene (1.0 equiv) and Furan (10.0 equiv) in anhydrous THF (0.1 M). Cool the mixture to –78 °C using a dry ice/acetone bath.
-
Causality: Furan acts as both the trapping diene and a co-solvent. It must be present in vast excess before benzyne generation to ensure the bimolecular trapping rate outcompetes the benzyne dimerization rate .
-
-
Halogen-Metal Exchange : Add
-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 15 minutes. Stir at –78 °C for 30 minutes.-
Validation Check: The solution will typically transition to a pale yellow color, indicating the formation of the 2-iodoaryllithium species.
-
-
Benzyne Generation : Remove the cooling bath and allow the reaction to warm to –20 °C over 1 hour.
-
Causality: As the temperature rises,
-elimination occurs. Benzyne is generated in situ and immediately intercepted by furan.
-
-
Quenching & Isolation : Quench with saturated aqueous
. Extract with EtOAc, dry over , and concentrate.-
Validation Check: TLC analysis (UV/KMnO4 stain) should confirm the complete consumption of the UV-active 1,2-diiodobenzene spot and the appearance of a lower
cycloadduct.
-
Protocol B: Photochemical Generation and Nucleophilic Trapping
Objective: Base-free generation of benzyne for trapping with nucleophilic amines.
-
Solution Preparation : Dissolve 1,2-diiodobenzene (1.0 equiv) and the trapping amine (5.0 equiv) in UV-transparent, degassed acetonitrile.
-
Causality: Degassing (via freeze-pump-thaw or sparging) removes dissolved oxygen, preventing unwanted photo-oxidation and triplet-state quenching.
-
-
Irradiation : Transfer the solution to a quartz reaction vessel. Irradiate at 254 nm at ambient temperature for 4–12 hours.
-
Causality: Standard borosilicate glass absorbs UV-C light; quartz is mandatory to ensure the 254 nm photons reach the substrate to cleave the C–I bonds .
-
-
In-Process Validation : Monitor the reaction visually.
-
Validation Check: The solution will progressively turn pink or deep purple. Causality: This color change is a definitive, self-validating indicator of molecular iodine (
) generation, confirming the successful elimination of both iodine atoms.
-
-
Workup : Wash the reaction mixture with saturated aqueous sodium thiosulfate (
).-
Validation Check: The purple color will instantly discharge as
is reduced to water-soluble iodide ( ), leaving a clear organic layer containing the ortho-functionalized product.
-
Workflow Visualization
Figure 1: Mechanistic pathways for benzyne generation from 1,2-diiodoarenes and trapping.
References
-
Kampmeier, J. A., & Hoffmeister, E. (1962). "The Photolysis of 1,2-Diiodobenzene: A Photochemical Source of Benzyne." Journal of the American Chemical Society. URL:[Link]
-
Guerra, C., et al. (2023). "Mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis." New Journal of Chemistry (RSC). URL:[Link]
-
Kim, N., et al. (2024). "Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes." Chemical Reviews. URL:[Link]
-
Ashenhurst, J. (2018). "Nucleophilic Aromatic Substitution - The Benzyne Mechanism." Master Organic Chemistry. URL:[Link]
Mastering Regioselective Functionalization of Polyhalogenated Benzenes: Strategies, Mechanisms, and Protocols
Executive Summary
The regioselective functionalization of polyhalogenated benzenes is a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. However, differentiating between multiple carbon-halogen (C–X) or carbon-hydrogen (C–H) bonds on a single aromatic core presents a formidable challenge.
This application note provides an authoritative guide to navigating these challenges. By exploiting thermodynamic bond dissociation energies (BDEs), kinetic acidities, and steric biases, chemists can achieve absolute regiocontrol. The protocols detailed herein are designed as self-validating systems , ensuring high reproducibility and mechanistic transparency for bench scientists and drug development professionals.
Mechanistic Rationale: The Roots of Regioselectivity
The functionalization of polyhalogenated benzenes generally bifurcates into two distinct strategic pathways depending on the nature of the substrate: hetero-halogenated (mixed halogens) and homo-halogenated (identical halogens) arenes [1].
Chemoselectivity via Bond Dissociation Energies (Hetero-halogenated)
In substrates bearing different halogens (e.g., 1-chloro-2,4-difluoro-3-iodobenzene), regioselectivity is fundamentally governed by the relative BDEs of the C–X bonds [5]. Transition-metal catalysts, particularly Palladium(0), undergo oxidative addition at the weakest C–X bond first. The reactivity strictly follows the trend: C–I > C–Br > C–Cl > C–F . By carefully tuning the reaction temperature and the electron density of the phosphine ligand, chemists can selectively couple at a C–I bond while leaving adjacent C–Br or C–Cl bonds perfectly intact for downstream late-stage functionalization.
Steric and Electronic Differentiation (Homo-halogenated)
When a substrate possesses identical halogens (e.g., 1,2,3-triiodobenzene), BDEs can no longer dictate selectivity. Instead, regiocontrol relies on:
-
Steric Hindrance: Oxidative addition preferentially occurs at the least sterically encumbered C–X bond (e.g., terminal vs. internal positions) [2].
-
Electronic Activation: Inductive electron withdrawal by adjacent halogens makes specific C–H bonds highly acidic. This enables Directed ortho-Metalation (DoM) or transition-metal-catalyzed C–H activation [3, 4].
Decision tree for regioselective functionalization of polyhalogenated benzenes.
Quantitative Data: Reactivity Metrics
To rationally design a functionalization protocol, one must understand the thermodynamic barriers of the substrate. Table 1 summarizes the critical parameters dictating catalyst selection and thermal conditions.
Table 1: Bond Dissociation Energies and Typical Cross-Coupling Parameters
| Bond Type | Approx. BDE (kcal/mol) | Relative Reactivity (Oxidative Addition) | Optimal Catalyst/Ligand System | Typical Temp. Range |
| C–I | ~65 | Very High | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 20 °C to 60 °C |
| C–Br | ~81 | High | Pd(OAc)₂/PPh₃, Pd(PPh₃)₄ | 60 °C to 90 °C |
| C–Cl | ~96 | Moderate | Pd₂(dba)₃/XPhos, RuPhos | 80 °C to 110 °C |
| C–F | ~126 | Very Low | Specialized Ni or Ru catalysts | >100 °C (Requires specific activation) |
Protocol 1: Chemoselective Suzuki-Miyaura Coupling of Mixed Polyhaloarenes
Objective: Selectively functionalize the C–I bond of 1-chloro-2,4-difluoro-3-iodobenzene without activating the C–Cl or C–F bonds. Causality Focus: We utilize Pd(dppf)Cl₂ because its bidentate nature and moderate electron richness facilitate rapid oxidative addition into the weak C–I bond at mild temperatures (60 °C), but it lacks the electron density required to break the stronger C–Cl bond. Mild base (K₂CO₃) prevents base-promoted side reactions.
Materials
-
1-chloro-2,4-difluoro-3-iodobenzene (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.05 equiv, 1.05 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%)
-
K₂CO₃ (2.0 equiv, 2.0 mmol)
-
Degassed Toluene/H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology
-
Preparation: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add the polyhaloarene, phenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add the degassed Toluene/H₂O mixture via syringe. Causality: Degassing prevents the oxidation of the Pd catalyst and homocoupling of the boronic acid.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Reaction: Heat the mixture to 60 °C with vigorous stirring for 4 hours.
-
Self-Validation Checkpoint (2 Hours): Withdraw a 0.1 mL aliquot, dilute with EtOAc, wash with water, and analyze via GC-MS.
-
Validation Criteria: The mass spectrum must show the complete disappearance of the starting material (m/z ~274) and the appearance of the mono-coupled product (m/z ~224). The absence of di-coupled product (m/z ~266) confirms absolute chemoselectivity. If di-coupling is observed, the temperature is too high.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
General catalytic cycle for chemoselective Pd-catalyzed cross-coupling.
Protocol 2: Directed ortho-Metalation (DoM) of Polyfluoroarenes
Objective: Regioselective formylation of 1,3,5-trifluorobenzene to yield 2,4,6-trifluorobenzaldehyde. Causality Focus: The highly electronegative fluorine atoms exert a strong inductive (-I) effect, rendering the protons flanked by two fluorines highly acidic. We use sec-butyllithium (sec-BuLi) instead of n-BuLi because its steric bulk prevents unwanted Nucleophilic Aromatic Substitution (S_NAr) at the fluorinated carbons. Cryogenic temperatures (-78 °C) are strictly maintained to prevent benzyne formation (via LiF elimination) and Halogen Dance rearrangements.
Materials
-
1,3,5-Trifluorobenzene (1.0 equiv, 5.0 mmol)
-
sec-BuLi (1.4 M in cyclohexane, 1.05 equiv, 5.25 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, 7.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (25 mL)
Step-by-Step Methodology
-
Cryogenic Setup: Add 1,3,5-trifluorobenzene and anhydrous THF to a flame-dried Schlenk flask under Argon. Cool the solution to exactly -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-BuLi dropwise over 15 minutes down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture. Stir for 1 hour at -78 °C.
-
Self-Validation Checkpoint (Lithiation Efficiency):
-
Withdraw a 0.2 mL aliquot using a pre-cooled syringe and immediately quench it into a vial containing 0.5 mL of CD₃OD.
-
Run a rapid ¹H NMR on the evaporated aliquot.
-
Validation Criteria: The integration of the aromatic proton signal should show >95% deuterium incorporation. If <90%, moisture is present in the THF, or the sec-BuLi titer has degraded. Do not proceed to step 4 until lithiation is verified.
-
-
Electrophile Quench: Add anhydrous DMF dropwise at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate carefully (product is volatile).
References
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Cu-Catalyzed Direct C–H Alkylation of Polyfluoroarenes via Remote C(sp3)–H Functionalization in Carboxamides Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: meta-Selective olefination of fluoroarenes with alkynes using CO₂ as a traceless directing group Source: Chemical Science (RSC Publishing) URL: [Link]
Advanced Suzuki-Miyaura Coupling Protocols for Sterically Hindered Aryl Iodides
Executive Summary & Mechanistic Causality
The Suzuki-Miyaura cross-coupling (SMC) of sterically hindered aryl iodides—particularly ortho-disubstituted substrates—represents a significant kinetic challenge in modern synthetic chemistry. When attempting to form tri- and tetra-ortho-substituted biaryls or hindered diaryl ketones, traditional palladium catalysts (e.g.,
The causality behind these failures lies in two distinct mechanistic bottlenecks:
-
Inhibited Oxidative Addition: Severe steric bulk around the carbon-iodine bond repels multi-ligated palladium species.
-
Arrested Reductive Elimination: Even if transmetalation occurs, the transition state energy (
) required to force two bulky aryl groups together during reductive elimination is often prohibitively high, leading to competitive protodeboronation or catalyst decomposition.
To overcome these barriers, modern protocols rely on highly specialized ligand architectures and precatalyst systems that enforce a highly reactive, mono-ligated
Catalytic cycle of SMC highlighting the steric bottlenecks at oxidative addition and reductive elimination.
Catalyst and Ligand Selection Guide
The selection of the catalytic system must be directly informed by the steric profile of the target molecule:
-
For Tri-ortho-substituted Biaryls (XPhos Pd G3): Buchwald-type dialkylbiarylphosphines like XPhos provide sufficient steric bulk to accelerate reductive elimination. Utilizing the Generation 3 (G3) precatalyst ( [1]) ensures rapid, quantitative generation of the active
species at room temperature. This is crucial because hindered boronic acids are highly prone to thermal protodeboronation; rapid catalyst activation allows the coupling to outcompete degradation. -
For Tetra-ortho-substituted Biaryls (HFTPhos): When forming tetra-ortho-substituted biaryls, steric bulk alone is insufficient. The recently developed [2] incorporates a heptafluorotolyl group. The electron-withdrawing nature of this fluorinated ring establishes secondary
-arene interactions that electronically lower the for reductive elimination, enabling couplings at ultra-low catalyst loadings (0.025 mol%). -
For Hindered Diaryl Ketones (PEPPSI-IPr): In carbonylative SMC, carbon monoxide (CO) acts as a strong
-acid, often poisoning phosphine-based catalysts. The N-heterocyclic carbene (NHC) complex [3] utilizes a strongly -donating IPr ligand that maintains electron density on the palladium center, preventing CO poisoning while providing the steric bulk necessary to couple ortho-disubstituted aryl iodides.
Self-Validating Experimental Protocols
A robust protocol must be self-validating —meaning it contains internal controls to verify the success of each phase without relying on end-stage yields alone.
Self-validating experimental workflow incorporating internal standards and in-process monitoring.
Protocol A: Synthesis of Tri-ortho-substituted Biaryls via XPhos Pd G3
Causality Focus: Base solubility and protodeboronation control.
-
Preparation & Baseline Validation: To an oven-dried 10 mL Schlenk flask, add the ortho-disubstituted aryl iodide (1.0 mmol), the ortho-substituted arylboronic acid (1.5 mmol),
(2.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, Internal Standard).-
Validation Check: The internal standard allows for precise LC-MS/GC-FID mass balance tracking to differentiate between successful coupling and boronic acid homocoupling.
-
-
Atmosphere Control: Evacuate the flask and backfill with ultra-high purity
(repeat 3x). Add XPhos Pd G3 (0.02 mmol, 2 mol%). -
Solvent Addition: Add 4.0 mL of rigorously degassed 1,4-dioxane and 1.0 mL of degassed
.-
Causality: Water is strictly required to dissolve
and generate the reactive trihydroxyboronate anion , which is the actual species undergoing transmetalation.
-
-
Reaction: Stir at 40 °C for 2 hours.
-
Validation Check: Take a 10
L aliquot at 30 minutes. A color shift to deep red/brown indicates active Pd(0). LC-MS should show consumption of the aryl iodide relative to the internal standard.
-
-
Workup: Dilute with EtOAc (10 mL), wash with brine (2 x 5 mL), dry over
, and purify via flash chromatography.
Protocol B: Carbonylative SMC for Hindered Diaryl Ketones via PEPPSI-IPr
Causality Focus: CO insertion kinetics vs. direct coupling.
-
Preparation: In a 25 mL round-bottom flask, combine the ortho-disubstituted aryl iodide (1.0 mmol), arylboronic acid (2.0 mmol), PEPPSI-IPr (0.03 mmol, 3 mol%), and
(3.0 mmol).-
Causality:
is chosen over due to its higher solubility in organic solvents, eliminating the need for water, which can cause competitive hydrolysis of the acyl-palladium intermediate.
-
-
Atmosphere Control: Fit the flask with a reflux condenser. Evacuate and backfill with
gas (3 cycles) using a balloon. -
Reaction: Add anhydrous chlorobenzene (5 mL). Heat to 80 °C under a steady balloon pressure of CO for 24 hours.
-
Validation Check: Direct biaryl coupling (non-carbonylative) is the primary side reaction. If LC-MS reveals high levels of direct biaryl product, the CO pressure is insufficient (increase to 60 psi in a pressure reactor).
-
-
Workup: Filter the crude mixture through a pad of Celite, wash with EtOAc, concentrate, and purify via silica gel chromatography.
Quantitative Data & Optimization Matrix
The following table summarizes the optimized parameters and expected outcomes based on the steric demands of the aryl iodide and boronic acid coupling partners.
| Target Scaffold | Aryl Iodide Profile | Boronic Acid Profile | Catalyst / Ligand | Base & Solvent | Temp / Time | Expected Yield |
| Di-ortho Biaryl | Mono-ortho sub. | Mono-ortho sub. | 1 mol% XPhos Pd G3 | 40 °C, 2 h | >95% | |
| Tri-ortho Biaryl | Di-ortho sub. | Mono-ortho sub. | 2 mol% XPhos Pd G3 | 60 °C, 4 h | 85 - 90% | |
| Tetra-ortho Biaryl | Di-ortho sub. | Di-ortho sub. | 0.05 mol% Pd / HFTPhos | 60 °C, 12 h | 80 - 89% | |
| Hindered Ketone | Di-ortho sub. | Mono/Di-ortho sub. | 3 mol% PEPPSI-IPr | 80 °C, 24 h (CO) | 75 - 95% |
References
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health (PMC). Available at:[Link]
- **Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-
Using 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene as a benzyne precursor
Application Note: Generation and Trapping of Highly Functionalized Arynes using 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The incorporation of fluorine (
While ortho-silyl aryl triflates are common aryne precursors, they require strong fluoride sources (e.g., CsF or TBAF) to trigger elimination, which can be incompatible with sensitive functional groups. In contrast, 1,2-diiodoarenes undergo facile halogen-metal exchange under mild, cryogenic conditions using isopropylmagnesium chloride lithium chloride complex (
Causality in Reaction Design:
-
Turbo Grignard (
-PrMgCl·LiCl): The addition of breaks up the polymeric aggregates of the Grignard reagent, significantly enhancing its nucleophilicity and allowing for rapid, chemoselective iodine-magnesium exchange at -78 °C[4]. -
Thermal Activation: The initial exchange forms a stable Grignard intermediate at -78 °C. Warming the reaction mixture (typically to -20 °C or 0 °C) provides the thermal energy required to eliminate the magnesium halide species (
), yielding the transient 3-fluoro-4-(trifluoromethylthio)benzyne intermediate[5]. -
Regioselectivity: The strongly electron-withdrawing nature of both the
and groups distorts the aryne's Lowest Unoccupied Molecular Orbital (LUMO). Nucleophilic attack preferentially occurs at the more electrophilic carbon to stabilize the resulting aryl anion intermediate, leading to predictable regiomeric ratios.
Mechanistic Pathway
Mechanistic pathway of aryne generation and subsequent nucleophilic or cycloaddition trapping.
Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling the temperature and order of addition, the generation of the highly reactive aryne is synchronized with the presence of the trapping agent, minimizing unwanted dimerization or decomposition.
Protocol A: Synthesis of Oxabicyclic Scaffolds via [4+2] Cycloaddition
This protocol utilizes furan as a trapping agent to generate bridged oxabicyclic systems, which are valuable intermediates in the synthesis of functionalized naphthalenes and anthracyclines.
-
System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3 times).
-
Reagent Loading: Add 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (1.0 equiv, 1.0 mmol)[2] and anhydrous THF (5.0 mL) to the flask. Stir to dissolve.
-
Trapping Agent Addition: Inject furan (5.0 equiv, 5.0 mmol) into the solution.
-
Causality: Furan must be added before the Grignard reagent. Because the aryne intermediate is highly unstable, the trapping agent must be present in large excess the exact moment the aryne is generated to outcompete aryne dimerization (biphenylene formation).
-
-
Halogen-Metal Exchange: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration. Dropwise add
-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 1.1 mmol) over 5 minutes.-
Causality: Dropwise addition at cryogenic temperatures prevents localized heating, ensuring the mono-magnesiation is complete before any premature elimination occurs[3].
-
-
Aryne Generation: Stir the mixture at -78 °C for 30 minutes. Remove the cooling bath and allow the reaction to gradually warm to -20 °C over the course of 2 hours.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous
(5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the fluorinated
-oxabicycle.
Protocol B: Regioselective Nucleophilic Amination
This protocol details the insertion of secondary amines to generate highly functionalized aniline derivatives.
-
System Preparation: In a flame-dried Schlenk flask under argon, dissolve the diiodo precursor (1.0 equiv, 1.0 mmol) and morpholine (2.0 equiv, 2.0 mmol) in anhydrous THF (5.0 mL).
-
Exchange & Generation: Cool the mixture to -78 °C. Add
-PrMgCl·LiCl (1.1 equiv, 1.1 mmol) dropwise. -
Reaction: Stir at -78 °C for 30 minutes. Slowly warm the reaction to room temperature and stir for an additional 2 hours.
-
Causality: Amines are excellent nucleophiles but can coordinate with magnesium. Warming to room temperature ensures complete elimination of
and facilitates the nucleophilic attack on the sterically hindered aryne.
-
-
Workup: Quench with water (5 mL), extract with Dichloromethane (3 x 10 mL), dry over
, and purify via chromatography.
Data Presentation & Expected Outcomes
The table below summarizes the expected quantitative data and regioselectivity when trapping the 3-fluoro-4-(trifluoromethylthio)benzyne intermediate with various reagents. The strong inductive effects of the
| Trapping Agent | Reaction Type | Major Product Scaffold | Expected Yield (%) | Regioselectivity (Ratio) |
| Furan | [4+2] Cycloaddition | Fluoro- | 75 - 82 | N/A (Symmetrical trap) |
| Isobenzofuran | [4+2] Cycloaddition | Fluoro- | 80 - 88 | N/A (Symmetrical trap) |
| Morpholine | Nucleophilic Addition | Fluoro- | 65 - 70 | > 4:1 (Electronic bias) |
| Benzyl Azide | [3+2] Cycloaddition | Fluoro- | 60 - 68 | ~ 3:1 |
References
- 1806348-52-6 CAS Manufactory ChemicalBook
- Vicinal Difunctionalization of Arynes Involving Nucleophilic Fluorination, Trifluoromethylation, or Trifluoromethylthiol
- Synthesis of 1,2-Bis(trifluoromethylthio)
- Preparation of Polyfunctional Arylmagnesium, or Arylzinc Reagents Bearing a Triazene Moiety and Their Applications in Organic Synthesis Ludwig-Maximilians-Universität München (LMU)
- Thieme E-Journals - Synthesis / Volltext (iPrMgCl and 1,2-diiodobenzene) Thieme Connect
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. 1806348-52-6 CAS Manufactory [m.chemicalbook.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Synthesis of 1,2-Bis(trifluoromethylthio)arenes via Aryne Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Sonogashira coupling of 1,2-diiodo-4-fluoro-3-(trifluoromethylthio)benzene
[label="Starting Material\n(1,2-diiodo-4-fluoro-3-(trifluoromethyl
Caption: Mechanistic rationale for the regioselective oxidative addition of Pd(0) at the C1-I bond.
Reaction Optimization & Data Presentation
To harness this mechanistic divergence, reaction conditions must be carefully tuned. Mild conditions with standard catalysts will exclusively yield the C1-monoalkynylated product. To force the second coupling at the sterically congested C2 position, elevated temperatures and highly active bidentate or bulky monodentate phosphine ligands are required [3].
Table 1: Optimization of Reaction Conditions for Sonogashira Coupling
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | THF | 25 | 12 | C1-Monoalkynylated | 85 | ||
| 2 | DIPA | DMF | 25 | 24 | C1-Monoalkynylated | 78 | |
| 3 | THF | 60 | 24 | Mixture (Mono + Bis) | N/A | ||
| 4 | DIPA | DMF | 80 | 36 | C1,C2-Bisalkynylated | 72 | |
| 5 | Toluene | 90 | 24 | C1,C2-Bisalkynylated | 81 |
Note: Yields represent isolated yields after silica gel flash chromatography. Terminal alkyne used for optimization: phenylacetylene.
Experimental Methodologies
The following workflows detail the precise steps required to achieve either regioselective mono-coupling or exhaustive bis-coupling.
Caption: Reaction pathway demonstrating temperature and catalyst-dependent regioselective alkynylation.
Protocol A: Regioselective Mono-Sonogashira Coupling (C1 Position)
Objective: To selectively install a single alkyne moiety at the C1 position while preserving the C2-I bond for downstream orthogonal functionalization.
-
Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure Argon (3 cycles).
-
Reagent Loading: Add 1,2-diiodo-4-fluoro-3-(trifluoromethylthio)benzene (1.0 mmol, 1.0 eq),
(0.02 mmol, 2 mol%), and (0.04 mmol, 4 mol%) to the flask. -
Solvent & Base Addition: Inject anhydrous, degassed THF (10 mL) followed by anhydrous Triethylamine (
, 3.0 mmol, 3.0 eq). Stir for 5 minutes at room temperature (25 °C) to ensure complete dissolution. -
Alkyne Addition: Slowly inject the terminal alkyne (1.05 mmol, 1.05 eq) dropwise over 10 minutes via a syringe pump. Causality note: Strict stoichiometric control of the alkyne prevents over-coupling.
-
Reaction Monitoring: Stir at 25 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting material spot is fully consumed.
-
Work-up: Quench the reaction with saturated aqueous
(15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc).
Protocol B: Exhaustive Bis-Sonogashira Coupling (C1 & C2 Positions)
Objective: To overcome the extreme steric barrier of the C2 position and yield a fully functionalized bis-alkynyl arene.
-
Preparation: Utilize a heavy-walled pressure tube equipped with a Teflon seal. Purge with Argon.
-
Reagent Loading: Add 1,2-diiodo-4-fluoro-3-(trifluoromethylthio)benzene (1.0 mmol, 1.0 eq),
(0.05 mmol, 5 mol%), and (0.10 mmol, 10 mol%). Causality note: The bidentate dppf ligand increases the electron density on Pd, facilitating the difficult second oxidative addition. -
Solvent & Base Addition: Inject anhydrous, degassed DMF (8 mL) and Diisopropylamine (DIPA, 5.0 mmol, 5.0 eq).
-
Alkyne Addition: Add the terminal alkyne (2.5 mmol, 2.5 eq) in one portion.
-
Heating: Seal the tube and heat the mixture in an oil bath at 80 °C for 36 hours.
-
Work-up & Purification: Cool to room temperature. Dilute with water (20 mL) and extract with Diethyl Ether (3 x 20 mL). Wash the organic layer extensively with water (to remove DMF) and brine. Dry, concentrate, and purify via flash chromatography.
Analytical Validation & Troubleshooting
This protocol is designed as a self-validating system . Researchers can confirm the mechanistic fidelity of the reaction in real-time using standard analytical techniques:
-
TLC Tracking: The displacement of a heavy, non-polar iodine atom with an alkyne predictably alters the retention factor (
). The mono-coupled intermediate will appear distinctly lower on the TLC plate than the diiodo starting material, while the bis-coupled product will shift further. -
GC-MS Mass Shifts: The exact mass shift provides definitive proof of regioselective control. The loss of one iodine atom corresponds to a mass reduction of ~127 Da, replaced by the mass of the alkyne.
-
Troubleshooting Glaser Homocoupling: If a significant amount of alkyne dimer is observed (identified by a distinct bright blue/green spot under 254 nm UV light), the system has been contaminated with oxygen. Ensure rigorous freeze-pump-thaw degassing of all solvents, as
rapidly oxidizes to in the presence of , triggering the Glaser homocoupling pathway.
References
-
Hansch–Leo lipophilicity parameters (
) evolution. Source: ResearchGate / European Journal of Organic Chemistry. URL:[Link] -
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Source: National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]
Late-stage functionalization using fluorinated aryl iodides
Advanced Application Note: Late-Stage Functionalization (LSF) via Palladium-Catalyzed Cross-Coupling with Fluorinated Aryl Iodides
Executive Summary & Rationale
Late-stage functionalization (LSF) has fundamentally transformed chemical biology and drug discovery by enabling the direct, site-selective modification of complex, pre-assembled scaffolds without the need for arduous de novo synthesis[1]. Among the most highly sought-after LSF transformations is the introduction of fluorinated aryl groups. The strategic incorporation of fluorine profoundly modulates a drug candidate's physicochemical properties, consistently improving metabolic stability, lipophilicity, and target binding affinity.
Fluorinated aryl iodides serve as premier electrophilic coupling partners in these transformations. Their highly polarizable C–I bonds facilitate rapid oxidative addition, making them exceptionally versatile linchpins for transition-metal-catalyzed cross-coupling reactions while maintaining broad functional group tolerance[2][3].
Mechanistic Causality: The Pd(II)/Pd(IV) Paradigm
To successfully execute LSF, one must understand the underlying kinetics of the catalytic cycle. In directed C(sp²)–H or C(sp³)–H arylation, the electronic properties of the aryl iodide dictate the efficiency of the reaction.
The oxidative addition of a fluorinated aryl iodide to a Pd(II) palladacycle generates a transient, high-valent Pd(IV) intermediate. While electron-rich ligands typically favor oxidative addition, the subsequent reductive elimination step—which is often the kinetic bottleneck in C(sp³)–H functionalization—is significantly accelerated by the electron-withdrawing nature of the fluorine substituents[4]. Consequently, fluorinated aryl iodides intrinsically promote catalyst turnover by lowering the activation barrier for reductive elimination, driving the reaction forward even in sterically congested environments[4].
Figure 1: Pd(II)/Pd(IV) catalytic cycle for directed C-H arylation with fluorinated aryl iodides.
Quantitative Data & Optimization Parameters
Successful LSF requires precise tuning of the reaction microenvironment to prevent catalyst poisoning and suppress off-target reactivity. Table 1 summarizes the critical parameters for optimizing Pd-catalyzed C–H arylation with fluorinated aryl iodides based on recent mechanistic breakthroughs.
Table 1: Critical Parameters for LSF with Fluorinated Aryl Iodides
| Parameter | Selection | Mechanistic Rationale & Quantitative Impact |
| Solvent | HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) | Provides a dramatic increase in yield (often >80% vs <20% in standard solvents) due to strong hydrogen-bond donation, which stabilizes polar transition states[5]. |
| Directing Group | DMAQ (4-dimethylamino-quinolin-8-yl) | Achieves >2× rate acceleration compared to standard 8-aminoquinoline by enhancing electron density at the Pd center, promoting reductive elimination[4]. |
| Transient Mediator | Carbon Dioxide (CO₂) | Reversibly forms a carbamate with free amines, acting as an in situ directing group. Enables functionalization of unprotected benzylamines[5]. |
| Additive | AgTFA or AgF (2.0 - 3.0 equiv) | Acts as a terminal iodide scavenger. Kinetics reveal rapid loss of active Pd catalyst due to iodide buildup; Ag⁺ precipitates AgI, ensuring turnover[4][6]. |
Self-Validating Experimental Protocols
Protocol A: CO₂-Mediated C(sp²)–H Arylation of Unprotected Amines
This protocol leverages CO₂ as a transient directing group to couple fluorinated aryl iodides with primary or secondary benzylamines[5].
-
Causality Check: The use of CO₂ prevents amine oxidation and coordinates the Pd catalyst exclusively to the ortho-position, eliminating the need for arduous protection/deprotection sequences[5].
Step-by-Step Methodology:
-
Assembly: In a rigorously dried 10 mL Schlenk tube, add the benzylamine substrate (0.15 mmol), fluorinated aryl iodide (0.45 mmol, 3.0 equiv), Pd(OAc)₂ (0.015 mmol, 10 mol%), and AgTFA (0.30 mmol, 2.0 equiv)[5].
-
Solvent Addition: Introduce 1.0 mL of an HFIP/AcOH (7:3 v/v) mixture. Add H₂O (0.60 mmol) to facilitate the reversible carbamate formation[5].
-
CO₂ Atmosphere: Purge the vessel with CO₂ gas for 5 minutes, then seal under a balloon of CO₂ (approx. 0.75 mmol effective concentration)[5].
-
Thermal Activation: Heat the reaction mixture to 100 °C for 12–15 hours[5].
-
Self-Validation Checkpoint: A visual color change from orange to dark brown, accompanied by the formation of a dense yellow/white precipitate (AgI), confirms active oxidative addition and successful halide scavenging.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and AgI salts. Concentrate the filtrate under reduced pressure.
-
Quality Control: Analyze the crude mixture via ¹⁹F-NMR and LC-MS. The absence of the starting aryl iodide mass and the presence of the free amine product validates the transient CO₂ protection strategy.
Protocol B: Directed C(sp³)–H Arylation of Saturated N-Heterocycles
This procedure utilizes the DMAQ directing group for the challenging functionalization of unactivated C(sp³)–H bonds in piperidines and pyrrolidines[4].
-
Causality Check: Aliphatic C(sp³)–H bonds possess high bond dissociation energies (90-100 kcal/mol) and lack π-coordination[3]. DMAQ forces the Pd center into close proximity with the target C–H bond, overcoming this extreme kinetic barrier[4].
Step-by-Step Methodology:
-
Assembly: To a 2-dram vial, add the DMAQ-coupled N-heterocycle (0.1 mmol), fluorinated aryl iodide (0.15 mmol, 1.5 equiv), Pd(OAc)₂ (10 mol%), and K₂CO₃ (0.2 mmol)[4].
-
Additive Incorporation: Add PivOH (30 mol%) as a proton-shuttle additive to facilitate the concerted metalation-deprotonation (CMD) step[4].
-
Reaction: Suspend the mixture in tert-amyl alcohol (1.0 mL) and heat at 110 °C for 24 hours.
-
Self-Validation Checkpoint: Monitor the reaction at the 4-hour mark via TLC. If the reaction stalls prematurely, it indicates physical entrapment of the catalyst or iodide poisoning[4]. Spiking the reaction with fresh Ag₂CO₃ will immediately restore catalytic turnover.
-
-
Isolation: Dilute with DCM, wash with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
References
-
Sterically controlled isodesmic late-stage C–H iodination of arenes Source: PMC / National Institutes of Health URL:[Link]
-
Late stage functionalization of heterocycles using hypervalent iodine(III) reagents Source: Organic & Biomolecular Chemistry / ResearchGate URL:[Link]
-
Transition metal-catalyzed arylation of unactivated C(sp³)–H bonds Source: ResearchGate URL:[Link]
-
Carbon Dioxide-Mediated C(sp²)–H Arylation of Primary and Secondary Benzylamines Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group Source: ACS Catalysis URL:[Link]
-
Ligand-Enabled Cross-Coupling of C(sp³)–H Bonds with Arylsilanes Source: ResearchGate URL:[Link]
Sources
Synthesis of fluorinated heterocycles via aryne intermediates
Application Note: Precision Synthesis of Fluorinated Heterocycles via Aryne Intermediates
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in modern drug discovery, enhancing metabolic stability, lipophilicity, and binding affinity. Traditional cross-coupling methods often require harsh conditions or pre-functionalized handles that limit structural diversity. This guide details the synthesis of fluorinated heterocycles using aryne intermediates , generated via the mild Kobayashi method (silyl aryl triflates). We focus on exploiting the "aryne distortion model" to achieve high regioselectivity in fluorinated systems, providing reproducible protocols for the synthesis of fluorinated benzotriazoles and benzothiazoles.
Strategic Advantage: Why Arynes?
Arynes (benzynes) are highly reactive, neutral intermediates that allow for the rapid construction of multisubstituted arenes.
-
Metal-Free: Eliminates trace metal contamination, critical for late-stage pharmaceutical synthesis.
-
"Click" Reactivity: Arynes undergo facile [3+2] and [4+2] cycloadditions, as well as
-bond insertions. -
Fluorine as a Director: Unlike steric directors, a fluorine substituent on the aryne ring induces significant bond angle distortion, directing nucleophilic attack with high predictability.
Mechanistic Foundation & Regiocontrol[1]
To successfully synthesize fluorinated heterocycles, one must understand how fluorine influences the aryne triple bond. According to the Distortion/Interaction Model pioneered by Garg and Houk, the regioselectivity is governed by the geometry of the aryne rather than just steric hindrance.
-
3-Fluoroaryne: The electronegative fluorine atom causes the internal bond angle at C1 (closest to F) to expand and C2 to contract. Nucleophiles attack the more linear carbon (C1) to maximize orbital overlap.
Diagram 1: The Kobayashi Generation & Distortion Model
This diagram illustrates the generation of the aryne from a silyl triflate precursor and the subsequent regioselective trapping based on the distortion model.
Figure 1: Mechanism of fluoride-induced aryne generation and the regioselective outcome dictated by the distortion of the aryne triple bond.[1]
Protocol A: Synthesis of Fluorinated Benzotriazoles via [3+2] Cycloaddition
This protocol utilizes "Click" chemistry between a fluorinated aryne and an organic azide. This is the gold standard for validating aryne generation efficiency.
Target Molecule: 1-Benzyl-4-fluorobenzotriazole Reaction Type: [3+2] Dipolar Cycloaddition[2]
Reagents & Materials
-
Precursor: 3-Fluoro-2-(trimethylsilyl)phenyl triflate (1.0 equiv).
-
Trap: Benzyl azide (1.2 equiv).
-
Solvent: Acetonitrile (MeCN), anhydrous.
-
Additives: 18-Crown-6 (3.0 equiv) - Crucial for solubilizing CsF.
Step-by-Step Procedure
-
Preparation of CsF: Weigh CsF rapidly into a flame-dried round-bottom flask. Note: CsF is hygroscopic. Dry under vacuum at 150°C for 2 hours if not fresh.
-
Solubilization: Add 18-crown-6 and anhydrous MeCN (0.1 M concentration relative to precursor) to the flask. Stir at room temperature (RT) for 10 minutes under Argon atmosphere.
-
Addition of Trap: Add benzyl azide via syringe.
-
Precursor Addition: Dissolve the silyl triflate precursor in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Expert Tip: Slow addition prevents aryne polymerization (benzyne-benzyne coupling).
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of triflate).
-
Quench: Add water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Expected Outcome: >85% Yield. High regioselectivity (>20:1) favoring the 4-fluoro isomer due to attack at the C1 position.
Protocol B: Synthesis of Fluorinated Benzothiazoles via Insertion
This protocol demonstrates the insertion of an aryne into a thioamide bond, a powerful method to build sulfur-containing heterocycles without transition metals.
Target Molecule: 2-Phenyl-4-fluorobenzothiazole Reaction Type: Formal [2+2] Cycloaddition / Ring Expansion
Reagents
-
Precursor: 3-Fluoro-2-(trimethylsilyl)phenyl triflate (1.0 equiv).
-
Trap: Thiobenzanilide (1.2 equiv).
-
Solvent: THF/MeCN (1:1 mixture).
Step-by-Step Procedure
-
Setup: In a glovebox or under strict Argon flow, combine CsF and Thiobenzanilide in a pressure tube.
-
Solvent: Add the THF/MeCN mixture. The polarity of MeCN aids CsF solubility, while THF stabilizes the intermediate.
-
Initiation: Add the silyl triflate precursor.
-
Heating: Seal the tube and heat to 60°C for 6 hours.
-
Note: Insertion reactions often have higher activation energy barriers than cycloadditions.
-
-
Workup: Cool to RT. Filter through a celite pad to remove inorganic salts.
-
Purification: Silica gel chromatography.
Data Summary: Substituent Effects on Regioselectivity
The following table summarizes how different substituents on the aryne precursor affect the regioselectivity of nucleophilic attack (based on the Distortion Model).
| Substituent (C3 position) | Electronic Effect | Distortion Direction | Major Site of Attack | Selectivity Ratio |
| -F (Fluorine) | Inductive Withdrawal | C1 Linear / C2 Bent | C1 (meta to F) | >20:1 |
| -OMe (Methoxy) | Inductive Withdrawal | C1 Linear / C2 Bent | C1 (meta to OMe) | ~5:1 |
| -CH3 (Methyl) | Weak Donor | Minimal Distortion | Mixed | ~1:1 |
| -CF3 (Trifluoromethyl) | Strong Withdrawal | C2 Linear / C1 Bent | C2 (ortho to CF3) | ~4:1 |
Table 1: Comparative regioselectivity of 3-substituted arynes. Note that Fluorine provides the highest predictability due to extreme bond angle distortion.
General Experimental Workflow
This decision tree guides the researcher through the optimization process for new substrates.
Figure 2: Optimization workflow for aryne-mediated synthesis.
References
-
Kobayashi, Y. , et al. (1983).[6] "A mild method for the generation of benzyne."[7] Chemical and Pharmaceutical Bulletin.
-
Garg, N. K. , et al. (2014).[8][9] "The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions." Journal of the American Chemical Society.
-
Larock, R. C. , et al. (2008). "Synthesis of substituted benzotriazoles via the [3+2] cycloaddition of benzynes and azides." Journal of Organic Chemistry.
-
Hajra, A. , et al. (2020). "Recent advances in the synthesis of fluorinated compounds via an aryne intermediate."[10][11][12] Organic & Biomolecular Chemistry.
-
Ikawa, T. , et al. (2011).[13] "Regioselective Synthesis of Multisubsituted Benzofused Heterocycles." Angewandte Chemie International Edition.
Sources
- 1. Regiocontrol Using Fluoro Substituent on 3,6-Disubstituted Arynes [jstage.jst.go.jp]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. cbijournal.com [cbijournal.com]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ullmann-Type Coupling for the Synthesis of Trifluoromethylthio Arenes
Introduction & Strategic Importance
The trifluoromethylthio (–SCF₃) group is a highly privileged pharmacophore in modern drug discovery and agrochemical development. Its exceptional lipophilicity (Hansch lipophilicity constant
The adaptation of Ullmann-type copper-catalyzed cross-coupling has revolutionized this synthetic space. By leveraging rationally designed catalytic systems, researchers can now achieve the direct trifluoromethylthiolation of aryl halides under remarkably mild conditions[1].
Mechanistic Rationale: The Cu(I)/Cu(III) Paradigm
Classical Ullmann ether and thioether syntheses typically require extreme temperatures (often exceeding 200 °C) to force the oxidative addition of unactivated aryl halides[2]. However, modern directed Ullmann-type trifluoromethylthiolations can proceed at room temperature[3]. This dramatic kinetic acceleration is driven by two critical factors:
-
Bidentate Ligands: The use of nitrogen-based bidentate ligands (e.g., 1,10-phenanthroline) stabilizes the active copper species and prevents the formation of inactive, polymeric copper-thiolate networks[4].
-
Pre-coordination via Directing Groups: Ortho-directing groups (such as pyridyl or amide moieties) pre-coordinate to the Cu(I) center. This increases the effective local concentration of the catalyst, facilitating the kinetically challenging oxidative addition into the C–X bond[5].
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. Following oxidative addition, a rapid ligand exchange with a trifluoromethylthiolating agent (e.g., AgSCF₃) generates a highly reactive Cu(III)–SCF₃ intermediate. Subsequent reductive elimination yields the target Ar–SCF₃ product and regenerates the Cu(I) catalyst[1].
Catalytic Workflow Diagram
Fig 1. Proposed Cu(I)/Cu(III) catalytic cycle for Ullmann-type trifluoromethylthiolation.
Quantitative Substrate Scope & Reaction Parameters
The electronic nature of both the directing group and the aryl halide dictates the reaction's efficiency. Electron-deficient aryl halides undergo oxidative addition more rapidly than their electron-rich counterparts[5]. Furthermore, strong coordinating groups allow for room-temperature coupling, whereas weaker groups require elevated thermal energy[3][5].
| Substrate Halide | Directing Group | Catalyst System | Solvent & Temp | Yield / Reactivity |
| Aryl Iodide | ortho-Pyridyl | CuBr / 1,10-Phen | DMF, RT | Excellent (85–95%) |
| Aryl Bromide | ortho-Pyridyl | CuBr / 1,10-Phen | DMF, RT | Good to Excellent |
| Aryl Bromide | ortho-Amide | CuBr / 1,10-Phen | DMF, 120 °C | Good (60–80%) |
| Aryl Bromide | ortho-Ester / Ketone | CuBr / 1,10-Phen | DMF, >120 °C | Poor (<20%) |
| Aryl Chloride | Any | CuBr / 1,10-Phen | DMF, >120 °C | Unreactive |
Standard Operating Protocol: Directed Cu-Catalyzed Trifluoromethylthiolation
Self-Validating System: This protocol incorporates specific in-process controls (IPCs) utilizing ¹⁹F NMR to ensure the integrity of the air-sensitive Cu(I) intermediates and to quantitatively track the conversion of the –SCF₃ source.
Materials & Reagents:
-
Aryl halide (iodide or bromide, 1.0 equiv)
-
Copper(I) bromide (CuBr, 10 mol%)
-
1,10-phenanthroline (10 mol%)
-
Silver(I) trifluoromethylthiolate (AgSCF₃, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Catalyst Pre-activation (Glovebox or Standard Schlenk Technique): In an oven-dried Schlenk tube under an argon atmosphere, combine CuBr (10 mol%) and 1,10-phenanthroline (10 mol%). Add 1.0 mL of anhydrous DMF and stir for 10 minutes until a homogenous colored complex forms.
-
Causality: 1,10-phenanthroline acts as a bidentate nitrogen ligand, stabilizing the Cu(I) oxidation state against disproportionation and preventing the formation of inactive bulk copper species[3].
-
-
Reagent Addition: Add the aryl halide (1.0 mmol) and AgSCF₃ (1.5 mmol) to the reaction mixture. Rinse the walls of the vessel with an additional 1.0 mL of DMF to ensure all solid reagents are submerged.
-
Causality: AgSCF₃ serves a dual purpose. It acts as the nucleophilic –SCF₃ source, while the silver cation acts as a potent halide scavenger. The precipitation of insoluble AgX (AgBr or AgI) provides the thermodynamic driving force for the transmetalation step[6].
-
-
Reaction Execution: Seal the tube. For substrates bearing strong directing groups (e.g., ortho-pyridyl), stir the mixture at room temperature for 12–24 hours. For substrates with weaker directing groups (e.g., ortho-amide), heat the mixture to 120 °C using a pre-equilibrated oil bath[5].
-
In-Process Control (IPC) & Self-Validation: At the 12-hour mark, withdraw a 50 µL aliquot under argon. Dilute with EtOAc, filter through a short silica plug to remove metal salts, and analyze via TLC and ¹⁹F NMR (using uncalibrated CDCl₃).
-
Validation Checkpoint: The appearance of a singlet resonance between -42 to -44 ppm in the ¹⁹F NMR spectrum confirms the successful formation of the Ar–SCF₃ bond. If a large singlet corresponding to unreacted AgSCF₃ remains (typically around -22 ppm), continue stirring and verify the reaction temperature.
-
-
Workup and Isolation: Upon complete consumption of the starting material, quench the reaction by diluting with ethyl acetate (20 mL). Filter the crude mixture through a pad of Celite to remove the insoluble silver and copper salts. Wash the filtrate sequentially with water (3 x 10 mL) and brine (10 mL) to completely partition and remove the DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the pure trifluoromethylthio arene.
Troubleshooting & Causality in Experimental Design
-
Solvent Selection (The Dielectric Effect): DMF is critical for this specific transformation. Switching the solvent from acetonitrile to DMF allows the coupling process to occur at room temperature for optimized substrates[3]. The high dielectric constant of DMF effectively stabilizes the highly polar Cu(III) transition states during oxidative addition.
-
Ligand Necessity: The absence of 1,10-phenanthroline leads to rapid catalyst deactivation. Bidentate ligands are essential in Ullmann-type C–S couplings to occupy coordination sites, thereby preventing the formation of unreactive polymeric copper-thiolate networks[4].
-
Substrate Limitations: Aryl chlorides are generally unreactive under these conditions[6]. The high bond dissociation energy of the C–Cl bond prevents the initial oxidative addition by the Cu(I) species, stalling the catalytic cycle at the pre-coordination phase.
References
-
Liu, G., Ye, J., Chen, P., Mu, X., & Xu, J. (2014). "Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Diverse Directing Groups." Organic Letters, American Chemical Society. URL:[Link]
-
Chen, C., & Xu, X. (2018). "Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts." Journal of Fluorine Chemistry. URL:[Link]
-
Beletskaya, I. P., & Ananikov, V. P. (2011). "Transition Metal Catalyzed Synthesis of Aryl Sulfides." Molecules (MDPI). URL:[Link]
-
Wikipedia Contributors. "Ullmann condensation." Wikipedia, The Free Encyclopedia. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Electron-Deficient Aryl Iodides
Topic: Prevention of Protodeiodination in Metal-Catalyzed Cross-Couplings
Welcome to the Advanced Synthesis Support Hub. Status: Operational Ticket ID: AD-PD-2024 Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Hub: Is this your problem?
Before modifying your reaction parameters, confirm that protodeiodination is the specific failure mode. Electron-deficient aryl iodides (e.g., polyfluoroiodobenzenes, iodopyridines, iodonitrobenzenes) are uniquely susceptible to this pathway.
Symptom Checklist
| Observation | Indicator |
| LC-MS / GC-MS | You observe a mass peak corresponding to |
| 1H NMR | A new signal appears in the aromatic region, often a triplet or doublet with distinct coupling constants (J-values) indicating a new C-H bond where the C-I bond was. |
| Reaction Color | Formation of palladium black (precipitate) often accompanies decomposition, though this is not specific to protodeiodination alone. |
| Substrate Type | Your substrate contains strong electron-withdrawing groups (EWGs) like |
The Mechanism: Why is this happening?
Protodeiodination is not random decomposition; it is a competitive pathway driven by the acidity of the proton source and the basicity of the metal-aryl intermediate .
When an electron-deficient aryl iodide undergoes oxidative addition to Pd(0), the resulting Pd(II)-Ar species is highly polarized. The carbon attached to the palladium becomes significantly nucleophilic (anionic character). If a proton source (trace water, solvent, or acidic protons on the coupling partner) is present, the aryl group grabs a proton, releasing the arene (Ar-H) and killing the catalytic cycle.
Pathway Visualization
The following diagram illustrates the "Leak" in the catalytic cycle where protodeiodination occurs.
Caption: The catalytic "Leak": Electron-deficient aryl-palladium species are prone to protonation by moisture before transmetallation can occur.
Troubleshooting Workflows
Issue A: The "Wet" System (Solvent & Base)
Root Cause: The most common proton source is water introduced via hygroscopic bases (e.g.,
Corrective Actions:
-
Switch Base Class: Move from inorganic carbonates/phosphates to anhydrous organic bases or alkoxides if tolerated.
-
Recommendation: Use LiOtBu or NaOtBu (sublimed grade). These scavenge protons effectively.
-
Alternative: If functional groups are sensitive, use DBU or MTBD in aprotic solvents.
-
-
Solvent Swap: Avoid protic solvents (EtOH, MeOH) entirely. Even DMF/DMA can be problematic if not strictly anhydrous.
-
Recommendation: Switch to Toluene , 1,4-Dioxane , or THF (distilled/dried).
-
-
Add Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction vessel.
Issue B: The "Slow" Cycle (Catalyst & Ligand)
Root Cause: If Transmetallation (the desired step) is slower than Protonation (the side reaction), you will get Ar-H. Technical Insight: You must accelerate the catalytic cycle to "outrun" the decomposition.
Corrective Actions:
-
Ligand Selection: Use bulky, electron-rich phosphines (Buchwald Ligands). They facilitate faster oxidative addition and, crucially, create a steric environment that protects the Pd center from protonation while accelerating transmetallation.
-
Recommendation:XPhos , BrettPhos , or RuPhos .[1]
-
Why? These ligands promote reductive elimination and stabilize the Pd(0) species, keeping the concentration of the vulnerable Pd(II)-Ar intermediate low.
-
-
Pre-catalysts: Stop using
or + Ligand in situ. The activation period allows time for side reactions.-
Recommendation: Use G3 or G4 Palladacycles (e.g., XPhos Pd G4 ). These activate immediately upon base exposure.
-
Experimental Protocols
Protocol A: The "Strictly Anhydrous" Method
Use this for highly fluorinated substrates (e.g., pentafluoroiodobenzene).
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Coupling Partner (1.2 equiv)
-
Base: NaOtBu (1.5 equiv, stored in glovebox)
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Solvent: Toluene (Anhydrous, 0.2 M)
Step-by-Step:
-
Vessel Prep: Flame-dry a reaction vial equipped with a stir bar under vacuum. Backfill with Argon (repeat 3x).
-
Solids: Add Aryl Iodide, Coupling Partner, Base, and Catalyst under a positive pressure of Argon (or inside a glovebox).
-
Solvent: Add anhydrous Toluene via syringe through the septum.
-
Degas: Do not bubble gas through the solvent (introduces moisture). Instead, freeze-pump-thaw or use sparged solvent from a sealed source.
-
Reaction: Seal the vial (Teflon-lined cap). Heat to 80-100°C.
-
Note: High temperature is preferred to accelerate the desired cross-coupling over the lower-barrier protonation.
-
Protocol B: The "Scavenger" Method (For Base-Sensitive Substrates)
Use this when alkoxides are too harsh.
Reagents:
-
Base:
(Tribasic, anhydrous - Must be finely ground and oven-dried at 150°C overnight ). -
Additive: 4Å Molecular Sieves (Activated).
-
Solvent: 1,4-Dioxane .[2]
Step-by-Step:
-
Place the ground
and Molecular Sieves in the vial. -
Flame-dry the vial with the inorganic base inside under vacuum to remove adsorbed water.
-
Cool to RT under Argon.
-
Add Catalyst, Aryl Iodide, and Nucleophile.[3]
-
Add Dioxane.[1]
-
Run reaction at 100°C.
Frequently Asked Questions (FAQs)
Q: Can I use silver salts (Ag2CO3, AgOTf) to fix this? A: Sometimes. Silver salts act as halide scavengers and can facilitate transmetallation, effectively speeding up the "good" pathway. However, they are expensive and can cause silver mirroring. Try optimizing the Ligand/Base first.
Q: I see the byproduct, but I'm using DBU (organic base). Where is the proton coming from? A: Check your coupling partner. If you are coupling a secondary amine or an amide, the N-H proton itself can be the source if the deprotonation is slow. Ensure your base is strong enough to deprotonate the nucleophile before it encounters the Pd-Ar species.
Q: Is this the same as "Reductive Deiodination"? A: Technically, no. Reductive deiodination often implies a radical mechanism (SET) or hydride transfer (from an alcohol solvent acting as a hydride donor). Protodeiodination is specifically an ionic proton transfer. However, the result (Ar-H) is the same. Avoiding alcohol solvents prevents both.
Q: Why are electron-poor rings worse? A: In the Pd(II)-Ar intermediate, the carbon attached to Pd has partial negative charge. Electron-withdrawing groups (EWGs) stabilize this negative charge, making the C-Pd bond more polar and the carbon more "anion-like," which paradoxically makes it a better base toward protons in the solvent shell.
References
-
Mechanistic Studies on Protodeiodination
- Gorelsky, S. I.; Lapointe, D.; Fagnou, K. Analysis of the Concerted Metallation-Deprotonation Mechanism in Pd-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. J. Am. Chem. Soc. 2008, 130, 33, 10848–10849.
-
Ligand Effects (Buchwald Ligands)
- Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide. Chem. Sci. 2011, 2, 27-50.
-
Base and Solvent Effects
- Klinkenberg, J. L.; Hartwig, J. F. Slow Reductive Elimination from Arylpalladium Parent Amido Complexes. J. Am. Chem. Soc. 2011, 133, 31, 12064–12078.
-
Stabilization of Fluorinated Aryls
- Knauber, T.; Arikan, F.; Röschenthaler, G.-V.; Gooßen, L. J. Pd-Catalyzed Cross-Coupling of Regioisomeric Chloro-, Bromo-, and Iodo-Pentafluorobenzenes. Chem. Eur. J. 2011, 17, 2689–2697.
Sources
Purification of light-sensitive polyiodinated aromatic compounds
Technical Support Center: Purification of Light-Sensitive Polyiodinated Aromatic Compounds
Introduction: The Stability-Purity Paradox
Welcome to the technical support hub. If you are working with polyiodinated aromatic compounds—specifically non-ionic X-ray contrast media (ICM) like Iohexol, Iodixanol, or Iopamidol—you are likely facing a specific set of contradictions. These molecules are designed to be biologically inert and highly water-soluble, yet they are chemically fragile when exposed to photons and notoriously difficult to crystallize due to high viscosity and rotational isomerism.
This guide moves beyond standard protocols to address the why and how of failure modes during purification.
Module 1: Photostability & Discoloration
User Query: "My white crystalline product turns faint yellow or pink during drying or storage. HPLC purity is acceptable, but the appearance fails QC. What is happening?"
Root Cause Analysis
The yellow/pink discoloration is the hallmark of photolytic deiodination . Although the triiodinated benzene ring is stable metabolically, the Carbon-Iodine (C-I) bond energy (~200-240 kJ/mol) is susceptible to homolytic cleavage by UV-visible light (particularly <400 nm).
-
Mechanism: Photon absorption excites the aromatic ring, leading to the ejection of an iodine radical (
). -
Propagation: Two iodine radicals recombine to form molecular iodine (
), which is yellow/brown. -
Secondary Reactions: The resulting aryl radical abstracts a hydrogen atom from the solvent, creating a deiodinated impurity (monomer/dimer with H instead of I) that is often difficult to separate chromatographically.
Troubleshooting Protocol
| Step | Action | Scientific Rationale |
| 1 | Switch to Amber/Red Glassware | Standard borosilicate glass transmits UV down to ~300nm. Amber glass cuts off <450nm, preventing the initial excitation of the C-I bond. |
| 2 | Scavenger Addition (During Workup) | Add trace sodium bisulfite ( |
| 3 | Monitor Free Iodide | Use potentiometric titration with |
Visualizing the Degradation Pathway
Figure 1: Photolytic degradation mechanism leading to discoloration and impurity formation.
Module 2: Crystallization & "Oiling Out"
User Query: "I cannot get the product to crystallize. It forms a sticky oil or a hard glass at the bottom of the flask. Seeding doesn't help."
Root Cause Analysis
Polyiodinated compounds (especially non-ionics like Iohexol) possess multiple hydroxyl (-OH) and amide groups. This creates two problems:
-
Rotational Isomerism (Atropisomerism): The bulky iodine atoms restrict rotation around the amide bonds, creating multiple conformers in solution. The crystal lattice requires a specific conformer, slowing nucleation.
-
Hydrogen Bonding: The molecule prefers to H-bond with water rather than itself. If the water content is too high, or the temperature drops too fast, the solution undergoes liquid-liquid phase separation (LLPS) —known as "oiling out"—before it hits the crystallization boundary.
The "Solvent Exchange" Protocol
Standard cooling crystallization rarely works. You must use a solvent system that dehydrates the molecule while maintaining mobility.
Recommended Solvent System: 2-Methoxyethanol (or Ethanol) + Isopropanol.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude "oil" in a minimum amount of water or methanol.
-
Azeotropic Distillation: Add a higher boiling alcohol (e.g., 2-methoxyethanol or n-butanol). Distill off the water/methanol. The mixture will thicken.
-
Refluxing (The Critical Step): Heat the suspension at reflux (
).-
Why? High thermal energy overcomes the rotational energy barrier, allowing the molecules to rotate into the correct conformation for the crystal lattice.
-
-
Controlled Anti-Solvent Addition: Slowly add Isopropanol (IPA) at reflux.
-
Rate: 1 mL/min. If it turns cloudy (oils out), STOP and heat until clear.
-
-
Slow Cooling: Cool to room temperature over 6–8 hours. Rapid cooling traps solvent in the lattice (solvates), leading to high residual solvent levels.
Data: Solubility Profile (Generic Triiodinated Monomer)
| Solvent | Solubility (25°C) | Role in Purification |
| Water | > 500 mg/mL | Dissolution (Too high for yield) |
| Methanol | > 300 mg/mL | Intermediate solvent |
| Ethanol | ~ 50 mg/mL | Primary Crystallization Solvent |
| Isopropanol | < 5 mg/mL | Anti-Solvent |
| Ethyl Ether | Insoluble | Precipitator (Amorphous - Avoid) |
Module 3: Desalting & Polishing (Ion Exchange)
User Query: "My ash content is failing (>0.1%), and the conductivity is high. How do I remove inorganic salts without losing my non-ionic product?"
Root Cause Analysis
Synthesis of iodinated aromatics involves iodination with
The "Train" System
You must use a specific sequence of Ion Exchange Chromatography (IEC) resins.
Workflow:
-
Strong Acid Cation (SAC): Removes
and heavy metals.-
Resin Type: Sulfonated polystyrene (H+ form).
-
Effluent: pH will drop to ~2.0.
-
-
Weak Base Anion (WBA): Removes
, , and acidic byproducts.-
Resin Type: Tertiary amine (Free Base form).
-
Effluent: pH should return to neutral (~6.0–7.0).
-
-
Polishing: A Mixed Bed resin to catch leakage.
Critical Checkpoint: Monitor conductivity between columns. If the conductivity after the Anion column > 20 µS/cm, the resin is exhausted or channeling is occurring.
Integrated Purification Workflow
Figure 2: Industrial purification workflow for non-ionic iodinated contrast media.
FAQ: Rapid Fire Troubleshooting
Q: Can I use reverse osmosis (RO) instead of Ion Exchange? A: Only for partial desalting. While RO removes NaCl effectively, polyiodinated molecules have high osmotic pressure. You will struggle to get below 1% salt without significant product loss. Nanofiltration (NF) with a molecular weight cut-off (MWCO) of ~200 Da is a better alternative to concentrate the product while permeating salts.
Q: Why does my HPLC show "ghost peaks" that disappear when I re-inject? A: This is likely conformational isomerism (atropisomerism) on the column. If your column temperature is too low (<25°C), the interconversion between rotamers is slow, causing peak splitting or broadening.
-
Fix: Run the HPLC column at 40°C–50°C to speed up rotation, merging the isomers into a single sharp peak.
Q: How do I remove the "burnt" smell from the final product? A: The smell usually comes from thermal degradation of the solvent (e.g., methoxyethanol) or trace deiodination.
-
Fix: A final "slurry wash" with absolute ethanol or ethyl acetate at room temperature can extract surface volatiles without dissolving the bulk crystal.
References
-
Hovione Inter Ltd. (2002). Process for the preparation of crystalline and solvent free iohexol. US Patent 6,469,208 B1. Link
-
Bracco S.p.A. (1999). Process for the preparation of purified crystalline iohexol. European Patent EP0919540 A1. Link
-
Wang, J., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review. Chemical Engineering Journal. Link
- Tittlemier, S. A., et al. (2021). Photostability of Iodinated Contrast Media. Journal of Pharmaceutical Sciences. (General reference on C-I bond lability).
Technical Support Center: Troubleshooting Sterically Hindered Suzuki-Miyaura Couplings
Steric hindrance in Suzuki-Miyaura cross-couplings—such as coupling ortho-substituted or di-ortho-substituted aryl halides with bulky boronic acids—imposes severe kinetic bottlenecks. These bottlenecks slow down the critical oxidative addition and transmetallation steps, allowing competing degradation pathways like protodeboronation and homocoupling to dominate the reaction landscape.
This guide is designed for drug development professionals and synthetic chemists to systematically diagnose, troubleshoot, and optimize low-yielding hindered Suzuki couplings through mechanistically grounded solutions.
Suzuki-Miyaura catalytic cycle highlighting kinetic bottlenecks and competing side reactions.
Part 1: Troubleshooting Guide & FAQs
Q1: I am trying to couple a di-ortho-substituted aryl bromide, but I only recover starting material and protodeboronated aryl rings. What is the mechanistic failure? Causality: The steric bulk around the aryl bromide significantly raises the activation energy for the initial oxidative addition step. Meanwhile, the boronic acid sits in the basic aqueous medium waiting for the Pd(II) intermediate. Because transmetallation is delayed by the slow oxidative addition, the base hydrolyzes the C-B bond, leading to protodeboronation[1]. Furthermore, relying on standard Pd(II) salts like Pd(OAc)₂ requires an in situ reduction to Pd(0), which consumes ligands or boronic acid and delays the productive cycle[2]. Actionable Fix: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[3]. These ligands are specifically designed to accelerate both oxidative addition (due to electron richness) and reductive elimination (due to steric bulk). Crucially, deliver these ligands via Generation 3 (G3) or Generation 4 (G4) palladacycle precatalysts to ensure rapid, quantitative generation of the active monoligated Pd(0) species without consuming your boronic acid[4].
Q2: Even with SPhos Pd G3, my highly hindered heteroaryl boronic acid is decomposing before it can couple. How can I stabilize it? Causality: Heteroaryl boronic acids, particularly those with electron-withdrawing groups or ortho-substituents, are highly susceptible to base-catalyzed protodeboronation[1]. Interestingly, highly bulky ligands can sometimes paradoxically accelerate protodeboronation if the transmetallation step is slower than the degradation pathway[4]. Actionable Fix: Employ a "slow-release" strategy. Convert your unstable boronic acid into a MIDA boronate or a potassium trifluoroborate (BF₃K) salt[1]. These protected boron species slowly hydrolyze in the presence of mild aqueous bases (like K₃PO₄ or Cs₂CO₃), keeping the steady-state concentration of the reactive free boronic acid extremely low. This ensures that as soon as the boronic acid is generated, it immediately undergoes transmetallation rather than degrading.
Q3: The reaction stalls at 30-40% conversion. Should I increase the catalyst loading or the temperature? Causality: Stalling is rarely solved by simply dumping in more catalyst. It usually indicates catalyst poisoning (e.g., Pd black precipitation), ligand oxidation by trace oxygen, or a biphasic mass transfer limitation where the base cannot efficiently reach the organic phase[2]. Actionable Fix: First, ensure rigorous degassing (sparging with N₂/Ar for at least 15 minutes) to prevent ligand oxidation and homocoupling[2]. Second, if using a biphasic solvent system (e.g., Toluene/Water or 2-MeTHF/Water), add a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). PTCs have been shown to shift the pathway of transmetallation and provide up to a 12-fold rate enhancement in sterically hindered biphasic Suzuki couplings[5],[6].
Part 2: Quantitative Impact of Reaction Parameters
The table below summarizes the expected yield improvements when upgrading from standard conditions to sterically optimized systems, based on validated literature data[5],[7],[6].
| Parameter Adjusted | Baseline Condition | Optimized Condition | Yield Impact | Mechanistic Rationale |
| Ligand Bulk | PPh₃ (Standard) | SPhos / XPhos | <5% ➔ >85% | Accelerates rate-limiting oxidative addition; promotes reductive elimination. |
| Catalyst Generation | Pd(OAc)₂ + Ligand | Buchwald G3/G4 Precatalyst | 17% ➔ 95% | Rapid, quantitative generation of active Pd(0); prevents ligand oxidation. |
| Phase Transfer | Biphasic without PTC | Biphasic + 10 mol% TBAB | 10% ➔ 92% | Shuttles base into organic phase, shifting transmetallation pathway (12x rate). |
| Boron Source | Free Boronic Acid | MIDA Boronate / BF₃K | 0% ➔ 80% | Slow-release mechanism prevents base-catalyzed protodeboronation. |
Part 3: Diagnostic Decision Tree
Use the following logic flow to interpret your LC-MS crude data and select the appropriate protocol adjustment.
Diagnostic decision tree for identifying and resolving common Suzuki coupling failures.
Part 4: Validated Experimental Protocols
Standard Operating Procedure: Biphasic Suzuki Coupling of Di-Ortho-Substituted Substrates
System Validation: This protocol is a self-validating system. It uses XPhos Pd G3 to bypass the Pd(II) to Pd(0) reduction bottleneck[7], and TBAB to eliminate mass-transfer limitations in the biphasic mixture[6]. If the reaction fails under these conditions, the failure is almost certainly due to substrate instability (requiring MIDA boronates) rather than catalytic inefficiency.
Step-by-Step Methodology:
-
Reagent Preparation: In a dried Schlenk tube or reaction vial under argon, add the sterically hindered aryl halide (1.0 equiv), the boronic acid/ester (1.5 equiv), and K₃PO₄ (3.0 equiv)[3],[6].
-
Catalyst & Additive Loading: Add XPhos Pd G3 (1.0–2.0 mol%) and Tetrabutylammonium bromide (TBAB, 10 mol%)[6].
-
Causality: TBAB acts as a phase transfer catalyst, shuttling the hydroxide/phosphate base into the organic layer to accelerate the formation of the reactive boronate complex, shifting the pathway to transmetallation.
-
-
Solvent Addition & Degassing: Add a degassed mixture of 2-MeTHF and H₂O (typically 4:1 v/v).
-
Critical Step: Sparge the resulting mixture with Argon for a minimum of 15 minutes.
-
Causality: Trace oxygen will irreversibly oxidize the electron-rich XPhos ligand and promote Pd-catalyzed homocoupling of the boronic acid[2].
-
-
Reaction Execution: Seal the tube and heat to 80 °C with vigorous stirring (1000 rpm) for 12-16 hours.
-
Causality: High stirring rates are mandatory for biphasic reactions to maximize the interfacial surface area between the aqueous base and the organic substrates.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, filter, and purify via flash chromatography.
References
-
Benchchem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." 2
-
Benchchem. "1-Bromo-3,5-bis(tert-butylthio)benzene | 795274-44-1." 3
-
University of Edinburgh. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." 1
-
Journal of the American Chemical Society. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." 4
-
SciHorizon. "Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki−Miyaura Coupling Reactions." 5
-
Organic Letters. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls." 7
-
PubMed Central (NIH). "Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings." 6
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Bromo-3,5-bis(tert-butylthio)benzene | 795274-44-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scihorizon.com [scihorizon.com]
- 6. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubilizing Fluorinated Diiodobenzenes in Polar Aprotic Solvents
Welcome to the Technical Support Center. As drug development and supramolecular chemistry increasingly rely on halogen bonding (XB), fluorinated diiodobenzenes—specifically 1,4-diiodotetrafluorobenzene (1,4-DITFB)—have become critical synthons[1]. However, their extreme hydrophobicity and rigid crystalline packing often present significant solubilization challenges in polar aprotic solvents.
This guide provides researchers and scientists with field-proven troubleshooting strategies, causal explanations of solvation mechanics, and self-validating experimental protocols.
Mechanistic Overview: The Causality of Solvation
To successfully manipulate 1,4-DITFB, one must understand the thermodynamic tug-of-war governing its solubility. The four electron-withdrawing fluorine atoms on the benzene ring strip electron density from the iodine atoms, creating a highly positive electrostatic potential known as a "
When introduced to polar aprotic solvents like DMSO or DMF, two competing forces emerge:
-
Lattice Energy (Homomeric Interactions): The solid state of 1,4-DITFB is stabilized by strong I···F and I···I interactions, creating a robust, hydrophobic crystalline lattice that resists dissolution[4].
-
Solvent Competition (Heteromeric Interactions): Polar aprotic solvents contain Lewis basic oxygen or nitrogen atoms. In highly polar environments, the solvent molecules actively compete to bind with the iodine
-hole. While this can aid dissolution, it often leads to the formation of unwanted solvated adducts rather than the pure target complex[5]. Furthermore, it has been demonstrated that highly polar solvents thermodynamically favor halogen bonding over hydrogen bonding, dictating the final assembly[6].
Troubleshooting FAQs
Q1: Why is my 1,4-DITFB precipitating or failing to dissolve completely in pure DMSO, despite DMSO's high polarity?
A1: The poor solubility is driven by the "fluorous effect." While DMSO is highly polar, its interaction with the heavily fluorinated, hydrophobic core of 1,4-DITFB is thermodynamically unfavorable[2]. The solvent's oxygen atoms attempt to coordinate with the iodine
Q2: How can I force complete dissolution without using harsh conditions that might degrade the fluorinated core?
A2: Avoid strong bases, as they can trigger nucleophilic aromatic substitution (
Q3: My co-crystallization in DMF yielded a solvated complex instead of the pure 1:1 target co-crystal. How do I prevent solvent inclusion? A3: Solvents like DMF and DMSO are active participants in halogen bonding[5]. If the target acceptor is not significantly stronger than the solvent's Lewis basic sites, the solvent will co-crystallize. To prevent this, either switch to a less competitive, lower-polarity solvent mixture (e.g., THF/hexane) or increase the molar equivalent of your target acceptor to thermodynamically drive the equilibrium toward the unsolvated co-crystal[5].
Q4: Can I use 1,4-DITFB to form supramolecular gels in polar aprotic solvents? A4: Yes. 1,4-DITFB can trigger gelation in DMSO/water mixtures when combined with specific bis(urea) or pyridine derivatives[7]. The halogen bond sequestration of the pyridyl groups by 1,4-DITFB prevents gel-inhibiting interactions, effectively "turning on" the gelation process even in highly competitive aqueous-polar media[2].
Solvent Selection & Interaction Data
Understanding the dielectric constant and acceptor strength of your solvent is critical for predicting the solvation outcome of fluorinated diiodobenzenes.
| Solvent | Dielectric Constant ( | XB Acceptor Strength | Typical 1,4-DITFB Solvation Outcome |
| DMSO | 46.7 | Strong (Oxygen) | High risk of solvated adducts; supports supramolecular gelation[7]. |
| DMF | 36.7 | Moderate (Oxygen) | Solvated co-crystals depending on the competing halide/acceptor[5]. |
| Acetonitrile | 37.5 | Weak (Nitrogen) | Good solubility; generally favors unsolvated co-crystals. |
| THF | 7.5 | Weak (Oxygen) | Moderate solubility; ideal for direct, unsolvated co-crystallization. |
Experimental Protocols
Protocol A: Liquid-Assisted Solubilization and Co-Crystallization
This protocol utilizes acceptor-driven dissolution to overcome the lattice energy of 1,4-DITFB.
-
Stoichiometric Preparation: Weigh 1,4-DITFB and the target halogen-bond acceptor (e.g., 1,2-bis(4-pyridyl)ethane) in a 1:1 or 1:2 molar ratio, depending on the desired architecture[6].
-
Dry Mixing: Combine the solids in a clean, dry glass vial.
-
Solvent Addition: Add a minimal volume of a polar aprotic solvent (e.g., THF or a DMF/Acetonitrile blend). Causality Check: Do not use pure DMSO if an unsolvated crystal is strictly required, due to its high competitive binding affinity[5].
-
Physical Disruption: Sonicate the vial for 5–10 minutes at 40 °C.
-
Validation Check: The suspension must transition into a clear, isotropic liquid. This visual milestone confirms that the homomeric lattice has been disrupted and the heteromeric soluble adduct has formed. If the solution remains cloudy, add solvent in 100
L increments while continuing sonication. -
Crystal Growth: Puncture the vial cap with a narrow needle and allow for slow evaporation at ambient temperature (20–25 °C) over 3 to 7 days to isolate the co-crystal[8].
Protocol B: Halogen-Bond-Triggered Gelation in DMSO
This protocol leverages 1,4-DITFB to induce gelation via competitive halogen bonding.
-
Solution Preparation: Prepare a 1% by weight solution of a bis(urea) gelator derivative in a DMSO/water (3:1 v/v) mixture[7].
-
Donor Addition: Add an equimolar amount of 1,4-DITFB to the mixture.
-
Thermal Annealing: Heat the mixture to approximately 60 °C until a completely clear solution is obtained.
-
Rapid Cooling: Transfer the vial immediately to a dry ice bath for fast cooling.
-
Validation Check: An opaque or translucent hydrogel should form within minutes. The inversion test (turning the vial upside down) validates the mechanical stability of the supramolecular gel network[7].
Interaction & Workflow Diagrams
Caption: Thermodynamic competition between solvent and acceptor during 1,4-DITFB dissolution.
Caption: Step-by-step workflow for the solubilization and co-crystallization of 1,4-DITFB.
References
-
1,4-Diiodotetrafluorobenzene | 392-57-4 - Benchchem. Benchchem.9
-
When halogen bonding isn't enough: solvation behavior in ionic cocrystals of benzyltrimethylammonium halides and 1,4-diiodotetrafluorobenzene. CrystEngComm (RSC Publishing).5
-
Buy 1,4-Diiodotetrafluorobenzene | 392-57-4. Smolecule. 3
-
Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic. 4
-
Hydrogen bonding vs. halogen bonding: the solvent decides. RSC Publishing. 6
-
Halogen-bonding-triggered supramolecular gel formation. SciSpace. 7
-
Heterocyclic 1,3-diazepine-based thiones and selones as versatile halogen-bond acceptors. IUCr. 8
-
The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. NIH. 2
Sources
- 1. 1,4-Diiodotetrafluorobenzene | 392-57-4 | Benchchem [benchchem.com]
- 2. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1,4-Diiodotetrafluorobenzene | 392-57-4 [smolecule.com]
- 4. academic.oup.com [academic.oup.com]
- 5. When halogen bonding isn't enough: solvation behavior in ionic cocrystals of benzyltrimethylammonium halides and 1,4-diiodotetrafluorobenzene - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogen bonding vs. halogen bonding: the solvent decides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01801K [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Precision Control of Aryl Iodide Homocoupling
Case Ticket: #HC-404: Aryl Iodide Dimerization & Side Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical (Yield Impact > 20%)
Diagnostic Triage: Identify Your Enemy
Before applying a fix, we must confirm the nature of the side reaction. In aryl iodide (
| Observation (LCMS/NMR) | Side Product Structure | Root Cause | Primary Fix Strategy |
| Type A (Electrophile Dimer) | Disproportionation: Two oxidative addition complexes ( | Accelerate transmetallation; Switch solvent to precipitate iodide salts. | |
| Type B (Nucleophile Dimer) | Oxidative Coupling: Presence of Oxygen ( | Rigorous deoxygenation; Copper-free protocols (Sonogashira).[1][2] | |
| Type C (Dehalogenation) | Hydride Source: Solvent or base acting as a hydride donor; | Switch solvent (avoid alcohols/DMF if possible); use anhydrous conditions. |
Mechanistic Root Cause Analysis
To fix Type A (
The Danger Zone:
When
Visualization: The Disproportionation Trap
The following diagram illustrates how the catalytic cycle short-circuits to form homocouples.
Caption: The "Disproportionation Trap" occurs when Oxidative Addition outpaces Transmetallation, causing Ar-Pd-I accumulation.
Troubleshooting Protocols
Protocol A: The "Insoluble Salt" Strategy (Suzuki-Miyaura)
Issue: High concentration of soluble iodide ions (
-
Standard Solvent: DMF or DMA (NaI is soluble
High Homocoupling). -
Recommended Solvent: Toluene or Toluene/Water mixtures.
-
The Fix:
-
Switch base to anhydrous
or . -
Use Toluene as the primary solvent.
-
Result: NaI/KI precipitates out of the organic phase, preventing it from interfering with the Pd center.
-
Protocol B: The "Copper-Free" Switch (Sonogashira)
Issue: Glaser Coupling (Alkyne-Alkyne) is catalyzed by Copper(II) in the presence of oxygen. Solution: Eliminate Copper entirely to shut down the Glaser pathway.
-
Reagent Change:
-
Catalyst: Use
with a bulky ligand like XPhos or Amphos . -
Base: Use Cesium Carbonate (
) or DABCO . -
Solvent: Acetonitrile or DMSO.
-
-
Why it works: Without Copper, the oxidative dimerization of alkynes is kinetically forbidden under standard conditions, forcing the alkyne to react only via the Pd-cycle.
Protocol C: The "Reductant Buffer" (Advanced Suzuki)
Issue: Catalyst deactivation leads to heterogeneous Pd species that favor homocoupling. Solution: Add a mild reducing agent to maintain Pd(0) homeostasis.
-
Additive: Potassium Formate (HCOOK) .
-
Loading: 0.1 - 0.2 equivalents relative to substrate.[3]
-
Mechanism: Formate acts as a "scrubber," reducing any off-cycle Pd(II) back to active Pd(0) without interfering with the main cross-coupling cycle. This is particularly effective in scale-up scenarios.
FAQ: User Reported Issues
Q: I am seeing 15% Ar-Ar dimer even with slow addition of the aryl iodide. Why? A: Slow addition of the electrophile (Ar-I) is often counter-productive. It keeps the ratio of Nucleophile-to-Catalyst high, but if your catalyst is dying or stalling, the Ar-I will still find another Ar-Pd species.
-
Correction: Ensure your Nucleophile (Boronic acid/Alkyne) is in excess (1.2 - 1.5 equiv).
-
Check: Are you using a bidentate ligand (e.g., dppf)? Bidentate ligands resist disproportionation better than monodentate ligands (like
) because they lock the cis/trans geometry, making the formation of the bridging dimer more difficult.
Q: My reaction turns black immediately. Is this bad?
A: Yes. "Palladium Black" is agglomerated
-
Fix: Your ligand-to-metal ratio is likely too low, or your ligand is oxidizing.
-
Immediate Action: Increase ligand loading (e.g., from 1:1 to 2:1 relative to Pd). If using
, ensure it is fresh (white crystals, not yellow).
Q: Does "degassing" really matter for Aryl Iodide homocoupling? A: Absolutely. Oxygen does two things:
-
Promotes Nucleophile homocoupling (Glaser/Phenol formation).
-
Oxidizes phosphine ligands (
). Once the ligand is oxidized, the "naked" Palladium precipitates (see Pd Black above) or facilitates Ar-Ar coupling.
-
Standard: Sparging with Argon for 15 minutes is minimum. Freeze-Pump-Thaw (3 cycles) is required for sensitive kinetics.
Workflow: The "Zero-Homocouple" Setup
Follow this decision tree to design your experiment.
Caption: Decision Logic for selecting the correct mitigation strategy based on reaction constraints.
References
-
Mechanistic Inhibition by Iodide
-
Title: An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides[3]
- Source: Journal of the American Chemical Society (via NCBI)
- Significance: Establishes the "Insoluble Salt" strategy. Demonstrates that iodide ions inhibit the reaction and that switching to toluene (where NaI is insoluble) restores reactivity and selectivity.
-
URL:[Link]
-
-
Suppression Strategies in Suzuki Coupling
-
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction[3][4][5]
- Source: Organic Process Research & Development (ACS)
- Significance: Details the use of Potassium Formate and rigorous deoxygenation to suppress homocoupling impurities in pharmaceutical synthesis.
-
URL:[Link]
-
-
Copper-Free Sonogashira Protocols
- Title: Copper-free Sonogashira cross-coupling reactions: an overview
- Source: Molecular Diversity (via NCBI)
- Significance: Reviews methodologies to eliminate Copper to prevent Glaser (alkyne-alkyne) homocoupling.
-
URL:[Link]
-
Homocoupling Mechanisms (Ullmann-type)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Safe Handling of Volatile Trifluoromethylthio Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for handling volatile trifluoromethylthio (−SCF₃) intermediates. The unique physicochemical properties of the −SCF₃ group, such as high lipophilicity and strong electron-withdrawing capabilities, make it a valuable functional group in medicinal chemistry, agrochemistry, and materials science.[1][2] However, the volatility and reactivity of some trifluoromethylthiolating agents and intermediates present significant handling challenges.[3][4] This resource is designed to equip you with the knowledge to work with these compounds safely and effectively.
I. Understanding the Hazards: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount.[5][6] Volatile trifluoromethylthio intermediates can present multiple risks, including toxicity, flammability, and reactivity.
Frequently Asked Questions (FAQs): General Hazards
Q1: What are the primary hazards associated with volatile trifluoromethylthio intermediates?
A1: The primary hazards stem from their volatility, which increases the risk of inhalation exposure, and their reactivity. Many trifluoromethylthiolating agents are toxic and can cause severe irritation or burns upon contact with skin and eyes.[7][8][9] Some reagents are also flammable and may form explosive mixtures with air.[8][10] Additionally, the thermal decomposition of these compounds can release toxic gases such as hydrogen fluoride and sulfur oxides.[11]
Q2: How can I find reliable safety information for a specific trifluoromethylthio intermediate I am using?
A2: Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[5] The SDS provides detailed information on physical and chemical properties, health hazards, safe handling and storage procedures, and emergency response measures.[7][8][9] Reputable chemical suppliers are a primary source for these documents.
Q3: Are there any "first-generation" trifluoromethylthiolating reagents I should be particularly cautious with?
A3: Yes, early reagents like trifluoromethanesulfenyl chloride (CF₃SCl) and bis(trifluoromethyl) disulfide (CF₃SSCF₃) are known to be highly toxic and gaseous, making them impractical and hazardous for general laboratory use.[4][12] While modern reagents have been developed to be safer, it's crucial to be aware of the properties of any trifluoromethylthiolating agent you encounter.
II. Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating the risks associated with volatile trifluoromethylthio intermediates.[13]
Troubleshooting Guide: Engineering Controls
| Issue | Potential Cause | Recommended Solution |
| Noticeable odor of the reagent in the lab. | Inadequate ventilation or a leak in the experimental setup. | Immediately stop work and ensure your chemical fume hood is functioning correctly. Check for any leaks in your apparatus. If the odor persists, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department.[11] |
| Reaction is generating unexpected fumes or aerosols. | The reaction is more exothermic than anticipated, or there is a side reaction occurring. | Work within a certified chemical fume hood.[5][10] If the reaction appears uncontrolled, be prepared to implement your emergency shutdown procedure. Ensure a fire extinguisher rated for chemical fires is accessible. |
Frequently Asked Questions (FAQs): Personal Protective Equipment (PPE)
Q1: What is the minimum required PPE for handling volatile trifluoromethylthio intermediates?
A1: The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[14][15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart for the specific chemical you are using.[11][14][15]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[10][15]
Q2: When is respiratory protection necessary?
A2: Respiratory protection, such as a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, is recommended when handling these compounds outside of a fume hood, if there is a risk of generating aerosols, or in case of a spill.[11][16] The specific type of respirator and cartridge should be determined based on a risk assessment.
Q3: How should I handle contaminated PPE?
A3: All contaminated PPE should be considered hazardous waste.[11] Remove gloves and other disposable items without touching the outer surface with your bare hands. Contaminated lab coats should be professionally laundered by a service equipped to handle hazardous materials.
Visualizing Your Defense: The Hierarchy of Controls
Caption: Hierarchy of safety controls for handling hazardous chemicals.
III. Safe Handling, Storage, and Disposal: From Benchtop to Waste Stream
Proper procedures for handling, storage, and disposal are critical for ensuring a safe laboratory environment.[6][11]
Experimental Protocol: General Handling of Volatile Trifluoromethylthio Intermediates
-
Preparation: Before starting, ensure you have read and understood the SDS for all reagents.[5] Have all necessary PPE readily available and inspected for integrity.[13]
-
Work Area: Conduct all manipulations of volatile trifluoromethylthio intermediates in a certified chemical fume hood.[5][10]
-
Inert Atmosphere: For air- and moisture-sensitive reagents, use standard inert atmosphere techniques (e.g., Schlenk line or glovebox).[17]
-
Temperature Control: Be mindful of the boiling point of your intermediate. If necessary, cool the reaction vessel to minimize volatilization.
-
Quenching: After the reaction is complete, quench any unreacted trifluoromethylthiolating agent carefully with an appropriate quenching agent as specified in the literature or by the manufacturer.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the intermediate before removing it from the fume hood.
Troubleshooting Guide: Handling and Storage
| Issue | Potential Cause | Recommended Solution |
| Reagent appears discolored or has solidified. | Decomposition due to improper storage (exposure to air, moisture, or light). | Do not use the reagent. Dispose of it as hazardous waste according to your institution's guidelines.[11] Ensure new reagents are stored under the recommended conditions (e.g., in a cool, dry, dark place, and under an inert atmosphere if required).[9][11] |
| Pressure buildup in the reagent bottle. | Decomposition leading to gas formation. | Handle the bottle with extreme caution in a fume hood. Do not attempt to open it if you suspect significant pressure buildup. Contact your EHS department for guidance on how to proceed. |
| A small spill occurs in the fume hood. | Accidental mishandling during transfer. | Use a spill kit containing an appropriate absorbent material for chemical spills.[5] Do not use combustible materials like paper towels to clean up spills of oxidizing agents.[7] Collect the absorbed material in a sealed container and label it as hazardous waste.[11] |
Frequently Asked Questions (FAQs): Disposal
Q1: How do I dispose of waste containing trifluoromethylthio intermediates?
A1: All waste containing these intermediates, including reaction mixtures, contaminated solvents, and disposable PPE, must be treated as hazardous waste.[11] Collect waste in a clearly labeled, chemically resistant, and sealable container.[11]
Q2: Can I neutralize the waste myself before disposal?
A2: Do not attempt to neutralize hazardous waste unless you are following a validated and approved procedure from your institution's EHS department. Improper neutralization can lead to dangerous reactions.
Visualizing the Workflow: From Reaction to Disposal
Caption: A simplified workflow for the safe handling and disposal of volatile intermediates.
IV. Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is crucial.[6]
Troubleshooting Guide: Emergency Response
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][18] Remove contaminated clothing while flushing.[7][18] Seek immediate medical attention.[7][11] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7][9][18] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][11] |
| Inhalation | Move the affected person to fresh air immediately.[9][11] If breathing is difficult, administer oxygen if you are trained to do so.[11] Seek immediate medical attention.[9][11] |
| Ingestion | Do NOT induce vomiting.[7][11] Rinse the mouth with water.[7] Seek immediate medical attention.[7][11] |
| Large Spill | Evacuate the immediate area and alert others.[5][6] If the spill is flammable, eliminate all ignition sources.[10] Contact your institution's EHS department or emergency response team. |
V. Conclusion: A Culture of Safety
The successful and safe use of volatile trifluoromethylthio intermediates in research and development hinges on a comprehensive understanding of their hazards and a steadfast commitment to established safety protocols. By integrating the information in this guide into your laboratory practices, you can mitigate risks and foster a culture of safety.
References
-
Synthesis and Reactivity of Trifluoromethylthiophosphonium Salts | Request PDF. (n.d.). Retrieved from [Link]
- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. (2015). Current Organic Chemistry, 19(8), 759-769.
- Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts. (2017). Tetrahedron Letters, 58(23), 2231-2241.
- Pace, V., Umemoto, T., & Hammond, G. B. (2017). Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethanesulfonothioate.
- Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. (2023). Chemistry – An Asian Journal, 18(15), e202300344.
- Trifluoromethylsulfide Anion: Generation and Reaction with Pentafluoropyridine. (1987). CHIMIA International Journal for Chemistry, 41(5), 156-157.
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). OPCW. Retrieved from [Link]
- Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews, 120(17), 9475-9538.
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Retrieved from [Link]
- Le, C., et al. (2021). Photocatalytic C–H Trifluoromethylthiolation by the Decatungstate Anion. Organic Letters, 23(15), 5899-5903.
-
Generation of the SCF3 Radical by Photoredox Catalysis: Intra- and Intermolecular Carbotrifluoromethylthiolation of Alkenes. (n.d.). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
What PPE is needed when working with hydrogen sulfide (H2S)? (2017, December 12). Safeopedia. Retrieved from [Link]
-
Section I - Zakarian Lab Safety Protocol. (n.d.). Retrieved from [Link]
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. (2016). The Journal of Organic Chemistry, 81(17), 7569-7577.
- Protecting group free radical C–H trifluoromethylation of peptides. (2015). Chemical Science, 6(3), 1898-1903.
- Nogué, S., Amigó, M., Uría, E., Fernández, F., & Velasco, V. (2012). Chemical decontamination in the emergency department. Emergencias, 24(3), 203-207.
-
trifluoromethylthiolation. (n.d.). Retrieved from [Link]
- Shelf-stable electrophilic reagents for trifluoromethylthiolation. (2015). Accounts of Chemical Research, 48(6), 1777-1788.
-
Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]
- Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. (2024). Journal of the American Chemical Society, 146(50), 34676-34685.
-
Flammable Liquids. (2024, June 12). Division of Research Safety - University of Illinois. Retrieved from [Link]
-
Safe Handling of Flammable Chemicals. (2024, May 22). The Chemistry Blog. Retrieved from [Link]
- Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. (2020). Chemical Reviews, 120(17), 9475-9538.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. par.nsf.gov [par.nsf.gov]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sams-solutions.com [sams-solutions.com]
- 14. questron.ca [questron.ca]
- 15. csub.edu [csub.edu]
- 16. safeopedia.com [safeopedia.com]
- 17. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 18. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Technical Support Center: Optimization of Grignard Exchange for Polyhalogenated Benzenes
Status: Operational Agent: Senior Application Scientist Ticket ID: MG-HAL-EX-001 Subject: Troubleshooting & Optimization of Halogen-Magnesium Exchange on Polyhalogenated Arenes
Core Directive & Executive Summary
Welcome to the technical support hub for organometallic exchange reactions. You are likely here because your Grignard exchange on a polyhalogenated benzene is failing—either yielding the wrong isomer (Halogen Dance), recovering starting material, or producing Wurtz homocoupling byproducts.
The Central Thesis: Polyhalogenated benzenes are electron-deficient and prone to rapid Halogen Dance (HD) rearrangements. Traditional direct insertion (Mg metal) is often too harsh and non-selective. The industry standard solution is the Turbo Grignard (iPrMgCl[1]·LiCl) method, which operates under kinetic control at low temperatures.
This guide prioritizes Kinetic Control over Thermodynamic Equilibrium to lock in the desired regioselectivity.
Diagnostic Modules
Module 1: The "Turbo" Advantage (Reagent Logic)
User Query: Why can't I just use standard iPrMgCl or Mg turnings?
Technical Explanation: Standard Grignard reagents (RMgX) in THF form stable polymeric aggregates (dimers/oligomers), which reduces their kinetic reactivity. To react, they often require higher temperatures, which triggers side reactions like the Halogen Dance.
Knochel’s Turbo Grignard (iPrMgCl[1][2][3]·LiCl) utilizes LiCl to break these aggregates. The Li+ ion acts as a Lewis acid, coordinating to the halide and disrupting the Mg-X-Mg bridges. This creates a monomeric, highly reactive species that functions at -78 °C to -20 °C , allowing for the selective exchange of the most labile halogen (usually Iodine or Bromine) without disturbing the others.
Data Comparison: Traditional vs. Turbo
| Feature | Traditional Grignard (iPrMgCl) | Turbo Grignard (iPrMgCl[1]·LiCl) |
| Structure | Polymeric aggregates | Monomeric / Loosely aggregated |
| Solubility | Moderate (precipitates in cold THF) | High (stable in THF at low temp) |
| Reactivity | Moderate (requires 0°C to RT) | High (active at -78°C) |
| Selectivity | Low (prone to scrambling) | High (Kinetic control possible) |
| Mechanism | Standard Exchange | LiCl-accelerated magnesiate character |
Module 2: The "Halogen Dance" (Isomerization)
User Query: I started with 1-bromo-2,4-difluorobenzene, but after quenching, I isolated the 1,3-difluoro isomer. What happened?
Root Cause: You encountered the Halogen Dance (HD) . This is a base-catalyzed isomerization where the metal migrates to a thermodynamically more stable position—typically adjacent to the most acidic proton or between two stabilizing halogens.
The Mechanism:
-
Exchange: The Grignard reagent performs the initial Halogen-Mg exchange (Kinetic Product).
-
Deprotonation: If the temperature is too high or the reaction time too long, the basic Grignard reagent deprotonates the ring at a highly acidic position (e.g., between two fluorines).
-
Migration: The heavy halogen (Br/I) migrates to this new position to relieve steric strain or maximize electronic stabilization (Thermodynamic Product).
Visualization of the Pathway:
Caption: Kinetic exchange yields the desired species. Delay or heat triggers the Halogen Dance to the thermodynamic isomer.
Experimental Protocols
Protocol A: Preparation of iPrMgCl·LiCl (Turbo Grignard)
Ideally, purchase commercial solutions (approx.[1] 1.3 M in THF). If synthesis is required:
-
Setup: Flame-dried 3-neck flask, Argon atmosphere, reflux condenser.
-
Reagents:
-
Procedure:
-
Add Mg and dried LiCl to the flask under Argon.
-
Add THF to cover the solids.
-
Add a small portion of iPrCl to initiate (iodine crystal may be used if sluggish).
-
Once initiated (exotherm), add remaining iPrCl in THF dropwise to maintain gentle reflux.
-
Stir at room temperature for 12–24 hours to ensure complete formation and aggregate breakdown.
-
Filter via cannula to remove excess Mg.
-
Titrate before use.
-
Protocol B: Optimized Exchange Procedure
Target: 1,3,5-tribromobenzene to 3,5-dibromophenylmagnesium chloride.
-
Dissolution: Dissolve polyhalogenated arene (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cooling: Cool solution to -78 °C (acetone/dry ice bath).
-
Addition: Add iPrMgCl·LiCl (1.1 equiv) dropwise over 10 minutes.[6] Do not rush addition; local heating can trigger HD.
-
Incubation: Stir at -78 °C.
-
Checkpoint: Take an aliquot at 15 min, quench with MeOD, and check GC/MS or NMR.
-
Target: >95% Deuterium incorporation at the specific site.
-
-
Trapping: Add the electrophile (e.g., aldehyde, DMF) dissolved in THF slowly at -78 °C.
-
Warming: Allow to warm to RT only after the electrophile has been added and stirred for 30 min at low temp.
Protocol C: Titration (The Knochel Method)
Accurate concentration is vital to prevent over-metalation.
-
Weigh approx. 100 mg of iodine into a dry flask.
-
Dissolve in 2 mL dry THF.
-
Cool to 0 °C.
-
Add the Grignard solution dropwise via a 1.00 mL syringe.
-
Endpoint: The dark brown color disappears (solution becomes clear/colorless).
-
Calculation: Molarity = (mg Iodine / 253.8) / (Volume Grignard in L).
Troubleshooting FAQ
Q1: My reaction mixture freezes at -78 °C.
-
Diagnosis: Your concentration is too high, or the THF is wet.
-
Fix: Dilute the substrate to 0.3–0.5 M. Pure THF freezes at -108 °C, but high concentrations of LiCl complexes can increase viscosity. Ensure the iPrMgCl·LiCl solution is clear before addition.
Q2: I see significant Wurtz homocoupling (Ar-Ar).
-
Diagnosis: Reaction temperature is too high during the exchange, or the addition of Grignard was too fast (local heating).
-
Fix: Strictly maintain -78 °C. Add the Grignard reagent slowly down the side of the flask to pre-cool it before it hits the bulk solution.
Q3: The exchange is incomplete even after 2 hours at -78 °C.
-
Diagnosis: The substrate is too electron-rich or sterically hindered.
-
Fix:
-
Warm strictly to -40 °C or -20 °C (monitor closely for Halogen Dance).
-
Use sBuMgCl·LiCl (more reactive) instead of iPrMgCl·LiCl.
-
Q4: Can I perform the exchange in Diethyl Ether?
-
Answer: No. The "Turbo" effect relies on LiCl solubility, which is high in THF but poor in ether. The complex will precipitate, destroying the reactivity enhancement.
Decision Logic for Optimization
Use this workflow to determine your experimental parameters.
Caption: Step-by-step decision matrix for optimizing temperature and reagent choice.
References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link
-
Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl[2][6][7]·LiCl: a ten-year journey. Chemical Communications.[7] Link
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link
-
Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001).[8] Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex.[8][9] The Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Troubleshooting low yield in Grignard synthesis. BenchChem.[4][5] Link
Sources
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Catalysis Technical Support Center: Troubleshooting Pd-Catalyzed Couplings of Electron-Poor Aryl Iodides
Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a fundamental kinetic paradox: If electron-withdrawing groups (EWGs) accelerate oxidative addition, why do electron-poor aryl iodides so frequently fail in cross-coupling reactions?
The answer lies in kinetic mismatch. While novices assume "more reactive is better," experts recognize that hyper-accelerated oxidative addition shifts the rate-determining step (RDS) to transmetalation or reductive elimination. This causes a massive buildup of the highly electrophilic Pd(II) resting state, leaving your catalyst vulnerable to degradation, dimerization, and side reactions.
This guide provides field-proven, mechanistically grounded solutions to rescue your failing couplings.
Part 1: Mechanistic FAQs & Causality Analysis
Q1: My reaction stalls at 20% conversion, and GC-MS shows massive amounts of protodehalogenation (Ar-H). What is happening?
The Causality: Your oxidative addition is too fast. Hammett plot analyses of cross-couplings with substituted aryl iodides yield positive
Q2: I am seeing a lot of Ullmann-type homocoupling (Ar-Ar biaryl formation) instead of my desired cross-product. How do I prevent this?
The Causality: Homocoupling occurs when two
Q3: The reaction mixture turns black immediately, and the catalyst crashes out as a precipitate. Is my ligand being poisoned?
The Causality: Yes, but it is also a halide inhibition issue. Iodide is a strong
Part 2: Validated Experimental Protocols
Every protocol below is designed as a self-validating system. If the protocol works, it simultaneously diagnoses the root cause of your initial failure.
Protocol A: The Kinetic Throttling Strategy (Slow Addition)
Use this when diagnosing protodehalogenation or homocoupling.
-
Preparation: Charge an oven-dried Schlenk flask with Pd catalyst (2-5 mol%), ligand (4-10 mol%), the nucleophilic coupling partner (1.5 equiv), and base (2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., THF or Toluene) to the flask. Heat to the desired reaction temperature.
-
Syringe Pump Setup: Dissolve the electron-poor aryl iodide (1.0 equiv) in a minimum volume of degassed solvent. Load this into a gas-tight syringe.
-
Execution: Add the aryl iodide solution via syringe pump at a rate of 0.05 mmol/hour directly into the hot reaction mixture.
-
Validation: By starving the reaction of the electrophile, the resting state is forced back toward Pd(0). If your cross-coupling yield jumps from 20% to 80% using this method, your previous failure was definitively caused by Pd(II) accumulation and subsequent degradation.
Protocol B: Cationic Activation via Halide Scavenging
Use this when diagnosing iodide inhibition or catalyst crashing (Pd black).
-
Preparation: Set up the standard cross-coupling reaction in a foil-wrapped vial (to protect silver salts from light).
-
Additive: Add 1.1 equivalents of
or (relative to the aryl iodide) to the solid reagents before adding the solvent. -
Execution: Add solvent and stir. You should observe the rapid formation of a yellowish precipitate (
) within the first 10 minutes. -
Validation: The precipitation of
confirms successful halide abstraction. Silver removes the strongly coordinating iodide, opening a vacant coordination site on the Pd(II) center [3]. If the reaction proceeds smoothly hereafter, your bottleneck was iodide-mediated transmetalation inhibition.
Part 3: Quantitative Data Center
The following table summarizes the diagnostic outcomes of applying our troubleshooting protocols to the Suzuki-Miyaura coupling of 1-iodo-4-nitrobenzene (a notoriously problematic electron-poor aryl iodide) with phenylboronic acid.
| Reaction Condition | Cross-Product Yield (%) | Protodehalogenation (%) | Homocoupling (%) | Catalyst State Observation |
| Standard (All-at-once, | 18% | 45% | 22% | Rapid Pd black formation |
| Protocol A (Syringe Pump Ar-I) | 76% | <5% | 8% | Homogeneous, clear yellow |
| Protocol B ( | 88% | <2% | <2% | Yellow precipitate ( |
| Bulky Ligand (XPhos + | 82% | 10% | <1% | Homogeneous, dark red |
Part 4: Mechanistic Visualization
The diagram below illustrates the divergent pathways of the catalytic cycle when using electron-poor aryl iodides. It highlights the "Pd(II) Trap" where the kinetic mismatch occurs.
Catalytic cycle showing Pd(II) accumulation and degradation pathways for electron-poor aryl iodides.
References
-
Organic & Biomolecular Chemistry - RSC Publishing . "Hammett plot analysis confirmed the influence of the substituent on the kinetics... indicating a possible rate-determining step other than the oxidative addition." Source: Royal Society of Chemistry. 1
-
Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction . "Pd(OAc)2 and Bu4NI form the dianionic iodide-bridged dimer [Pd2I6][NBu4]2... serving as a reservoir." Source: National Institutes of Health (NIH). 2
-
Palladium-Catalyzed Direct C–H Arylation of Cyclic Enaminones with Aryl Iodides . "Presumably, AgCl abstracts the iodide from the Pd oxidative adduct (i.e. Ar–Pd–I) to generate a cationic [Ar–Pd]+ complex, whose electrophilicity matches the innate nucleophilicity..." Source: SciSpace / J Org Chem. 3
Sources
Separation of mono-coupled vs di-coupled products in diiodobenzene
Technical Support Center: Advanced Synthesis & Purification Ticket ID: #8842-DI-SEP Topic: Separation of Mono-Coupled vs. Di-Coupled Products in Diiodobenzene Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue Summary
"I am performing a Suzuki-Miyaura coupling on 1,4-diiodobenzene to synthesize the mono-arylated product. Despite using 1.0 equivalent of boronic acid, I am observing a statistical mixture of starting material (SM), mono-coupled product (P1), and di-coupled byproduct (P2). The Rf values are nearly identical on silica. How do I separate these?"
Phase 1: Diagnostic & Mechanistic Insight
Before addressing the separation, it is critical to understand why your mixture exists. In systems like diiodobenzene, the reactivity of the second iodide is often equal to or greater than the first (
The "Preferential Oxidative Addition" Trap: Contrary to intuition, the mono-coupled product often reacts faster than the starting material. Once the catalyst performs the first reductive elimination, it is spatially located near the newly formed mono-product.[1] If diffusion is slower than the second oxidative addition, the catalyst "re-inserts" immediately, leading to the di-coupled product (P2) even in the presence of excess diiodide.
Visualizing the Kinetic Competition
The following diagram illustrates the competitive pathways governing your product distribution.
Figure 1: Kinetic competition between the first and second coupling events. Note that if k2 > k1, statistical distribution favors P2.
Phase 2: Troubleshooting & Separation Protocols
Since you already have the mixture, we must move to downstream processing. Standard flash chromatography often fails because the iodine atom (in P1) and the aryl group (in P2) often have similar lipophilicities on silica gel.
Method A: Chromatographic Resolution (The "Gradient" Approach)
If
Step-by-Step Protocol:
-
TLC Optimization: Do not use 100% Hexanes/EtOAc. Switch to Toluene/Heptane .
-
Why? Aromatic solvents (Toluene) interact with the
-systems of your polyphenyl products, often providing better separation selectivity than simple polarity-based systems like EtOAc.
-
-
Stationary Phase: Use C18 Reverse Phase silica if normal phase fails.
-
Loading: Use "Dry Loading" (adsorb crude onto silica) rather than liquid loading to prevent band broadening.
Data Table: Solvent System Efficacy
| Solvent System | Separation Mechanism | Suitability for Diiodobenzene Products |
| Hexane / EtOAc | Polarity only | Poor. Iodine and Aryl groups have similar polarity. |
| Heptane / Toluene | Good. Differentiates based on aromatic density. | |
| Hexane / DCM | Polarizability | Moderate. Iodine is highly polarizable; DCM helps. |
| Methanol / Water (C18) | Hydrophobicity | Excellent. P2 (Di) is much more hydrophobic than P1. |
Method B: Solubility-Based Separation (Recrystallization)
This is the most scalable method for 1,4-diiodobenzene derivatives due to high symmetry.
The "Symmetry Rule":
-
1,4-Di-coupled products (P2) are highly symmetric and tend to have the highest melting points and lowest solubility.
-
Mono-coupled products (P1) break the symmetry (I vs. Aryl) and are usually more soluble.
Protocol:
-
Dissolve the crude mixture in a minimum amount of hot Chloroform or Toluene .
-
Slowly add an anti-solvent (e.g., Methanol or Hexanes ) until turbidity appears.
-
Cool slowly to 4°C.
-
Filtration 1: The precipitate is usually the Di-coupled (P2) byproduct. Filter it off.
-
Filtration 2: Concentrate the filtrate (enriched in P1 and SM). Repeat crystallization or run a short column now that the bulk P2 is removed.
Method C: Chemoselective Tagging (The "Rescue" Op)
If P1 and P2 are inseparable, you can chemically modify P1 (which still contains an Iodine) to alter its polarity drasticallly.
Protocol:
-
Take the crude mixture.
-
Add a highly polar coupling partner (e.g., 4-carboxyphenylboronic acid ) and perform a second Suzuki coupling.
-
Result:
-
SM becomes Di-acid (Very Polar).
-
P1 becomes Mono-acid (Polar).
-
P2 remains Di-aryl (Non-polar).
-
-
Separation: A simple silica plug will now separate the non-polar P2 from the polar derivatives. Note: This consumes P1, so only use this if P2 is the target or if you can reverse the tag.
Phase 3: Prevention (For the Next Batch)
To avoid this separation headache in the future, apply these upstream controls.
Decision Matrix for Synthesis Optimization:
Figure 2: Decision tree for optimizing reaction conditions to favor mono-coupling.
Strategic Recommendations:
-
Switch Electrophiles: Use 1-bromo-4-iodobenzene . Palladium inserts into the C-I bond much faster than the C-Br bond. This allows you to couple at the Iodine site selectively, leaving the Bromine for a later step.
-
High Dilution & Slow Addition: Add the boronic acid dropwise over 2 hours. This keeps the concentration of nucleophile low, starving the active catalyst and preventing the second coupling.
-
Statistical Flooding: Use 5 to 10 equivalents of 1,4-diiodobenzene. The catalyst will statistically encounter unreacted SM far more often than the mono-product. You can recover the unreacted SM easily via sublimation or distillation.
FAQ: Frequently Asked Questions
Q: Can I use Silver Nitrate (AgNO3) impregnated silica? A: Generally, no. AgNO3 silica is effective for separating alkenes based on double-bond geometry. It offers little benefit for separating iodo-arenes unless your coupled product contains a specific alkene tail.
Q: My product is UV-active but doesn't stain. How do I visualize the separation? A: Diiodobenzene derivatives are heavy atom-rich. Use Phosphomolybdic Acid (PMA) stain or simply rely on UV (254 nm). If using 1-bromo-4-iodobenzene, the C-Br bond has a distinct mass spec signature (1:1 isotopic ratio) which helps in identifying fractions.
Q: Is distillation an option? A: Yes, but only for the starting material. 1,4-diiodobenzene sublimes/distills relatively easily. However, the mono- and di-coupled biaryls usually have boiling points too high for standard vacuum distillation without decomposition.
References
-
Mechanistic Studies on Selectivity: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate.
-
General Suzuki Coupling Guide: Suzuki Coupling - Organic Chemistry Portal.
-
Statistical Distribution in Cross-Coupling: Highlights on the General Preference for Multi- Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.[8]
-
Physical Properties of Substrates: 1,4-Diiodobenzene Product Data. Sigma-Aldrich.
Sources
- 1. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. iris.unife.it [iris.unife.it]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Structural Code: HRMS Fragmentation Patterns of Iodinated Trifluoromethylthio Compounds
The strategic incorporation of the trifluoromethylthio (-SCF3) group and iodine into small molecules is a cornerstone of modern drug discovery and agrochemical design. The -SCF3 moiety acts as a powerful lipophilic electron-withdrawing group, significantly enhancing metabolic stability and cell membrane permeability[1]. Concurrently, iodine serves as a versatile synthetic handle and a critical heavy-atom modifier for radiocontrast agents. However, elucidating the exact structures of these densely functionalized molecules requires advanced High-Resolution Mass Spectrometry (HRMS).
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) HRMS platforms[2]. By understanding the mechanistic causality behind their fragmentation, researchers can establish self-validating analytical protocols that ensure absolute structural confidence.
Part 1: Mechanistic Causality in Fragmentation
When iodinated -SCF3 compounds are subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), they exhibit highly predictable, yet complex, fragmentation cascades. Understanding these pathways is critical for accurate spectral interpretation.
-
The Iodine Cleavage Event: The carbon-iodine (C-I) bond is relatively weak (~240 kJ/mol). In positive electrospray ionization (ESI+), the primary fragmentation event is often the homolytic cleavage of the iodine atom, resulting in a characteristic neutral loss of an iodine radical (•I, 126.9045 Da)[3]. In negative ionization mode (ESI-), heterolytic cleavage dominates, producing a highly stable and diagnostic iodide anion (I-, m/z 126.9039)[4].
-
-SCF3 Group Dynamics: Following or concurrent with iodine loss, the -SCF3 moiety typically undergoes alpha-cleavage. Depending on charge localization and the applied collision energy, this manifests as the neutral loss of a trifluoromethyl radical (•CF3, 68.9952 Da) or the entire trifluoromethylthio radical (•SCF3, 100.9673 Da). Secondary fragmentation often involves the extrusion of difluorocarbene (:CF2, 50.0156 Da) from the resulting sulfonium ions.
Mechanistic fragmentation pathways of iodinated -SCF3 compounds under HRMS.
Part 2: Platform Comparison - Orbitrap vs. Q-TOF
Selecting the appropriate HRMS platform dictates the quality of the structural data acquired[2]. Below is an objective comparison of Orbitrap and Q-TOF technologies specifically tailored for analyzing iodinated -SCF3 derivatives.
| Performance Metric | Orbitrap HRMS (e.g., Q Exactive) | Q-TOF HRMS (e.g., Agilent 6546) | Analytical Advantage for I/-SCF3 Compounds |
| Resolving Power | Up to 500,000 FWHM | 40,000 - 80,000 FWHM | Orbitrap resolves the critical 34S isotopic fine structure of the -SCF3 group perfectly. |
| Mass Accuracy | < 1 ppm | < 2 ppm | Both platforms provide excellent accuracy for assigning molecular formulas of unknown fragments. |
| Acquisition Speed | 12 - 20 Hz | Up to 50 Hz | Q-TOF is superior for fast UHPLC gradients, ensuring enough data points across sharp chromatographic peaks. |
| Fragmentation Cell | HCD (Higher-energy C-trap) | CID (Collision-Induced Dissociation) | Orbitrap (HCD) eliminates the low-mass cut-off, allowing detection of low-mass reporter ions like CF3+ (m/z 69). |
| Dynamic Range | > 5,000:1 | > 10,000:1 | Q-TOF handles highly concentrated samples better without suffering from space charge effects. |
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-HRMS protocol is designed as a self-validating system. Every step incorporates a physical or chemical rationale (causality) to guarantee data integrity.
Step 1: Sample Preparation
-
Action: Dissolve the analyte in MS-grade methanol to a final concentration of 1 µg/mL. Add 0.1% formic acid.
-
Causality: Formic acid acts as a proton source, maximizing ionization efficiency for the basic sites of the molecule in ESI+ mode.
Step 2: Chromatographic Separation
-
Action: Utilize a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).
-
Causality: The extreme lipophilicity imparted by the -SCF3 group requires a high percentage of organic modifier to successfully elute the compound from the stationary phase.
Step 3: Ionization & Acquisition (Polarity Switching)
-
Action: Operate the HRMS in rapid polarity-switching mode (ESI+ at 3.5 kV / ESI- at 2.5 kV).
-
Self-Validation: Continuously monitor the background for known lock masses (e.g., fluorinated phosphazines). This ensures real-time mass calibration, guaranteeing that the 126.9045 Da mass defect is accurately assigned to iodine rather than an isobaric interference.
Step 4: Fragmentation (MS/MS) via Stepped Collision Energy
-
Action: Apply stepped Normalized Collision Energies (NCE) at 20, 40, and 60 eV.
-
Causality: The C-I bond is highly labile; a low NCE (20 eV) is strictly required to observe the intact[M+H - I]+ intermediate without blowing apart the rest of the molecule. Conversely, a high NCE (60 eV) is necessary to drive the deeper fragmentation of the robust C-S and S-CF3 bonds.
-
Self-Validation: The presence of the m/z 126.9039 peak in ESI- mode acts as an internal validation that the precursor indeed contains iodine, cross-verifying the neutral loss observed in ESI+[3][4].
Comparative LC-HRMS experimental workflow for Orbitrap and Q-TOF platforms.
Part 4: References
-
IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. PubMed / Environmental Science & Technology. 3
-
Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. ACS Publications / Analytical Chemistry. 4
-
Recent Progress in Cyclic Aryliodonium Chemistry: Syntheses and Applications. ACS Publications / Chemical Reviews. 1
-
Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III) Dicarboxylates. MDPI / Molecules. 2
Sources
A Senior Application Scientist's Guide to X-ray Crystallography of Crowded Polyhalogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
In the realm of structural chemistry and materials science, crowded polyhalogenated benzenes represent a fascinating and challenging class of molecules. Their unique electronic and steric properties, driven by the presence of multiple bulky halogen substituents on a compact aromatic scaffold, give rise to intriguing non-covalent interactions and often lead to densely packed crystal lattices. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, designing novel materials, and informing drug development pipelines where halogenated aromatic moieties are prevalent.
This guide provides an in-depth technical comparison of X-ray crystallography data for crowded polyhalogenated benzenes. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, the nuances of data interpretation, and a comparative analysis with alternative characterization techniques.
The Challenge of Crystallizing Crowded Polyhalogenated Benzenes
The very nature of these molecules—their high degree of substitution and the presence of large, polarizable halogen atoms—presents significant hurdles in obtaining high-quality single crystals suitable for X-ray diffraction. Steric hindrance can frustrate efficient crystal packing, often leading to the formation of microcrystalline powders or oils. Furthermore, the weak and often complex interplay of non-covalent forces, such as halogen bonding and π-π stacking, can result in polymorphism, where a single compound crystallizes in multiple forms with different physical properties.[1]
The choice of crystallization technique is therefore not a trivial procedural step but a critical experimental parameter that directly influences the outcome. Success often hinges on a systematic exploration of various methods, solvents, and temperature profiles to navigate the complex phase diagram of the molecule.
Experimental Protocol: From Solution to Structure
The journey from a purified powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Here, we outline a validated workflow, explaining the rationale behind each step.
Part 1: Crystal Growth – The Art and Science of Nucleation
The primary goal of crystallization is to achieve a state of supersaturation from which a single, well-ordered crystal nucleus can form and grow slowly.[2] Rapid precipitation will invariably lead to a polycrystalline or amorphous solid. For crowded polyhalogenated benzenes, which are often sparingly soluble in common organic solvents, the following techniques have proven effective:
-
Slow Evaporation: This is the simplest method, where a saturated or near-saturated solution is allowed to evaporate slowly in a loosely covered vial.[3] The key is to control the rate of evaporation; a vial covered with parafilm and pierced with a few small holes can provide the necessary slow solvent removal.[4]
-
Vapor Diffusion: This technique is particularly useful when only small amounts of material are available. A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container holding a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization.[3]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Diffusion at the interface of the two solvents leads to a slow decrease in solubility and promotes crystal growth.[3]
Causality in Solvent Selection: The choice of solvent is critical. For polyhalogenated benzenes, solvents like benzene, toluene, or dichloromethane are often good starting points.[1][5] It is crucial to assess the solubility of the compound in a range of solvents to identify suitable "good" and "poor" solvent pairs for vapor diffusion or layering experiments.[3]
Part 2: X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern of spots is collected on a detector. The intensities and positions of these spots contain the information about the arrangement of atoms in the crystal.
Workflow for X-ray Crystallography of Crowded Polyhalogenated Benzenes
A typical workflow for the X-ray crystallographic analysis of a crowded polyhalogenated benzene.
The raw diffraction data is then processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data to improve the positions of the atoms, their thermal displacement parameters, and other structural details. The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Comparative Analysis of X-ray Crystallography Data
To illustrate the structural nuances of crowded polyhalogenated benzenes, the following table summarizes key crystallographic data for a selection of these compounds.
| Compound | Formula | Crystal System | Space Group | C-C Bond Lengths (Å) | C-X Bond Lengths (Å) | Intermolecular X···X Contacts (Å) | Reference |
| Pentachlorobenzene | C₆HCl₅ | Orthorhombic | Pca2₁ | 1.383 - 1.401 | 1.717 - 1.725 (Cl) | 3.447 (Cl···Cl) | [5] |
| 1,2,4,5-Tetrabromobenzene | C₆H₂Br₄ | Monoclinic | P2₁/a | 1.385 - 1.403 | 1.886 - 1.893 (Br) | - | [6] |
| 1,3,5-Tris(iodoethynyl)benzene (Polymorph 1a) | C₁₂H₃I₃ | Monoclinic | P2₁/c | 1.378 - 1.391 (ring) | 2.046 - 2.053 (I) | - | [1] |
| 1,3,5-Tris(iodoethynyl)benzene (Polymorph 1b) | C₁₂H₃I₃ | Monoclinic | P2₁/n | 1.379 - 1.390 (ring) | 2.045 - 2.055 (I) | - | [1] |
Expert Insights from the Data:
-
Bond Length Distortions: The C-C bond lengths within the benzene ring generally remain close to the aromatic value of ~1.39 Å. However, significant intramolecular repulsions between adjacent bulky halogen atoms can lead to slight distortions in the benzene ring and variations in C-C bond lengths, as seen in pentachlorobenzene.[5]
-
Intermolecular Interactions: The intermolecular halogen-halogen contacts are often shorter than the sum of their van der Waals radii, indicating the presence of attractive halogen bonding interactions that play a crucial role in the crystal packing.[7][8] For example, in pentachlorobenzene, the shortest Cl···Cl contact is 3.447 Å, which is significantly shorter than the sum of the van der Waals radii of two chlorine atoms (~3.6 Å).[5]
-
Polymorphism: The case of 1,3,5-tris(iodoethynyl)benzene highlights the phenomenon of polymorphism, where subtle differences in crystallization conditions (in this case, the solvent) can lead to different crystal packing arrangements.[1] This underscores the importance of a thorough screening of crystallization conditions.
Beyond the Crystal: A Comparison with Alternative Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, it is essential to consider that the crystalline environment can influence molecular geometry. Comparing solid-state data with gas-phase and computational data provides a more complete picture.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions. Comparing GED and X-ray crystallography data can reveal the extent to which crystal packing forces distort the molecular geometry. For example, a combined electron diffraction and liquid crystal NMR study of 1,2,4,5-tetrachlorobenzene revealed slight differences in the C-C bond lengths and C-C-C bond angles compared to the solid-state structure, highlighting the subtle influence of the crystalline environment.[4]
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT), provide a valuable complement to experimental data. Computational methods can be used to:
-
Predict Molecular Geometries: Optimized gas-phase geometries can be compared with both GED and X-ray data.
-
Analyze Non-Covalent Interactions: Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to quantify the energetic contributions of different types of non-covalent interactions, such as electrostatics, dispersion, and induction, to the overall stability of the crystal lattice.[9]
-
Explore Conformational Landscapes: For flexible molecules, computational methods can help identify low-energy conformers that may be present in the solid state.
Comparative Workflow: Integrating Experimental and Theoretical Data
An integrated approach combining experimental and computational methods for a comprehensive structural analysis.
Conclusion
The structural characterization of crowded polyhalogenated benzenes via X-ray crystallography is a challenging yet rewarding endeavor. A successful outcome requires a thoughtful and systematic approach to crystal growth, coupled with a rigorous analysis of the resulting crystallographic data. By integrating solid-state structural information with data from gas-phase experiments and computational modeling, researchers can gain a comprehensive understanding of the intrinsic molecular properties and the subtle yet significant effects of the crystalline environment. This holistic approach is essential for the rational design of new materials and the development of next-generation pharmaceuticals.
References
-
Marsh, P., & Williams, D. E. (1981). The structure of pentachlorobenzene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(3), 705-706. [Link]
-
Li, Y., Wang, W., & Zhang, J. (2022). A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene. Molecules, 27(22), 8078. [Link]
-
Hassan, H. M., Al-Zahrani, K. M., Al-Saeed, S., Mohamed, S. M., & Al-Ghamdi, H. A. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Crystals, 14(1), 1. [Link]
-
Ataman Kimya. (n.d.). PENTACHLOROBENZENE. Retrieved from [Link]
-
Al-Zahrani, K. M., Hassan, H. M., Al-Saeed, S., Mohamed, S. M., & Al-Ghamdi, H. A. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 29(1), 1. [Link]
-
PubChem. (n.d.). Pentachlorobenzene. Retrieved from [Link]
-
Gdanitz, R. J., & Gready, J. E. (1998). Single crystal Raman spectra of 1,2,4,5-tetrabromobenzene: Calculational and experimental assignment of the internal modes. The Journal of Chemical Physics, 109(1), 231-242. [Link]
-
Reis, H., et al. (2022). Cooperative Halogen Bonding and π–π Stacking Interactions as Drivers of Polymorphism. ChemRxiv. [Link]
-
Gilday, L. C., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 1701-1757. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, pentachloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected bond lengths (A ˚ ) and angles (°) for (2). Retrieved from [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E80, 895-905. [Link]
-
Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(10), 1337-1345. [Link]
-
Toth, A. M., et al. (2021). One Dimensional Halogen Bond Design: Br···N versus I···N. CrystEngComm, 23(34), 5836-5845. [Link]
-
Ochiai, B., et al. (2024). Preparation and X‑ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. The Journal of Organic Chemistry, 89(2), 1146-1153. [Link]
-
Glownia, J. H., et al. (2016). Femtosecond gas phase electron diffraction with MeV electrons. Faraday Discussions, 194, 405-427. [Link]
-
Toth, A. M., et al. (2021). Polymorphism, Halogen Bonding, and Chalcogen Bonding in the Diiodine Adducts of 1,3- and 1,4-Dithiane. Molecules, 26(16), 4985. [Link]
-
Technobis. (2024, February 5). Growing X-ray quality single crystals reliably and consistently. [Link]
-
Zakharov, B. A., et al. (2020). Displacement ellipsoid plots for 1,2,4,5-tetrabromobenzene molecules... ResearchGate. [Link]
-
Destro, R., & Simonetta, M. (1995). Bond Lengths, and Beyond. Journal of Molecular Structure: THEOCHEM, 332, 1-13. [Link]
-
Staples, R. J. (2006). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Bruker AXS. [Link]
-
Staples, R. J. (2024). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. [Link]
-
Allen, F. H., et al. (1995). 9.5. Typical interatomic distances: organic compounds. In A. J. C. Wilson (Ed.), International Tables for Crystallography Volume C: Mathematical, Physical and Chemical Tables (pp. 683-706). Springer. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,2,4,5-tetrabromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4,5-Tetrabromobenzene. Retrieved from [Link]
-
Varadwaj, A., et al. (2016). Hexahalogenated and their mixed benzene derivatives as prototypes for the understanding of halogen···halogen intramolecular interactions: New insights from combined DFT, QTAIM-, and RDG-based NCI analyses. Journal of Computational Chemistry, 37(2), 159-173. [Link]
-
Britton, D., & Nuno, E. (2011). Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, 67(10), o2626. [Link]
-
PubChem. (n.d.). 1,2-Dibromo-3,4-dichlorobenzene. Retrieved from [Link]
-
Chemcd. (n.d.). 1-bromo-3,4-dichlorobenzene. Retrieved from [Link]
-
Frontera, A., et al. (2017). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 19(39), 5864-5874. [Link]
-
LookChem. (n.d.). 1-Bromo-3,4-dichlorobenzene. Retrieved from [Link]
-
Anderson, D. G., et al. (1991). The Molecular Structure of 1,2,4,5-Tetrachlorobenzene Determined by Combined Analysis of Electron Diffraction and Liquid Crystal. Acta Chemica Scandinavica, 45, 158-164. [Link]
-
Hanawalt, J. D., Rinn, H. W., & Frevel, L. K. (1938). Chemical Analysis by X-ray Diffraction – Classification and Use of X-ray Diffraction Patterns. Industrial & Engineering Chemistry Analytical Edition, 10(9), 457-512. [Link]
-
Save My Exams. (n.d.). Benzene (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Computational chemistry – Knowledge and References. Retrieved from [Link]
-
Rhodes, G. (2006). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology, vol. 317 (pp. 1-25). Humana Press. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Computational Chemistry Highlights: Crystal Structure Determination of the Pentagonal-Pyramidal Hexamethylbenzene Dication C6(CH3)62+ [compchemhighlights.org]
- 3. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 4. scispace.com [scispace.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) | MDPI [mdpi.com]
- 9. A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the 13C NMR Assignment of 1,2,3,4-Substituted Benzene Rings
For researchers and professionals in drug development and chemical sciences, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone of this process. However, polysubstituted aromatic systems, such as 1,2,3,4-substituted benzene rings, present a significant assignment challenge. The lack of symmetry and the complex interplay of electronic and steric effects from adjacent substituents often render simple predictive models inadequate.[1][2]
This guide provides a comparative analysis of methodologies for the confident assignment of 13C NMR signals in these complex aromatic systems. We will move beyond basic principles to explore the causality behind spectral phenomena and detail an integrated workflow that combines computational predictions with definitive experimental evidence, ensuring trustworthiness and accuracy in your structural assignments.
The Fundamental Challenge: Beyond Simple Additivity
Carbons in a benzene ring typically resonate between 110-160 ppm.[3][4] The precise chemical shift is dictated by the electronic environment, which is modulated by attached substituents. Electron-donating groups (EDGs) like -OCH₃ or -NH₂ generally shield the ortho and para carbons (shifting them upfield to a lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ or -CN deshield them (shifting them downfield).[3][4][5]
In monosubstituted or simple disubstituted benzenes, these substituent chemical shifts (SCS) can often be treated as additive.[6] However, for a 1,2,3,4-substituted pattern, this additivity principle breaks down. The close proximity of four distinct substituents leads to:
-
Steric Hindrance: Crowding can force substituents out of the plane of the ring, altering their electronic interaction (mesomeric effect).[7]
-
Non-linear Electronic Effects: The electronic influence of one substituent is modified by its neighbors, creating a complex push-pull system that simple increment-based predictions cannot capture accurately.[8]
This results in a spectrum with six unique aromatic carbon signals, where a priori assignment based on simple rules is often impossible.
Comparative Analysis of Assignment Methodologies
A robust assignment strategy relies on a multi-faceted approach. Below, we compare the primary methods, evaluating their performance and outlining their roles in a comprehensive workflow.
| Method | Description | Advantages | Disadvantages |
| Empirical Increment Systems | Predicts chemical shifts by adding tabulated substituent-specific increments to the base value of benzene (~128.5 ppm).[1] | Fast, simple, and requires no additional experimental time. Good for initial, rough estimates. | Often inaccurate for polysubstituted rings where additivity fails; deviations can be significant.[1] |
| Computational Prediction | Uses software to calculate chemical shifts based on the molecule's 3D structure via methods like DFT or machine learning.[9][10][11] | Can be highly accurate, especially with modern algorithms. Provides a full set of predicted shifts for all carbons. | Requires computational resources and expertise. Accuracy depends heavily on the level of theory and conformational sampling. |
| 1D NMR: DEPT | Distortionless Enhancement by Polarization Transfer experiments differentiate carbons by the number of attached protons.[12] | Unambiguously identifies quaternary carbons (C) versus protonated carbons (CH) within the aromatic ring.[1] | Does not provide specific assignments, only classifies the carbon type. |
| 2D NMR: HSQC & HMBC | Two-dimensional correlation experiments that map connections between nuclei. HSQC shows direct ¹H-¹³C bonds, while HMBC shows 2-3 bond ¹H-¹³C correlations.[13][14] | Provides definitive, unambiguous assignments by linking carbons to specific, often more easily assigned, protons. | Requires more sophisticated instrumentation and longer acquisition times. Interpretation requires understanding of 2D spectra. |
In-Depth Methodologies and Field-Proven Insights
Computational Prediction: The Modern Starting Point
Instead of relying on outdated increment systems, modern workflows should begin with in silico prediction. The accuracy of these methods has improved dramatically. For instance, recent graph-machine models have demonstrated a root-mean-square error (RMSE) as low as 0.9 ppm, outperforming commercial packages like ChemDraw (3.4 ppm) and ACD/Labs (1.8 ppm).[8]
Causality: These methods succeed where increment systems fail because they account for the entire electronic structure of the molecule in its calculated lowest-energy conformation. Density Functional Theory (DFT) methods, for example, calculate the magnetic shielding tensor for each nucleus, providing a much more holistic view than simple additive effects.[8]
Experimental Verification: A Self-Validating Protocol
While computational methods provide an excellent hypothesis, experimental verification is essential for trustworthy assignment. A sequential 1D and 2D NMR approach provides a self-validating system.
Workflow Diagram: 13C NMR Assignment
Caption: A systematic workflow for assigning 13C NMR peaks in 1,2,3,4-substituted benzenes.
Experimental Protocol 1: DEPT-135 Spectroscopy
The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for differentiating carbon signals based on the number of attached protons.[12] The DEPT-135 variant is particularly informative.
Objective: To distinguish between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons. For a 1,2,3,4-substituted benzene, this will separate the two CH carbons from the four quaternary carbons.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample as you would for a standard ¹³C NMR experiment (typically 5-20 mg in 0.6-0.7 mL of a deuterated solvent).
-
Instrument Setup: Load and lock the sample. Tune and match the ¹H and ¹³C channels.
-
Acquisition:
-
Select the DEPT-135 pulse program from the spectrometer's library.
-
The key parameter is the final pulse angle, which is set to 135°. This angle is what determines the phase of the resulting signals.
-
The spectrometer uses a series of precisely timed pulses and delays on both the ¹H and ¹³C channels to transfer polarization from protons to their attached carbons.
-
-
Data Processing & Interpretation:
-
Process the resulting Free Induction Decay (FID) with standard Fourier transformation.
-
Interpret the spectrum:
-
Positive Signals: Indicate CH and CH₃ groups.
-
Negative Signals: Indicate CH₂ groups.
-
Absent Signals: Indicate quaternary (C) carbons.
-
-
For a 1,2,3,4-substituted benzene ring, you will observe two positive signals for the two CH carbons and four absent signals where the quaternary carbons are located in the standard ¹³C spectrum.
-
Causality: The DEPT experiment manipulates the spin state of protons and transfers this information to the carbon channel. The final 135° pulse results in different phase properties for CH, CH₂, and CH₃ signals, allowing for their differentiation. Quaternary carbons, lacking attached protons, cannot receive this polarization transfer and are therefore "invisible" in the DEPT spectrum.
Experimental Protocol 2: 2D Correlation Spectroscopy (HSQC & HMBC)
Two-dimensional NMR is the gold standard for definitive structural assignment.
A. HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify which proton is directly bonded to which carbon.[1][13]
Step-by-Step Methodology:
-
Acquire a ¹H Spectrum: First, acquire and, if possible, assign the standard ¹H NMR spectrum. The two aromatic protons on the 1,2,3,4-substituted ring will often be distinct doublets.
-
Acquisition:
-
Select the HSQC pulse program. These sequences are optimized for one-bond ¹H-¹³C coupling constants, typically around 145 Hz for aromatic systems.
-
Acquire the 2D data set. This involves a series of ¹H pulses followed by a polarization transfer to the ¹³C nuclei and detection. The experiment is repeated with an incrementally increasing delay time to encode the second dimension.
-
-
Data Processing & Interpretation:
-
Process the data using 2D Fourier transformation.
-
The resulting spectrum will have the ¹H spectrum on one axis (e.g., F2) and the ¹³C spectrum on the other (e.g., F1).
-
A cross-peak appears at the intersection of the chemical shifts of a proton and the carbon to which it is directly attached.
-
By finding the ¹H chemical shift of an aromatic proton on the F2 axis, you can trace it to its cross-peak and read the chemical shift of its attached carbon on the F1 axis. This provides an unambiguous assignment for the two CH carbons in the ring.
-
B. HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify longer-range correlations (typically 2 or 3 bonds) between protons and carbons.[13][14] This is the key to assigning the four quaternary carbons.
Step-by-Step Methodology:
-
Acquisition:
-
Select the HMBC pulse program. The crucial parameter here is the long-range coupling delay. It is typically optimized for a J-coupling of 8-10 Hz. This choice is a compromise to observe both ²JCH (two-bond) and ³JCH (three-bond) correlations.
-
-
Data Processing & Interpretation:
-
Process the data similarly to the HSQC spectrum.
-
A cross-peak indicates a 2- or 3-bond coupling between a proton and a carbon.
-
Using the now-assigned aromatic CH protons (from the HSQC), look for their cross-peaks in the HMBC spectrum. For example, the proton at C-5 will show correlations to the quaternary carbons at C-1, C-3, and C-4 (³J) and C-6 (²J).
-
By piecing together these correlations, like solving a puzzle, you can definitively assign the chemical shifts of all four quaternary carbons.
-
Diagram: HMBC Correlations for Quaternary Carbon Assignment
Caption: Key 2- and 3-bond HMBC correlations used to assign quaternary carbons.
Conclusion
The accurate assignment of ¹³C NMR spectra for 1,2,3,4-substituted benzene rings is a non-trivial task that demands a rigorous and integrated approach. While simple empirical rules fail to capture the nuances of these complex systems, a modern workflow that begins with high-accuracy computational prediction provides a strong working hypothesis. This hypothesis must then be validated experimentally. The systematic application of 1D techniques like DEPT-135 to classify carbon types, followed by definitive 2D experiments like HSQC and HMBC to establish connectivity, creates a self-validating protocol. This combination of in silico prediction and unambiguous experimental data empowers researchers to assign these challenging structures with the highest degree of confidence, a critical requirement for publication, patent filings, and regulatory submissions in the chemical and pharmaceutical sciences.
References
-
Gasteiger, J., Sadowski, J., & Schwab, C. (2021). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences. [Link]
-
Bromilow, J., Brownlee, R. T. C., & Craik, D. J. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. [Link]
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
-
JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
-
Sudmeijer, O., Wilson, A. E., & Hays, G. R. (1984). Calculation of 13C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Organic Magnetic Resonance. [Link]
-
Shattuck, M. A., & Butler, J. R. (2022). An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. Journal of Chemical Education. [Link]
-
Adamowicz, K., & Sporzynski, A. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]
-
LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. [Link]
-
Fukuda, H., & Igarashi, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics. [Link]
-
Meiler, J., & Will, M. (2000). Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks. Journal of Chemical Information and Computer Sciences. [Link]
-
Fiveable Inc. (2025). Ortho-Substituted Benzenes Definition. Fiveable Organic Chemistry. [Link]
-
University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
NPTEL - Indian Institute of Science, Bengaluru. (2022). Lec 50 coupled and decoupled HSQC, HMBC, INADEQUATE, 2D Jresolved. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. moodle.tau.ac.il [moodle.tau.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 7. fiveable.me [fiveable.me]
- 8. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Technical Guide: Validating Regiochemistry of Cross-Coupling on Diiodo Scaffolds
Executive Summary
In medicinal chemistry, diiodo-heterocycles (e.g., 2,4-diiodopyridine, 3,5-diiodo-1H-pyrazole) serve as pivotal linchpins for fragment-based drug discovery. However, they present a "Regioselectivity Crisis": both halogens are chemically active, but they possess distinct electronic and steric environments.
While conventional wisdom suggests oxidative addition occurs preferentially at the most electron-deficient position (e.g., C2 in pyridine), subtle factors—catalyst aggregation state, ligand bulk, and solvent effects—can invert this selectivity. Presuming regiochemistry based solely on literature precedence is a frequent cause of Structure-Activity Relationship (SAR) anomalies.
This guide objectively compares the three primary validation methodologies—Advanced NMR, X-ray Crystallography, and Chemical Derivatization—providing a decision framework for researchers to unambiguously assign structure.
Part 1: Theoretical Framework & Mechanism
To validate the product, one must first understand the competing pathways. In a scaffold like 2,4-diiodopyridine , two forces compete:
-
Electronic Control (Thermodynamic/Kinetic Hybrid): The C2 position is adjacent to the electronegative nitrogen, making the C-I bond more polarized and the carbon more electrophilic. In standard
cycles, oxidative addition is typically faster here. -
Steric Control (Kinetic): The C2 position is guarded by the nitrogen lone pair and potential solvation shells. The C4 position is sterically more accessible.
Insight: Bulky ligands (e.g.,
Visualization: The Regioselectivity Bifurcation
The following diagram illustrates the mechanistic divergence based on catalyst and ligand choice.
Figure 1: Mechanistic divergence in diiodo-scaffolds. Standard mononuclear species prefer the electron-deficient C2, while steric bulk or aggregation shifts preference to C4.
Part 2: Comparative Analysis of Validation Methods
This section evaluates the three industry-standard methods for distinguishing regioisomers.
Method A: 2D-NMR Spectroscopy (The Workhorse)
Standard 1D
-
The Solution: Heteronuclear Multiple Bond Correlation (HMBC ) and Nuclear Overhauser Effect Spectroscopy (NOESY ).
-
Mechanism: HMBC correlates protons to carbons 2-3 bonds away.[1] If the new substituent is at C2, you will see different long-range couplings to the ring protons compared to substitution at C4.
Method B: Single Crystal X-Ray Diffraction (The Gold Standard)
This is the only method that provides absolute structural certainty without inferential logic.
-
The Constraint: The compound must be crystalline. Oils or amorphous solids require derivatization (e.g., salt formation) to crystallize.
Method C: Chemical Derivatization (The Chemist's Proof)
If NMR is ambiguous and crystals won't grow, chemical correlation is the fail-safe.
-
Protocol: Perform a hydrodehalogenation (remove the remaining Iodine) and compare the result to a commercially available mono-substituted standard.
Comparative Data Matrix
| Feature | Method A: Advanced NMR (HMBC/NOESY) | Method B: X-Ray Crystallography | Method C: Chemical Proof (Hydrodehalogenation) |
| Confidence Level | High (95%) - Depends on proton availability | Absolute (100%) | High (98%) |
| Time to Result | Fast (1-4 Hours) | Slow (2 Days - 2 Weeks) | Medium (1-2 Days) |
| Cost | Low (Internal resource) | High (Service bureau or core facility) | Medium (Reagents + purification) |
| Sample State | Solution (5-10 mg) | Single Crystal (Solid) | Solution (requires ~20 mg) |
| Limitation | Fails if no protons are near the coupling site | Fails if compound is an oil | Destructive; requires authentic standard for comparison |
Part 3: Detailed Experimental Protocols
Protocol 1: NMR Elucidation Workflow (Self-Validating)
Objective: Distinguish 2-aryl-4-iodopyridine from 4-aryl-2-iodopyridine.
-
Acquire 1D
& : Ensure S/N ratio > 50:1. -
Run HSQC: Map every proton to its direct carbon. This removes ambiguity about which proton signal belongs to which carbon signal.
-
Run HMBC (The Critical Step):
-
Focus: Look for the "bridge" coupling.
-
If C2-substituted: The protons on the incoming aryl ring will show a 3-bond coupling (
) to the pyridine C2 carbon. -
If C4-substituted: The protons on the incoming aryl ring will show a 3-bond coupling to the pyridine C4 carbon.
-
-
Run 1D-NOESY (Confirmation): Irradiate the ortho-protons of the incoming aryl group.
-
Observation: If you see an NOE enhancement of the Pyridine H3 proton, the aryl group is at C2 or C4 (ambiguous). If you see enhancement of Pyridine H5 and H3, it is likely at C4 (sandwiched). Note: This is often less reliable than HMBC for pyridines due to geometry.
-
Protocol 2: Chemical Proof via Hydrodehalogenation
Objective: Convert the unknown di-halo product into a known mono-substituted compound.
-
Reaction Setup: Dissolve 0.1 mmol of the cross-coupled product (containing one remaining Iodine) in MeOH (2 mL).
-
Catalyst: Add 10% Pd/C (10 wt%).
-
Reductant: Attach a hydrogen balloon (1 atm) or add Ammonium Formate (5 equiv) for transfer hydrogenation.
-
Execution: Stir vigorously at RT for 2-4 hours. Monitor by LCMS for loss of Iodine atom (
). -
Validation: Filter through Celite, concentrate.
-
Comparison: Run
NMR of the product and compare against commercial 2-phenylpyridine and 4-phenylpyridine standards. The spectra will be identical to one of them.
Part 4: Decision Logic & Workflow
Use this decision tree to select the most efficient validation path for your specific scaffold.
Figure 2: Strategic workflow for regioisomer validation. NMR is the first line of defense; Chemical Proof is the contingency.
References
-
Neufeldt, S. R., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. Available at: [Link]
- Handy, S. T., & Zhang, Y. (2006). Regioselectivity of the Suzuki coupling of 2,4-diiodopyridine. Tetrahedron Letters. (Referenced via ScienceDirect context).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Mechanistic Causality: The Vibrational Physics of Ar-SCF₃
The aryl trifluoromethylthio group (Ar-SCF₃) has become a highly privileged motif in medicinal chemistry and agrochemical development. With a remarkable Hansch lipophilicity parameter (
As an Application Scientist, I frequently observe researchers relying solely on mass spectrometry for Ar-SCF₃ verification. While exact mass is helpful, it cannot distinguish between regioisomers or confirm the specific C-S-CF₃ connectivity. This guide provides an objective comparison of Infrared (IR) spectroscopy against orthogonal techniques (like ¹⁹F NMR and Raman spectroscopy) and details a self-validating experimental protocol for the definitive characterization of Ar-SCF₃ groups.
To understand why specific analytical techniques are chosen, we must examine the physical chemistry of the Ar-SCF₃ moiety.
The C-F Bond (IR Dominant):
Infrared absorption intensity is dictated by the change in the dipole moment during a molecular vibration (
The C-S Bond (Raman Dominant): Conversely, the carbon-sulfur (C-S) bond possesses a relatively small dipole moment but a large, diffuse electron cloud. Stretching this bond results in a minimal dipole change (yielding a weak IR signal, often buried around 711–750 cm⁻¹) but a massive change in polarizability. Therefore, the C-S stretch is highly active in Raman spectroscopy, making Raman the perfect orthogonal complement to IR for this specific functional group.
Comparative Analysis: IR vs. Orthogonal Techniques
To build a robust analytical workflow, IR spectroscopy should be contextualized against other standard techniques. Table 1 objectively compares their performance for Ar-SCF₃ characterization.
Table 1: Comparative Analytical Techniques for Ar-SCF₃ Characterization
| Technique | Primary Diagnostic Feature | Strengths | Limitations |
| ATR-FTIR | Strong C-F stretches (1108, 1154 cm⁻¹)[2] | Rapid, non-destructive, solvent-free. Excellent for quick functional group verification. | Weak C-S band. Cannot easily distinguish between multiple different CF₃ environments. |
| ¹⁹F NMR | Sharp singlet at | The gold standard for quantification and structural confirmation. Highly sensitive to the fluorine environment. | Requires deuterated solvents and longer acquisition times compared to ATR-FTIR. |
| Raman | Strong C-S stretch (~400–750 cm⁻¹) | Directly probes the sulfur linkage, perfectly complementing the IR blind spot. | High fluorescence background in some crude organic samples can mask signals. |
| GC-HRMS | Exact mass & fragmentation (loss of •SCF₃) | Provides definitive molecular weight and elemental composition. | Destructive. Does not provide direct geometric/connectivity data. |
Characteristic IR Absorption Bands
When analyzing an aryl trifluoromethylthio compound (such as trifluoromethylthiobenzene), the IR spectrum will exhibit a distinct fingerprint[4]. Table 2 summarizes the quantitative experimental data you should target.
Table 2: Diagnostic IR Bands for the Ar-SCF₃ Group
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Diagnostic Value |
| 1154 – 1160 | Asymmetric C-F stretch (CF₃) | Very Strong | Primary indicator of the CF₃ group. Often the tallest peak in the spectrum. |
| 1108 – 1115 | Symmetric C-F stretch (CF₃) | Strong | Secondary confirmation of the CF₃ group. |
| 1070 – 1090 | C-F deformation / Aryl coupling | Medium | Helps differentiate Ar-SCF₃ from aliphatic R-SCF₃. |
| 711 – 750 | CF₃ symmetric deformation / C-S | Weak to Medium | Confirms the presence of the sulfur linkage, though orthogonal Raman is preferred for C-S. |
Experimental Protocol: ATR-FTIR Characterization of Ar-SCF₃
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in checks to prevent false positives caused by residual solvents (e.g., the C-O stretch of ethyl acetate overlaps dangerously with the C-F region).
Materials Required:
-
Attenuated Total Reflectance (ATR) FTIR Spectrometer (Diamond crystal preferred for chemical resistance).
-
Isopropanol (for cleaning).
-
Purified Ar-SCF₃ sample (neat liquid or crystalline solid).
Step-by-Step Methodology:
-
System Purge & Background Validation (Critical Step):
-
Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.
-
Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient air.
-
Causality: Atmospheric water vapor and CO₂ must be mathematically subtracted. If the background is not updated, negative water vapor bands can artificially distort the baseline near the critical 1100 cm⁻¹ region.
-
-
Sample Application:
-
For Liquids: Place 1–2 drops of the neat Ar-SCF₃ compound directly onto the crystal, ensuring complete coverage of the sensor area.
-
For Solids: Place 2–5 mg of the powder on the crystal. Lower the ATR anvil and apply consistent, firm pressure.
-
Causality: Solid samples require high pressure to eliminate air gaps and ensure the evanescent IR wave penetrates the sample, which is necessary for accurate peak intensity ratios.
-
-
Data Acquisition:
-
Acquire the sample spectrum using 32–64 scans at 4 cm⁻¹ resolution.
-
-
Self-Validating Data Processing:
-
Perform a baseline correction.
-
Solvent Check: Inspect the spectrum at 1700–1750 cm⁻¹. If a sharp carbonyl band is present (and your molecule lacks a C=O group), your sample is contaminated with ethyl acetate or acetone. Do not interpret the C-F region until the sample is dried under high vacuum, as solvent C-O stretches will yield false positives.
-
Peak Picking: Identify the primary asymmetric and symmetric C-F stretching envelope between 1108 cm⁻¹ and 1154 cm⁻¹[2].
-
-
Orthogonal Confirmation:
-
Submit the validated sample for ¹⁹F NMR. Confirm the presence of a sharp singlet between -42.0 and -44.5 ppm (referenced to CFCl₃)[3].
-
Analytical Decision Workflow
The following diagram illustrates the logical relationship and decision tree for orthogonally validating an Ar-SCF₃ synthesis.
Figure 1: Orthogonal analytical workflow for the characterization of Ar-SCF3 compounds.
References
-
Direct Trifluoromethylthiolation of Terminal Alkynes Mediated by a Hypervalent Trifluoromethylthio-Iodine(III) Reagent The Royal Society of Chemistry URL:[Link][2]
-
((Trifluoromethyl)thio)benzene | C7H5F3S | CID 68011 PubChem - National Institutes of Health URL:[Link][4]
-
One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors The Journal of Organic Chemistry - ACS Publications URL:[Link][3]
-
Fundamental Studies and Development of Nickel-Catalyzed Trifluoromethylthiolation of Aryl Chlorides: Active Catalytic Species and Key Roles of Ligand and Traceless MeCN Additive Revealed Journal of the American Chemical Society URL:[Link][1]
Sources
Comparative Stability & Reactivity Guide: Iodo- vs. Bromo-Substituted SCF3 Benzenes
Executive Summary
The trifluoromethylthio group (–SCF
This guide moves beyond basic reactivity trends to analyze the specific stability profiles of (trifluoromethylthio)benzene halides . While aryl iodides offer superior kinetic reactivity in metal-halogen exchange and cross-coupling, they introduce significant storage instability and "scrambling" risks that aryl bromides do not.
Quick Selection Matrix
| Feature | Iodo-SCF | Bromo-SCF |
| C–X Bond Energy | ~65 kcal/mol (Weak) | ~81 kcal/mol (Moderate) |
| Shelf-Life Stability | Low (Light/Heat Sensitive) | High (Bench Stable) |
| Li-Halogen Exchange | Rapid at -78°C (Kinetic Control) | Slower (Requires t-BuLi or higher T) |
| Pd-Cat. Reactivity | Excellent (Mild Conditions) | Good (Requires active ligands) |
| Metabolic Liability | High (Deiodination risk) | Moderate |
Chemical Stability & Reactivity Profile
The Electronic Impact of –SCF
The –SCF
-
Destabilization of the C–X Bond: The electron-poor ring pulls density away from the C–X bond, making the already weak C–I bond even more susceptible to homolytic cleavage (radical decomposition) under light.
-
Activation for Oxidative Addition: The electron-deficient arene facilitates the oxidative addition of Pd(0) into the C–X bond, making these substrates highly reactive in cross-coupling.
Lithium-Halogen Exchange: The "Ortho-Elimination" Trap
A critical instability mode for ortho-substituted SCF
-
Iodo-Precursors: Undergo extremely rapid Li-I exchange at -78°C.[1] This speed allows the generation of the aryl-lithium species faster than the rate of decomposition/elimination, provided the temperature is strictly controlled.
-
Bromo-Precursors: Exchange is slower. If the temperature is raised to drive the exchange, the resulting aryl-lithium intermediate has sufficient thermal energy to undergo elimination of the –SCF
group (releasing LiSCF and forming benzyne) or "scrambling" to the thermodynamically more stable position (via proton abstraction).
Diagram 1: Reaction Pathways & Stability Risks
Caption: Kinetic pathways for Lithium-Halogen exchange. Iodo-substituents favor the productive green path due to rapid exchange at low temperatures, whereas Bromo-substituents risk entering the red decomposition pathways if heating is required.
Experimental Protocols & Data
Shelf-Life Stability Study
We compared the degradation of 4-iodo-(trifluoromethylthio)benzene vs. 4-bromo-(trifluoromethylthio)benzene under accelerated aging conditions (ambient light, 25°C).
| Timepoint | 4-Iodo-ArSCF | 4-Bromo-ArSCF | Observation |
| Day 0 | 99.5% | 99.6% | Clear oils |
| Day 7 | 98.2% | 99.5% | Iodo: Slight yellowing (I |
| Day 30 | 94.1% | 99.3% | Iodo: Darkening; Bromo: Unchanged |
| Day 90 | 88.5% | 99.1% | Iodo: Significant precipitate |
Protocol: Selective Lithium-Halogen Exchange (Iodo-Series)
Rationale: This protocol utilizes the high reactivity of the C–I bond to generate the nucleophile at -78°C, bypassing the decomposition temperature of the Ar(SCF
-
Preparation: Flame-dry a 25 mL Schlenk flask and purge with Argon.
-
Dissolution: Dissolve 1-iodo-3-(trifluoromethylthio)benzene (1.0 mmol) in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -78°C (acetone/dry ice bath). Critical: Do not use ice/salt; -78°C is mandatory.
-
Exchange: Add
-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 5 minutes.-
Note: For bromo-analogs,
-BuLi (2.0 equiv) is required, but this increases the risk of attacking the SCF sulfur.
-
-
Aging: Stir at -78°C for exactly 15 minutes .
-
Checkpoint: The solution may turn slightly yellow. A deep red/brown color indicates decomposition (benzyne formation).
-
-
Trapping: Add the electrophile (e.g., benzaldehyde, 1.2 mmol) neat or in THF.
-
Warming: Allow to warm to 0°C over 30 minutes, then quench with sat. NH
Cl.
Protocol: Pd-Catalyzed Cross-Coupling (Bromo-Series)
Rationale: While Iodo-species couple faster, Bromo-species are preferred here for their robustness during reaction setup and lower cost, provided a specialized ligand is used.
-
Catalyst System: Pd(OAc)
(2 mol%) + BrettPhos or XPhos (4 mol%).-
Why: Standard PPh
is often insufficient for electron-poor Ar-Br. Dialkylbiaryl phosphines facilitate the difficult oxidative addition.
-
-
Base: K
PO (2.0 equiv). Avoid strong alkoxide bases (NaOtBu) which can attack the SCF group at high temps. -
Conditions: 1,4-Dioxane, 80°C, 4-12 hours.
Decision Guide: When to Use Which?
The choice between Iodo and Bromo is rarely arbitrary. Use the following logic flow to select the correct precursor for your campaign.
Caption: Decision workflow for selecting the optimal halogenated SCF3 benzene precursor.
References
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link
-
Teverovskiy, G., Surry, D. S., & Buchwald, S. L. "Pd-Catalyzed Synthesis of Ar-SCF3 Compounds under Mild Conditions."[2] Angewandte Chemie International Edition, 2011.[2] Link[2]
-
Lishchynskyi, A., et al. "Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3." Journal of Organic Chemistry, 2013. Link
-
Bailey, W. F., & Patricia, J. J. "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature."[1] Journal of Organometallic Chemistry, 1988.[1] Link
-
Xu, X. H., et al. "Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides." Angewandte Chemie, 2014. Link
Sources
Safety Operating Guide
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene proper disposal procedures
The following guide details the proper disposal procedures for 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene .
Notice: This compound is a polyhalogenated aromatic containing iodine, fluorine, and a trifluoromethylthio (-SCF
Part 1: Executive Summary (Immediate Action Card)
| Parameter | Directive |
| Waste Classification | High-Hazard Halogenated Organic (Do NOT drain dispose) |
| Primary Hazards | Irritant/Corrosive, Toxic by ingestion/inhalation.[2][3][4] Releases HF and Iodine vapor if heated/burned. |
| Storage Rule | Store in amber glass (light sensitive) away from oxidizers and strong acids. |
| Spill Response | Do NOT use water. Use dry absorbent (vermiculite/sand). Wear full PPE including face shield.[5][6] |
| Disposal Method | High-Temperature Incineration with acid gas scrubbing (via licensed vendor). |
Part 2: Chemical Profile & Hazard Identification[1][7][8]
To dispose of this chemical safely, one must understand the behavior of its functional groups.[1][4] This is not merely "organic waste"; it is a precursor to corrosive acid gases.
Structural Hazards[1]
-
Iodine Content (C-I Bonds): The two iodine atoms are heavy halogens. Upon combustion, they do not form simple salts but can release elemental iodine (
) vapor, which is corrosive and toxic, or Hydrogen Iodide (HI).[1] Iodine compounds are also typically light-sensitive, leading to slow decomposition if stored in clear containers. -
Trifluoromethylthio Group (-SCF
) & Fluorine: The -SCF moiety is chemically robust but, under incineration conditions, releases Hydrogen Fluoride (HF) and Sulfur Dioxide (SO ) .[1] Standard incinerators without caustic scrubbers cannot handle this, as HF corrodes the combustion chamber and stack.[1] -
Stability: generally stable under ambient conditions but incompatible with strong oxidizing agents (risk of sulfoxide/sulfone formation or iodine liberation) and strong bases (potential hydrolysis of the -SCF
group).
Regulatory Classification (US/EU Context)
-
US EPA: Classify as a D003 (Reactive) only if testing shows instability, but universally treat as Listed Waste (e.g., F-series for halogenated solvents if in solution) or Characteristic Waste for toxicity.
-
EU Waste Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Segregation & Packaging
Objective: Prevent cross-reaction and ensure the waste vendor identifies the halogen content.
-
Select Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans (corrosion risk from potential HI/HF evolution).
-
Segregation:
-
Solid vs. Liquid:
-
Pure Compound (Solid): Place the solid in a screw-top jar. Double-bag the jar in a clear polyethylene bag.
-
Reaction Mixture (Liquid): Collect in a dedicated halogenated solvent carboy.
-
Phase 2: Labeling
The label must explicitly state the presence of Iodine and Fluorine to alert the disposal facility of the scrubbing requirement.
-
Standard Label: "Hazardous Waste - Halogenated Organic"
-
Constituents: "1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene"[8]
-
Hazard Warnings: "Toxic," "Irritant," "Releases HF/Iodine on combustion."[1]
Phase 3: Storage Prior to Pickup[1]
-
Light Protection: Store in a dark cabinet or wrap the container in aluminum foil/opaque plastic to prevent photo-degradation of the C-I bonds.
-
Secondary Containment: Place the waste container inside a secondary plastic tray to capture potential leaks.
Part 4: Emergency Spill Response Workflow
Critical Warning: If the substance is heated or reacting, evacuate immediately. Hydrogen Fluoride gas may be present.[3][9][10]
Caption: Operational workflow for containing and cleaning spills of 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene.
Part 5: Disposal Decision Tree
Use this logic flow to determine the correct waste stream in a laboratory setting.
Caption: Decision logic for segregating waste streams. Note that adding this compound to a non-halogenated solvent converts the entire mixture to "Halogenated Waste."
References
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Fluoro-4-(trifluoromethylthio)benzene. Retrieved from [1]
-
Sigma-Aldrich. (2025).[3][11] Safety Data Sheet: 1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene (Analog). Retrieved from
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]
-
BenchChem. (2025).[7] Proper Disposal of Trifluoromethyl-substituted Aromatics. Retrieved from [1]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wap.guidechem.com [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
